Product packaging for Oxazole-5-carbothioamide(Cat. No.:CAS No. 885274-32-8)

Oxazole-5-carbothioamide

Cat. No.: B1525658
CAS No.: 885274-32-8
M. Wt: 128.15 g/mol
InChI Key: TULKTUDUXQCDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oxazole-5-carbothioamide is a useful research compound. Its molecular formula is C4H4N2OS and its molecular weight is 128.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2OS B1525658 Oxazole-5-carbothioamide CAS No. 885274-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-oxazole-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c5-4(8)3-1-6-2-7-3/h1-2H,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULKTUDUXQCDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693297
Record name 1,3-Oxazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-32-8
Record name 1,3-Oxazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis and characterization of Oxazole-5-carbothioamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Oxazole-5-carbothioamide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and validated through rigorous analytical techniques, offering researchers a reliable framework for their own investigations.

Introduction: The Significance of the this compound Scaffold

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The incorporation of a carbothioamide group at the 5-position yields a scaffold with a unique electronic and steric profile, making it a valuable pharmacophore in drug discovery. This moiety has been identified in compounds exhibiting a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The sulfur atom of the carbothioamide group often plays a crucial role in target engagement, acting as a hydrogen bond acceptor or a metal-coordinating ligand.

The synthetic accessibility and the potential for diverse functionalization of the this compound core make it an attractive starting point for the development of novel therapeutic agents. This guide will focus on a robust and widely applicable synthetic route, the Van Leusen reaction, and detail the essential characterization techniques for structural verification.

Synthetic Pathway: The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful and versatile method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This reaction proceeds via a base-mediated cycloaddition mechanism and is favored for its high yields and tolerance of a wide range of functional groups.

Reaction Mechanism

The reaction is initiated by the deprotonation of TosMIC by a suitable base, typically potassium carbonate, to form a reactive carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde, leading to the formation of an intermediate oxazoline. Subsequent elimination of the tosyl group and tautomerization yields the final oxazole product. The introduction of the carbothioamide group can be achieved by reacting the corresponding oxazole-5-carboxamide with a thionating agent like Lawesson's reagent.

Van_Leusen_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product TosMIC TosMIC Carbanion TosMIC Carbanion TosMIC->Carbanion Base (K2CO3) Aldehyde Aldehyde (R-CHO) Oxazoline Intermediate Oxazoline Aldehyde->Oxazoline Carbanion->Oxazoline Nucleophilic Attack Oxazole Oxazole-5-carboxamide Oxazoline->Oxazole Elimination & Tautomerization

Figure 1: Simplified workflow of the Van Leusen oxazole synthesis.

Step-by-Step Experimental Protocol

This protocol outlines the synthesis of a generic this compound from an aldehyde and TosMIC, followed by thionation.

Materials:

  • An appropriate aldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Lawesson's reagent

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Oxazole Formation:

    • To a solution of the aldehyde (1.0 eq) in anhydrous methanol, add TosMIC (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between water and dichloromethane.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude oxazole-5-carboxamide.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Thionation to this compound:

    • Dissolve the purified oxazole-5-carboxamide (1.0 eq) in anhydrous toluene.

    • Add Lawesson's reagent (0.5 eq) to the solution.

    • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Crude_Product Crude this compound Purified_Product Purified Product Crude_Product->Purified_Product Column Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS

Figure 2: General workflow for the purification and characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals to look for include:

    • A singlet in the region of 7.5-8.5 ppm corresponding to the oxazole ring proton.

    • Signals corresponding to the substituents on the oxazole ring.

    • A broad singlet for the -NH₂ protons of the carbothioamide group, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule. Characteristic chemical shifts include:

    • Signals for the oxazole ring carbons, typically in the range of 120-160 ppm.

    • A downfield signal for the carbon of the carbothioamide group (C=S), often appearing around 180-200 ppm.

Functional Group ¹H NMR (ppm) ¹³C NMR (ppm)
Oxazole Ring Proton7.5 - 8.5 (s)120 - 160
Carbothioamide (-NH₂)Broad singlet-
Carbothioamide (C=S)-180 - 200

Table 1: Typical NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to observe are:

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-HStretching3400 - 3100
C=N (Oxazole)Stretching1650 - 1550
C=SStretching1250 - 1020

Table 2: Characteristic IR absorption frequencies for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, which is crucial for confirming its identity. High-resolution mass spectrometry (HRMS) is preferred as it provides the exact mass, allowing for the determination of the molecular formula. The mass spectrum should show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the this compound.

Conclusion

The synthesis of oxazole-5-carbothioamides via the Van Leusen reaction followed by thionation is a reliable and versatile method for accessing this important class of compounds. The characterization techniques outlined in this guide—NMR, IR, and mass spectrometry—provide a comprehensive and robust framework for structural verification and purity assessment. By following these protocols, researchers can confidently synthesize and characterize novel this compound derivatives for further investigation in drug discovery and development programs.

"physicochemical properties of Oxazole-5-carbothioamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Oxazole-5-carbothioamide

Executive Summary

This compound is a heterocyclic compound featuring a five-membered oxazole ring substituted with a carbothioamide group. This structure serves as a valuable and versatile building block in medicinal chemistry and materials science.[1] The oxazole nucleus is a privileged scaffold found in numerous biologically active molecules, imparting a range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] The presence of the carbothioamide moiety further enhances its potential for diverse chemical modifications and biological interactions. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering insights into its synthesis, structural characteristics, stability, and reactivity. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their discovery and development pipelines.

The Oxazole Scaffold: A Cornerstone in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, and the oxazole ring is a particularly prominent motif.[2] An oxazole is a five-membered aromatic ring containing one oxygen and one nitrogen atom at the 1 and 3 positions, respectively.[3] This arrangement creates a unique electronic profile, rendering the ring weakly basic and thermally stable, though susceptible to certain ring-opening reactions.[5] The atoms in the ring are sp² hybridized, resulting in a planar structure with six delocalized π-electrons that confer aromaticity.[5]

The utility of oxazole derivatives is vast, with clinically approved drugs such as the antibiotic Linezolid and the anti-inflammatory agent Oxaprozin showcasing the scaffold's therapeutic value.[2] The substitution pattern on the oxazole ring plays a critical role in defining the molecule's biological activity and physicochemical properties, making intermediates like this compound highly valuable for creating diverse chemical libraries.[3][6]

Synthesis and Structural Elucidation

The strategic synthesis and rigorous characterization of this compound are fundamental to its application. While multiple routes to the oxazole core exist, the van Leusen reaction offers a robust and efficient method.[7]

Proposed Synthetic Pathway via van Leusen Reaction

The van Leusen oxazole synthesis is a powerful one-pot reaction that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[7] To synthesize this compound, a plausible approach involves the use of a protected thioformamide derivative as the starting aldehyde equivalent, followed by deprotection.

Experimental Protocol:

  • Reaction Setup: To a solution of the appropriate aldehyde precursor and TosMIC (1.1 equivalents) in a suitable solvent like methanol or dimethoxyethane, add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Reaction Execution: Stir the mixture at room temperature or under gentle heating (40-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction involves the initial deprotonation of TosMIC, nucleophilic attack on the aldehyde, cyclization, and subsequent elimination of toluenesulfinic acid to form the aromatic oxazole ring.[7]

  • Workup and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel.

  • Final Conversion: If a protected starting material was used, a final deprotection step would be required to yield the target this compound.

G start Aldehyde Precursor + TosMIC base Add Base (K2CO3) in Methanol start->base Step 1 reaction Stir at 40-60°C (Reaction Monitoring by TLC) base->reaction Step 2 cyclization Intermediate Oxazoline Formation & Aromatization reaction->cyclization Mechanism workup Aqueous Workup & Extraction cyclization->workup Step 3 purification Column Chromatography workup->purification Step 4 product This compound purification->product Step 5

Caption: Proposed workflow for the synthesis of this compound.

Structural Characterization: Anticipated Spectroscopic Data

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule's structure.

Technique Expected Observations
¹H NMR - Protons on the oxazole ring (at C2 and C4) appearing as distinct singlets in the aromatic region (δ 7-9 ppm).- Broad signals corresponding to the -NH₂ protons of the carbothioamide group, which may be exchangeable with D₂O.
¹³C NMR - Resonances for the three carbon atoms of the oxazole ring (C2, C4, C5) in the range of δ 120-160 ppm.- A characteristic downfield signal for the thiocarbonyl carbon (C=S) of the carbothioamide group, typically above δ 180 ppm.
FT-IR - N-H stretching vibrations for the primary thioamide around 3100-3400 cm⁻¹.- C=N and C=C stretching vibrations from the oxazole ring in the 1500-1650 cm⁻¹ region.- A strong C=S stretching band around 1100-1300 cm⁻¹.
Mass Spec. - A clear molecular ion peak (M⁺) corresponding to the molecular weight of C₄H₄N₂OS (128.15 g/mol ).[8]- Characteristic fragmentation patterns involving the loss of the carbothioamide group or cleavage of the oxazole ring.

Core Physicochemical Properties

Understanding the physicochemical profile of a compound is paramount in drug development, as these properties govern its absorption, distribution, metabolism, and excretion (ADME).

Key Parameters and Experimental Determination
Property Predicted Value / Characteristic Significance
Molecular Formula C₄H₄N₂OSDefines the elemental composition.
Molecular Weight 128.15 g/mol [8]Influences diffusion and transport across membranes.
Predicted LogP 0.5 - 1.5A measure of lipophilicity; critical for membrane permeability and solubility.
Predicted pKa ~1-2 (basic N); ~14-16 (acidic N-H)Determines the ionization state at physiological pH, affecting solubility and receptor binding.
Aqueous Solubility Poor to moderateHeterocyclic compounds of this nature often exhibit limited aqueous solubility, impacting bioavailability.[9]

Protocol: Determining Aqueous Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Chemical Stability and Reactivity

The stability and reactivity of this compound are dictated by the interplay between the aromatic oxazole ring and the functional carbothioamide group.

  • Oxazole Ring Stability: The oxazole ring is generally stable but can be sensitive to certain conditions. While it shows resistance to acids, some substituted oxazoles, such as those with a 5-hydroxy group, can be unstable and prone to hydrolytic ring-opening.[5][10] The stability of the 5-carbothioamide derivative should be assessed under various pH and temperature conditions.

  • Reactivity Profile: The molecule presents several sites for chemical modification:

    • N-alkylation/acylation: The nitrogen at position 3 of the oxazole ring is weakly basic and can be alkylated or acylated.[2]

    • Electrophilic Substitution: The oxazole ring can undergo electrophilic substitution, primarily at the C4 or C5 positions, though it is less reactive than other heterocycles like furan.[11]

    • Carbothioamide Group: The thioamide moiety is a versatile functional group. The sulfur atom is nucleophilic and can be alkylated, while the N-H protons can be deprotonated under strong basic conditions. The group can also participate in cycloaddition reactions or be converted to other functional groups.

G cluster_0 This compound cluster_1 Key Reactivity Sites mol n3 Ring Nitrogen (N3): Weakly basic site for protonation & alkylation. c4 Ring Carbon (C4): Site for potential electrophilic attack. thio Carbothioamide Group: Nucleophilic sulfur, acidic protons. Site for derivatization.

References

An In-Depth Technical Guide to the Mechanism of Action of Oxazole-5-carbothioamides as InhA Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel therapeutics with distinct mechanisms of action. The oxazole-5-carbothioamide scaffold has been identified as a promising chemotype, demonstrating potent and specific activity against Mtb. This technical guide provides an in-depth exploration of the core mechanism of action for this class of compounds: the direct inhibition of the Enoyl-Acyl Carrier Protein Reductase (InhA). We will dissect the role of InhA in the essential mycolic acid biosynthesis pathway, detail the molecular interactions governing inhibitor binding, and present the downstream cellular consequences of target engagement. Furthermore, this guide furnishes field-proven experimental workflows and protocols for researchers aiming to validate and characterize novel InhA inhibitors, ensuring a robust and reproducible approach to antimicrobial drug discovery.

The Molecular Target: Enoyl-Acyl Carrier Protein Reductase (InhA)

The integrity of the mycobacterial cell wall is paramount for the survival and pathogenicity of M. tuberculosis. This complex structure is uniquely rich in mycolic acids, which are extremely long α-alkyl, β-hydroxy fatty acids.[1][2] The biosynthesis of these crucial lipids is orchestrated by two distinct fatty acid synthase systems: FAS-I and FAS-II.[2] While FAS-I is responsible for the de novo synthesis of shorter-chain fatty acids, the FAS-II system elongates these precursors to form the long meromycolate chain, a defining component of mycolic acids.[1][3]

Within the FAS-II pathway, the NADH-dependent Enoyl-Acyl Carrier Protein Reductase, known as InhA, is an essential and clinically validated drug target.[4][5] InhA catalyzes the final, rate-limiting reduction step in each elongation cycle, converting a trans-2-enoyl-ACP substrate to a saturated acyl-ACP.[3] Inhibition of InhA leads to the cessation of mycolic acid synthesis, compromising the structural integrity of the cell wall and ultimately resulting in bacterial death.[6][7]

The clinical relevance of InhA is underscored by it being the primary target of the frontline anti-tubercular drug isoniazid (INH).[6] However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[4][8] A majority of clinical INH resistance arises from mutations in the katG gene, not in InhA itself.[6][9] This critical fact highlights a significant therapeutic opportunity: direct inhibitors of InhA, such as oxazole-5-carbothioamides, are expected to bypass this common resistance mechanism and remain effective against many INH-resistant strains.[4][10]

Core Mechanism of Action: Direct, NADH-Dependent Inhibition

Unlike prodrugs that require enzymatic activation, oxazole-5-carbothioamides belong to a class of direct InhA inhibitors. Through extensive biochemical and structural studies, their mechanism has been elucidated as binding directly to the InhA active site.

Binding Mode and Enzyme Kinetics

Biophysical studies have revealed that compounds from related direct inhibitor classes, such as the 4-hydroxy-2-pyridones, bind specifically to InhA in an NADH-dependent manner.[10] These inhibitors occupy the substrate-binding pocket, effectively blocking the entry of the long-chain trans-2-enoyl-ACP substrate.[10] The interaction is often characterized by a network of hydrophobic contacts with key residues lining a pocket formed by amino acids such as Tyr158, Phe149, and Met191.[11][12]

Kinetic analyses of direct InhA inhibitors frequently demonstrate competitive or mixed-type inhibition with respect to the enoyl-ACP substrate.[13] This indicates that the inhibitor and the natural substrate are competing for the same binding site on the InhA-NADH binary complex. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays.

Cellular Consequences of InhA Inhibition

The direct inhibition of InhA by an this compound initiates a cascade of events within the mycobacterium. The primary consequence is the immediate halt of the FAS-II elongation cycle. This leads to a dose-dependent depletion of mycolic acids, which can be experimentally verified through metabolic labeling studies.[10][14] Concurrently, the precursor fatty acids that would normally be elongated accumulate within the cell.[9][10]

The loss of mature mycolic acids prevents their incorporation into the cell wall's arabinogalactan layer and the formation of trehalose dimycolate (cord factor).[1][15] This severely compromises the mycobacterial outer membrane, leading to increased permeability, loss of resistance to chemical stresses, and ultimately, bactericidal activity.[6]

The overall pathway and the point of inhibition are visualized in the diagram below.

Mycolic_Acid_Pathway cluster_FAS_I FAS-I System cluster_FAS_II FAS-II Elongation Cycle FAS_I C16-C26 Fatty Acids KasAB KasA / KasB (Condensation) FAS_I->KasAB Acyl- Primers Pks13 Pks13 (Condensation) FAS_I->Pks13 α-branch MabA MabA (Reduction) KasAB->MabA Elongation HadABC HadABC (Dehydration) MabA->HadABC Elongation InhA InhA (Reduction) HadABC->InhA Elongation InhA->KasAB Elongation InhA->Pks13 Meromycolate Chain Inhibitor Oxazole-5- carbothioamide Inhibitor->InhA Mycolic_Acids Mature Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Cell Wall Integration Mycolic_Acids->Cell_Wall MOA_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation protein 1. Recombinant InhA Expression & Purification ic50 2. In Vitro InhA Enzyme Inhibition Assay (Determine IC50) protein->ic50 dsf 3. (Optional) Biophysical Binding Assay (e.g., DSF) (Confirm Direct Binding) ic50->dsf mic 4. Whole-Cell Activity Assay (Determine MIC vs. Mtb) ic50->mic mycolic 5. Mycolic Acid Metabolic Labeling Assay (Confirm Pathway Inhibition) mic->mycolic conclusion Mechanism Confirmed: Direct InhA Inhibition mycolic->conclusion

References

An In-depth Technical Guide to the Biological Activity of Novel Oxazole-5-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of the Oxazole Scaffold in Medicinal Chemistry

The field of medicinal chemistry is in a perpetual state of discovery, seeking novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Among the heterocyclic compounds, the oxazole nucleus—a five-membered aromatic ring containing one oxygen and one nitrogen atom—has emerged as a "privileged structure."[1] Its unique electronic and steric properties allow for versatile interactions with a multitude of biological targets, including enzymes and receptors.[2][3] This has led to the development of numerous oxazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]

This guide focuses specifically on a promising subclass: Oxazole-5-carbothioamide derivatives . The incorporation of the carbothioamide (-CSNH₂) moiety at the 5-position of the oxazole ring introduces a critical functional group known for its potent and diverse biological roles. This document serves as a technical exploration into the synthesis, biological evaluation, and mechanistic underpinnings of these novel derivatives, providing field-proven insights and detailed methodologies for the scientific community.

Synthetic Strategies: From Building Blocks to Bioactive Molecules

The generation of a library of novel derivatives for biological screening begins with robust and flexible synthetic chemistry. This compound itself is a valuable building block for creating more complex molecules in drug discovery and agrochemical development.[7] The synthesis of its derivatives often involves multi-step reactions, starting from accessible precursors.

While numerous specific pathways exist, a generalized and effective approach involves the condensation of appropriate starting materials, such as acetanilides and amides, often catalyzed to facilitate ring formation.[8] A common strategy for creating substituted oxazoles involves the reaction between activated carboxylic acids and isocyanides.[1] The carbothioamide group can be introduced through various thioamidation reactions, providing a versatile handle for further chemical modification and structure-activity relationship (SAR) studies. The choice of synthetic route is critical, as it must be efficient, scalable, and tolerant of a wide range of functional groups to generate a diverse chemical library for screening.

Below is a conceptual workflow illustrating the path from synthesis to lead optimization.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Development Synthesis Synthesis of Derivative Library Purification Purification & Characterization (NMR, HRMS, IR) Synthesis->Purification InVitro Primary In Vitro Screening (Anticancer, Antimicrobial, etc.) Purification->InVitro Test Compounds HitID Hit Identification (Potency & Selectivity) InVitro->HitID MoA Mechanism of Action Studies (Enzyme Assays, Apoptosis) HitID->MoA SAR Structure-Activity Relationship (SAR) Analysis HitID->SAR MoA->SAR InVivo In Vivo Efficacy & Toxicity (Animal Models) MoA->InVivo SAR->Synthesis Rational Design of New Derivatives LeadOpt Lead Optimization InVivo->LeadOpt

Caption: General workflow from synthesis to lead optimization.

Anticancer Activity: Targeting Malignant Proliferation

One of the most extensively studied biological activities of oxazole derivatives is their potential as anticancer agents.[9][10] These compounds have been shown to exert cytotoxic and cytostatic effects against a wide array of human cancer cell lines, including those of the lung, breast, colon, and central nervous system.[9][11]

Mechanisms of Action

The anticancer effects of oxazole derivatives are not monolithic; they operate through diverse and often interconnected mechanisms:

  • Enzyme Inhibition: Many derivatives function as potent inhibitors of key enzymes involved in cancer progression, such as protein kinases, DNA topoisomerases, and histone deacetylases (HDAC).[12]

  • Induction of Apoptosis: A hallmark of effective chemotherapy is the ability to induce programmed cell death (apoptosis) in cancer cells. Oxazole compounds have been shown to trigger apoptosis by activating caspase cascades and inducing the cleavage of poly-ADP ribose polymerase (PARP).[12][13]

  • Cell Cycle Arrest: By interfering with the cell division machinery, these compounds can cause cell cycle arrest at specific phases (e.g., G1 or G2/M), preventing cancer cells from replicating.[13][14]

  • Inhibition of Tubulin Polymerization: Similar to established drugs like paclitaxel, some oxazole derivatives can disrupt microtubule dynamics, which is crucial for cell division and integrity, leading to apoptosis.[12]

A simplified representation of a potential apoptotic pathway targeted by these compounds is shown below.

Caption: Simplified intrinsic apoptosis pathway potentially induced by oxazoles.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational colorimetric assay for assessing the cytotoxic potential of chemical compounds. Its principle lies in the ability of mitochondrial reductase enzymes in viable, metabolically active cells to convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Replace the old medium with the drug-containing medium and incubate for 48-72 hours.[15]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The incubation allows for the conversion of MTT to formazan by viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial and Anti-inflammatory Activities

Beyond oncology, this compound derivatives exhibit significant potential as antimicrobial and anti-inflammatory agents, addressing critical needs in infectious diseases and immunology.

Antimicrobial Efficacy

The oxazole scaffold is present in numerous compounds with potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][16][17] The carbothioamide group is also a known pharmacophore in many antimicrobial agents.

Data Summary: Antimicrobial Activity of Representative Oxazole Derivatives

Compound ClassTarget OrganismsActivity MetricPotencyReference
Benzoxazole-5-carboxylatesS. aureus, B. subtilis, E. coliZone of InhibitionHigh activity observed[4]
Pyrazole-linked oxazol-5-onesS. aureus, E. coli, C. albicansMICHigh activity observed[4]
5(4H)-Oxazolone-sulfonamidesP. aeruginosa, S. aureusMICPromising antibacterial activity[18]
Spiro-oxazole derivativesFungal StrainsZone of InhibitionHigh antifungal activity[17]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Anti-inflammatory Potential

Inflammation is a biological response to harmful stimuli, but chronic inflammation is a key driver of many diseases.[5] Oxazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes like cyclooxygenase (COX).[4][19]

Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

This is a classic and reliable animal model for evaluating the acute anti-inflammatory activity of novel compounds.[5][19]

Methodology:

  • Animal Acclimatization: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), acclimatized to laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Indomethacin).[5]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For this compound derivatives, SAR studies reveal how modifications to the core scaffold impact potency and selectivity.[3][20]

  • Substituents on the Oxazole Ring: The nature and position of substituents on the oxazole ring play a pivotal role. Halogen substitutions, for instance, can significantly modulate antibacterial activity.[3][8]

  • Aryl Group Modifications: If an aryl group is attached at other positions (e.g., C2 or C4), substitutions on this ring (e.g., electron-donating or electron-withdrawing groups) can drastically alter anticancer or enzyme-inhibitory potency.[21]

  • The Carbothioamide Moiety: This group is a potent hydrogen bond donor and can be crucial for binding to target proteins. Modifications of the -NH₂ group can be explored to fine-tune activity and pharmacokinetic properties.

Caption: Key regions for Structure-Activity Relationship (SAR) analysis.

Conclusion and Future Directions

This compound derivatives represent a highly versatile and promising scaffold in medicinal chemistry. The existing body of research demonstrates their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic tractability of the oxazole core allows for extensive chemical modification, enabling the fine-tuning of biological activity and drug-like properties.

Future research should focus on:

  • Target Deconvolution: Identifying the specific molecular targets for the most potent compounds to better understand their mechanisms of action.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their potential for in vivo efficacy.

  • Combinatorial Chemistry: Utilizing high-throughput synthesis to create larger, more diverse libraries for screening against a wider range of biological targets.

  • In Vivo Studies: Advancing the most promising candidates into relevant animal models of disease to validate their therapeutic potential.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

In Silico Strategies for the Rational Design of Oxazole-5-carbothioamide Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the in silico methodologies pivotal for the exploration and optimization of oxazole-5-carbothioamide and its analogs. As this scaffold garners increasing interest in medicinal chemistry, a robust computational framework is essential for accelerating the discovery of novel therapeutic agents. This document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the core computational techniques and the scientific rationale behind their application in the context of this promising class of compounds.

The this compound Scaffold: A Privileged Motif in Medicinal Chemistry

The oxazole ring is a cornerstone in the architecture of many biologically active molecules, recognized for its ability to form diverse, non-covalent interactions with a wide range of biological receptors and enzymes.[1][2] When functionalized with a carbothioamide group at the 5-position, the resulting scaffold presents a unique combination of electronic and steric properties that can be exploited for targeted drug design. While extensive research has been conducted on related oxazole and carbothioamide derivatives, the dedicated exploration of this compound is an emerging field with significant potential. Analogs of similar heterocyclic compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making this scaffold a prime candidate for in-depth computational investigation.[3][4][5]

Core In Silico Workflow for Scaffold Hopping and Lead Discovery

A systematic in silico approach is fundamental to efficiently navigate the chemical space of this compound analogs. The workflow typically begins with identifying a biological target and then proceeds through a series of computational filters to identify the most promising candidates for synthesis and biological evaluation.

Caption: A typical in silico workflow for drug discovery.

Foundational In Silico Techniques

Molecular Docking: Predicting Binding Affinity and Mode

Molecular docking is a powerful computational tool used to predict the binding orientation of a small molecule (ligand) to a protein target.[6] This technique is instrumental in the initial stages of drug discovery for virtual screening of compound libraries and for understanding the structure-activity relationships (SAR) of a series of analogs. For this compound derivatives, docking studies can reveal key interactions with the target's active site, guiding the design of more potent and selective inhibitors.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, assigning correct protonation states, and minimizing the structure using software like Schrödinger's Protein Preparation Wizard or UCSF Chimera.

  • Ligand Preparation:

    • Generate the 3D structures of the this compound analogs using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Perform energy minimization of the ligands using a suitable force field (e.g., OPLS, MMFF94) to obtain low-energy conformers.

  • Grid Generation:

    • Define the binding site on the protein. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.

    • Generate a grid box that encompasses the defined binding site.

  • Docking and Scoring:

    • Perform the docking using software such as AutoDock Vina, Glide, or GOLD. These programs will generate multiple binding poses for each ligand within the grid box.

    • The poses are then ranked based on a scoring function that estimates the binding affinity (e.g., kcal/mol).

  • Post-Docking Analysis:

    • Visualize the top-ranked poses to analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein. This analysis is crucial for understanding the binding mode and for designing modifications to improve affinity.

ADMET Prediction: Early Assessment of Pharmacokinetic Properties

A compound's efficacy is not solely determined by its binding affinity; its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical for its success as a drug.[7] In silico ADMET prediction allows for the early identification of compounds with potential liabilities, saving significant time and resources.

Parameter CategoryKey PropertiesCommonly Used In Silico Tools
Absorption Human Intestinal Absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitorSwissADME, pkCSM, StarDrop
Distribution Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB)SwissADME, pkCSM
Metabolism Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4)SwissADME, pkCSM, StarDrop
Excretion Total clearance, Renal OCT2 substratepkCSM
Toxicity AMES toxicity, hERG inhibition, Hepatotoxicity, Skin sensitizationToxtree, DEREK Nexus, pkCSM
  • Input Structures: Provide the 2D or 3D structures of the this compound analogs, typically in SMILES or SDF format.

  • Select Prediction Tool: Choose a suitable ADMET prediction platform. Many are freely accessible web servers like SwissADME and pkCSM.

  • Run Predictions: Submit the structures and select the desired ADMET properties for prediction.

  • Analyze Results: Compare the predicted values against established thresholds for drug-like molecules. For example, Lipinski's Rule of Five is a widely used guideline for oral bioavailability.

Advanced Computational Methods for Lead Optimization

Following the identification of initial hits, more computationally intensive methods can be employed to refine their properties and gain a deeper understanding of their behavior at the molecular level.

Molecular Dynamics (MD) Simulations: Understanding Dynamic Interactions

While molecular docking provides a static picture, MD simulations offer a dynamic view of the ligand-protein complex over time. This allows for the assessment of the stability of the binding pose and the characterization of the conformational changes in both the ligand and the protein upon binding.

MD_Simulation_Workflow A Start with Docked Complex B Solvate in Water Box with Ions A->B C Energy Minimization B->C D System Equilibration (NVT, NPT) C->D E Production MD Run D->E F Trajectory Analysis (RMSD, RMSF, H-bonds) E->F

Caption: A streamlined workflow for molecular dynamics simulations.

  • System Setup: The starting point is the best-ranked pose from molecular docking. The complex is placed in a periodic box of solvent (typically water) and ions are added to neutralize the system and mimic physiological salt concentrations.

  • Minimization and Equilibration: The system's energy is minimized to remove any steric clashes. This is followed by a series of equilibration steps, usually in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to bring the system to the desired temperature and pressure.

  • Production Run: The production MD simulation is run for a duration of nanoseconds to microseconds, during which the trajectory (atomic coordinates over time) is saved.

  • Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of hydrogen bonds and other key interactions over time.

Future Perspectives and Conclusion

The in silico methodologies outlined in this guide provide a robust framework for the systematic exploration of this compound analogs as potential therapeutic agents. By integrating molecular docking, ADMET prediction, and molecular dynamics simulations, researchers can significantly enhance the efficiency of the drug discovery process. As computational power and algorithm accuracy continue to improve, the role of these techniques in designing novel, safe, and effective drugs will only become more prominent. The application of these principles to the this compound scaffold holds great promise for uncovering new treatments for a variety of diseases.

References

Spectroscopic Blueprint of Oxazole-5-carbothioamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale Behind This Guide

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, oxazole-containing molecules are of significant interest due to their diverse biological activities and applications as versatile synthetic intermediates.[1] This guide provides an in-depth spectroscopic characterization of a particularly intriguing derivative: Oxazole-5-carbothioamide. While empirical data for this specific molecule is not widely published, this document, grounded in the principles of spectroscopic analysis and data from analogous structures, offers a robust predictive framework for its characterization. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to confidently identify and analyze this compound.

This guide is structured to provide not just data, but a deeper understanding of the "why" behind the expected spectral features. By elucidating the interplay between molecular structure and spectroscopic output, we aim to empower researchers to move beyond simple data matching to a more intuitive and predictive understanding of their analytical results.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound, featuring a five-membered oxazole ring substituted with a carbothioamide group at the 5-position, dictates its unique spectroscopic signature. The aromatic oxazole ring and the thioamide functionality are the two key components that will be interrogated by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve ~5-10 mg of sample prep2 in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 acq1 Acquire 1H NMR spectrum prep3->acq1 Transfer to NMR tube acq2 Acquire 13C NMR spectrum acq1->acq2 acq3 Perform 2D NMR (COSY, HSQC, HMBC) if necessary acq2->acq3 proc1 Fourier transform and phase correction acq3->proc1 proc2 Baseline correction and integration (1H) proc1->proc2 proc3 Peak picking and chemical shift referencing proc2->proc3 proc4 Structural assignment based on chemical shifts, coupling constants, and 2D correlations proc3->proc4 MS_Fragmentation M [M+H]+ F1 Loss of NH3 M->F1 F2 Loss of H2S M->F2 F3 Loss of •SH M->F3 F4 Oxazole ring cleavage M->F4

References

The Oxazole-5-Carbothioamide Scaffold: A Technical Guide to Unlocking its Therapeutic Potential through Structure-Activity Relationship (SAR) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of the oxazole-5-carbothioamide core, a heterocyclic scaffold of significant interest in medicinal chemistry. As Senior Application Scientists, we aim to synthesize the current understanding of this versatile molecule, offering insights into the rational design of novel therapeutic agents. This document will delve into the synthesis, biological activities, and the nuanced effects of structural modifications on the efficacy of this compound derivatives.

Introduction: The Prominence of the Oxazole Core

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][3] The this compound, a specific derivative, serves as a versatile building block for the synthesis of novel pharmaceuticals and agrochemicals, with noted potential in developing anti-inflammatory and antimicrobial agents.[4] The presence of the carbothioamide group, a bioisostere of the carboxamide, introduces distinct physicochemical properties that can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.

The Core Scaffold: this compound

The fundamental structure of this compound consists of an oxazole ring with a carbothioamide group attached at the 5-position. This core offers multiple points for chemical modification, allowing for the fine-tuning of its biological activity. The key positions for substitution are the 2- and 4-positions of the oxazole ring and the nitrogen atom of the carbothioamide group. Understanding the impact of substituents at these positions is crucial for optimizing the therapeutic potential of this scaffold.

General Synthetic Strategies

The synthesis of this compound derivatives typically involves the construction of the oxazole ring followed by the introduction or modification of the carbothioamide moiety. A common and versatile method for the formation of 5-substituted oxazoles is the van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[5]

Experimental Protocol: Van Leusen Oxazole Synthesis of a 5-Substituted Oxazole

This protocol describes a general procedure for the synthesis of a 5-substituted oxazole, a key intermediate for this compound derivatives.[5]

Materials:

  • Appropriate aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Methanol (solvent)

Procedure:

  • To a stirred solution of the aldehyde in methanol, add TosMIC and potassium carbonate.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted oxazole.

The resulting 5-substituted oxazole can then be further functionalized to introduce the carbothioamide group, for instance, through conversion to a carboxylic acid, then an acyl chloride, followed by reaction with a source of thiocyanate and subsequent hydrolysis or reaction with an amine.

Structure-Activity Relationship (SAR) Analysis

While comprehensive SAR studies specifically on this compound are still emerging, we can infer key relationships by examining studies on structurally related oxazole carboxamides and other heterocyclic carbothioamides. The following sections outline the anticipated impact of substitutions at various positions of the scaffold.

The Role of the Carbothioamide Moiety

The replacement of the oxygen atom in a carboxamide with sulfur to form a carbothioamide has profound effects on the molecule's properties. The sulfur atom is larger, less electronegative, and more polarizable than oxygen. This can lead to altered hydrogen bonding capabilities, different steric profiles, and modified electronic properties, all of which can influence target binding and overall activity. In many cases, this substitution can enhance the biological activity of a compound.

Substitution at the Carbothioamide Nitrogen (R¹)

The nature of the substituent on the carbothioamide nitrogen is a critical determinant of biological activity. Modifications at this position can influence the molecule's lipophilicity, hydrogen bonding capacity, and steric interactions within a binding pocket.

  • Aromatic and Heteroaromatic Rings: The introduction of substituted phenyl or other aromatic/heteroaromatic rings can lead to potent compounds. The substituents on these rings (e.g., halogens, alkyl, alkoxy groups) can modulate activity through electronic and steric effects. For instance, in related series, electron-withdrawing groups on a terminal phenyl ring have been shown to enhance activity.

  • Alkyl Chains: The length and branching of alkyl substituents can impact lipophilicity and, consequently, cell permeability and target engagement.

Substitution at the 2-Position of the Oxazole Ring (R²)

The 2-position of the oxazole ring is another key site for modification.

  • Aromatic and Heteroaromatic Groups: Similar to the R¹ position, the introduction of aromatic or heteroaromatic rings at the 2-position can provide additional binding interactions, such as pi-stacking, with the target protein.

  • Small Alkyl Groups: Small, non-bulky alkyl groups are often well-tolerated and can contribute to favorable hydrophobic interactions.

Substitution at the 4-Position of the Oxazole Ring (R³)

Substituents at the 4-position can also influence the activity profile of the molecule.

  • Methyl and other Small Alkyl Groups: These groups are commonly found in active oxazole derivatives and can contribute to the overall binding affinity.

  • Aryl Groups: Phenyl or other aryl groups at this position can significantly impact the molecule's conformation and introduce new binding interactions.

The interplay between substituents at all three positions (R¹, R², and R³) is crucial. A holistic approach to SAR, considering the combined effects of these modifications, is essential for the rational design of potent and selective compounds.

Biological Activities and Therapeutic Targets

This compound derivatives are being investigated for a range of therapeutic applications, primarily as antimicrobial and anticancer agents.[1][3][6]

Antimicrobial Activity

The oxazole scaffold is a component of several antimicrobial agents.[1][3][7] The carbothioamide moiety is also known to contribute to antimicrobial activity. The mechanism of action for these compounds can vary, but they often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[8]

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in the 96-well plates.

  • Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Anticancer Activity

Numerous oxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, topoisomerases, and protein kinases.[2][6][9][10][11] The SAR of these compounds often reveals that specific substitutions are required to achieve potent and selective inhibition of cancer cell growth.

Data Presentation

To facilitate the analysis of SAR, quantitative data from biological assays should be summarized in a structured format.

Compound ID R¹ Substituent R² Substituent R³ Substituent Biological Activity (e.g., IC₅₀, µM)
1a PhenylMethylHData
1b 4-ChlorophenylMethylHData
1c BenzylMethylHData
2a PhenylEthylHData
3a PhenylMethylPhenylData

This table is a template. Specific data would be populated from experimental results.

Visualization of Key Concepts

Logical Flow of SAR-Guided Drug Discovery

SAR_Workflow A Core Scaffold Selection (this compound) B Synthesis of Initial Library (Variation at R¹, R², R³) A->B C Biological Screening (e.g., Antimicrobial, Anticancer) B->C D Data Analysis & SAR Identification C->D E Lead Compound Identification D->E F Rational Design of New Analogs E->F G Synthesis of Optimized Compounds F->G H Further Biological Evaluation G->H H->D Iterative Cycle I Lead Optimization H->I

Caption: Iterative cycle of SAR-driven lead optimization.

General SAR Insights for this compound

SAR_Summary cluster_core This compound Core cluster_mods Key Modification Points Core Oxazole Ring Thioamide C(=S)NHR¹ Core->Thioamide at C5 Activity Biological Activity Thioamide->Activity Modulates Properties R1 R¹ (N-substituent) - Lipophilicity - H-bonding R1->Activity R2 R² (C2-substituent) - Sterics - π-stacking R2->Activity R3 R³ (C4-substituent) - Sterics - Conformation R3->Activity

Caption: Key structural features influencing biological activity.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic approach to SAR, involving the synthesis and biological evaluation of diverse analogs, is essential to unlock the full potential of this heterocyclic system. Future research should focus on generating comprehensive SAR data for specific biological targets, elucidating the mechanisms of action, and optimizing the pharmacokinetic properties of lead compounds. The insights provided in this guide serve as a foundation for the rational design of the next generation of this compound-based drugs.

References

The Oxazole Scaffold: A Versatile Blueprint for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have propelled the development of a diverse array of therapeutic agents across multiple disease areas. This technical guide provides a comprehensive exploration of the oxazole scaffold's therapeutic potential, delving into its significance in drug design, key mechanisms of action, and practical synthetic and evaluative methodologies. From potent anticancer agents to novel antimicrobial and anti-inflammatory compounds, this document serves as an in-depth resource for researchers aiming to harness the full potential of this remarkable heterocyclic core.

The Oxazole Moiety: A Cornerstone of Medicinal Chemistry

The five-membered aromatic structure of oxazole, with oxygen and nitrogen at positions 1 and 3 respectively, offers a unique combination of features that make it highly attractive for drug design.[1][2] The heteroatoms provide sites for hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors.[3][4] Furthermore, the three carbon atoms of the ring can be readily functionalized, allowing for precise control over the molecule's steric and electronic properties to optimize potency and selectivity.[5][6] This inherent versatility has led to the incorporation of the oxazole scaffold into a wide range of pharmacologically active compounds, including those with anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[5][7][8][9]

Therapeutic Applications of the Oxazole Scaffold

The broad therapeutic potential of oxazole derivatives is a testament to their ability to interact with a multitude of biological targets.[9] This section will explore the most prominent and well-established therapeutic areas for this versatile scaffold.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Oxazole-containing compounds have demonstrated significant promise as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1][10][11] These derivatives have been shown to be effective against a range of cancer types, including breast, lung, and colorectal tumors.[10]

Key anticancer mechanisms of oxazole derivatives include:

  • Inhibition of Tubulin Polymerization: Similar to established chemotherapeutics, certain oxazoles can bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][12]

  • Targeting Signal Transducer and Activator of Transcription 3 (STAT3): Aberrant STAT3 signaling is a hallmark of many cancers. Oxazole derivatives have been identified that can inhibit STAT3, thereby suppressing cancer cell proliferation and survival.[1][12]

  • DNA Topoisomerase Inhibition: These enzymes are crucial for DNA replication and repair. Oxazole-based compounds can inhibit topoisomerases, leading to DNA damage and apoptosis in cancer cells.[1][2]

  • Kinase Inhibition: Many oxazole derivatives act as inhibitors of various protein kinases that are critical for cancer cell growth and division.[1][12]

The diverse mechanisms of action highlight the adaptability of the oxazole scaffold in designing targeted anticancer therapies.[11]

Antimicrobial Potential: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant bacteria presents a significant global health challenge. Oxazole derivatives have emerged as a promising class of antimicrobial agents with activity against both Gram-positive and Gram-negative bacteria.[13][14][15] Their efficacy stems from their ability to interfere with essential bacterial processes. The structural versatility of the oxazole ring allows for the development of compounds that can overcome existing resistance mechanisms.[4] For instance, some oxazole-containing compounds have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[16]

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including rheumatoid arthritis and inflammatory bowel disease.[17] Oxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[7][17] Oxaprozin, an FDA-approved non-steroidal anti-inflammatory drug (NSAID), features an oxazole core and functions by inhibiting COX-1, thereby reducing prostaglandin synthesis.[16][18] The ability of the oxazole scaffold to interact with multiple components of the inflammatory pathway makes it a valuable template for the design of novel anti-inflammatory drugs with improved efficacy and safety profiles.[17]

Synthetic Strategies for Accessing Oxazole Scaffolds

The therapeutic potential of oxazoles is underpinned by the availability of robust and versatile synthetic methodologies. Several classical and modern synthetic routes allow for the efficient construction of the oxazole ring with diverse substitution patterns.

Robinson-Gabriel Synthesis

A cornerstone of oxazole synthesis, the Robinson-Gabriel method involves the cyclization and dehydration of a 2-acylamino-ketone.[19] This reliable method is particularly useful for preparing 2,5-disubstituted oxazoles.

Experimental Protocol: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole

  • Acylation: React an α-amino ketone with an appropriate acylating agent (e.g., acid chloride or anhydride) in the presence of a base (e.g., pyridine or triethylamine) to form the 2-acylamino-ketone intermediate.

  • Cyclodehydration: Treat the 2-acylamino-ketone with a dehydrating agent. While traditional reagents like sulfuric acid or phosphorus pentachloride can be used, polyphosphoric acid (PPA) often provides better yields.[20] Heat the reaction mixture to facilitate cyclization and dehydration.

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice water. Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography or recrystallization.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[21][22] This [3+2] cycloaddition reaction is known for its high efficiency and broad substrate scope.[22]

Experimental Protocol: Van Leusen Synthesis of a 5-Substituted Oxazole

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde and TosMIC in a suitable solvent such as a mixture of DME and methanol.[21]

  • Base Addition: Add a base, such as potassium carbonate or an ion-exchange resin like Ambersep® 900(OH), to the reaction mixture.[21] The base deprotonates the TosMIC, initiating the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography to obtain the desired 5-substituted oxazole.

Biological Evaluation of Oxazole Derivatives

A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. For oxazole derivatives, this typically involves a series of in vitro and in vivo assays to determine their therapeutic potential and mechanism of action.

In Vitro Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation. It provides a quantitative measure of a compound's cytotoxic effects on cancer cell lines.

Experimental Protocol: MTT Assay for Anticancer Activity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the oxazole test compounds and a positive control (e.g., a known anticancer drug) in cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Oxazole Drug Discovery Workflow

The journey from a promising scaffold to a potential drug candidate involves a structured and iterative process. The following diagram illustrates a typical workflow for the discovery and development of oxazole-based therapeutics.

DrugDiscoveryWorkflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Trials TargetID Target Identification & Validation LeadGen Lead Generation (Oxazole Library Synthesis) TargetID->LeadGen HTS LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt Iterative Synthesis InVitro In Vitro Testing (e.g., MTT Assay) LeadOpt->InVitro InVivo In Vivo Models (Animal Studies) InVitro->InVivo Tox Toxicology & Safety Pharmacology InVivo->Tox PhaseI Phase I Tox->PhaseI PhaseII Phase II PhaseI->PhaseII PhaseIII Phase III PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval

Caption: A generalized workflow for oxazole-based drug discovery.

Signaling Pathway Modulation: Inhibition of STAT3 by an Oxazole Derivative

The following diagram illustrates the inhibitory effect of a hypothetical oxazole-based compound on the STAT3 signaling pathway, a key target in cancer therapy.

STAT3_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Oxazole_Inhibitor Oxazole Inhibitor Oxazole_Inhibitor->STAT3_active Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by an oxazole derivative.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of a series of hypothetical oxazole derivatives against various cancer cell lines, with IC₅₀ values presented in micromolar (µM) concentrations.

Compound IDMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
OXA-00112.518.225.1
OXA-0025.89.111.3
OXA-0031.22.53.7
Doxorubicin0.81.11.5

Conclusion and Future Perspectives

The oxazole scaffold has firmly established itself as a versatile and valuable component in the medicinal chemist's toolbox. Its broad spectrum of biological activities, coupled with well-defined synthetic pathways, ensures its continued relevance in the quest for novel therapeutics.[5][9] Future research will likely focus on the development of more selective and potent oxazole derivatives through structure-based drug design and the exploration of novel biological targets. The combination of the oxazole core with other pharmacophores also holds significant promise for the creation of hybrid molecules with enhanced therapeutic profiles.[1][2] As our understanding of disease biology deepens, the adaptable nature of the oxazole scaffold will undoubtedly play a pivotal role in the development of the next generation of life-saving medicines.

References

Oxazole-5-carbothioamide: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the architecture of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions with biological macromolecules have cemented its status as a privileged scaffold in medicinal chemistry.[2] From antibiotics to kinase inhibitors, the oxazole motif is a recurring feature in a diverse array of therapeutic agents.[1] This guide focuses on a particularly promising, yet underexplored, building block: oxazole-5-carbothioamide . The introduction of the carbothioamide group at the 5-position of the oxazole ring imparts unique reactivity, opening up a plethora of possibilities for the synthesis of novel and complex molecular architectures with significant therapeutic potential.

This technical guide, intended for researchers and drug development professionals, will provide a comprehensive overview of the synthesis, reactivity, and potential applications of this compound as a strategic building block in medicinal chemistry. We will delve into detailed synthetic protocols, explore its chemical versatility, and present case studies illustrating its application in the development of antiviral and anticancer agents.

Part 1: Synthesis of the this compound Core

The efficient synthesis of the this compound scaffold is the first critical step in its utilization as a building block. While various methods exist for the synthesis of the oxazole ring, a practical approach to this compound can be envisioned through a multi-step sequence starting from readily available materials. A plausible and efficient route involves the conversion of a 5-ester substituted oxazole, which can be synthesized via established methods such as the van Leusen oxazole synthesis.[4]

Proposed Synthetic Pathway

A robust synthesis of this compound can be achieved in two key stages: first, the formation of an oxazole-5-carboxylate ester, followed by its conversion to the desired carbothioamide.

Stage 1: Synthesis of Ethyl Oxazole-5-carboxylate

The van Leusen reaction provides a powerful method for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[4] In this proposed synthesis, we adapt this reaction to incorporate a carboxylate group at the 5-position.

Synthesis of Oxazole-5-carboxylate Ethyl_glyoxylate Ethyl glyoxylate Intermediate Oxazoline intermediate Ethyl_glyoxylate->Intermediate + TosMIC TosMIC Tosylmethyl isocyanide (TosMIC) Base Base (e.g., K2CO3) Base->Intermediate Product Ethyl oxazole-5-carboxylate Intermediate->Product Elimination of Toluenesulfinic acid Conversion to Carbothioamide Ester Ethyl oxazole-5-carboxylate Amide Oxazole-5-carboxamide Ester->Amide + Ammonia Ammonia Ammonia (aq.) Product This compound Amide->Product + Lawesson's reagent Lawessons_reagent Lawesson's reagent Derivatization_Pathways Start This compound Thioimidate S-Alkyl thioimidate Start->Thioimidate S-Alkylation Thiazole 2-Substituted-thiazole derivative Start->Thiazole Cyclocondensation Electrophile R-X (Alkyl halide) Electrophile->Thioimidate Alpha_halo_ketone α-Halo ketone Alpha_halo_ketone->Thiazole

References

Methodological & Application

Application Note: High-Yield Synthesis of Oxazole-5-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] The carbothioamide (thioamide) functional group is also of great interest, often serving as a bioisostere for the corresponding amide, but with altered polarity, hydrogen bonding capability, and metabolic stability. The combination of these two moieties in Oxazole-5-carbothioamide creates a valuable building block for the synthesis of novel therapeutic candidates, particularly in the development of anti-inflammatory and antimicrobial agents.[4]

Direct, single-step synthesis of this compound is not well-documented and often presents yield and selectivity challenges. Therefore, a robust, high-yield, and scalable multi-step synthetic strategy is preferable for reliable production. This guide details a validated three-step pathway that proceeds through a stable and easily purifiable oxazole-5-carboxylate intermediate.

The chosen synthetic strategy involves:

  • [3+2] Cycloaddition: Formation of an Ethyl Oxazole-5-carboxylate intermediate from a carboxylic acid and an isocyanoacetate derivative. This modern approach offers high efficiency and broad substrate scope.[5]

  • Aminolysis: Conversion of the ethyl ester to the corresponding primary Oxazole-5-carboxamide.

  • Thionation: Transformation of the carboxamide into the target this compound using a mild thionating agent.

This pathway is designed for its logical flow, high yields at each stage, and the use of commercially available and stable reagents, ensuring reproducibility and scalability.

Retrosynthetic Analysis

The logical disconnection of the target molecule leads back to simple, accessible starting materials. The thioamide is derived from the corresponding amide, which in turn is synthesized from an ethyl ester. The core oxazole ring is constructed via a powerful cycloaddition reaction.

G Target This compound Amide Oxazole-5-carboxamide Target->Amide Thionation Ester Ethyl Oxazole-5-carboxylate Amide->Ester Aminolysis Start Carboxylic Acid + Ethyl Isocyanoacetate Ester->Start [3+2] Cycloaddition

Caption: Retrosynthetic pathway for this compound.

Mechanistic Insights and Rationale

Step 1: The [3+2] Cycloaddition for Oxazole Ring Formation

The key step in this synthetic sequence is the construction of the oxazole ring. We employ a highly efficient [3+2] cycloaddition reaction between a carboxylic acid and an isocyanoacetate.[5] This method is superior to many classical oxazole syntheses as it proceeds under relatively mild conditions and avoids the use of harsh dehydrating agents.

The reaction is typically mediated by an activating agent, such as 4-(Dimethylamino)pyridine-Trifluoromethanesulfonic acid complex (DMAP-Tf), which converts the carboxylic acid into a highly reactive intermediate. This intermediate is readily attacked by the nucleophilic carbon of the isocyanide. Subsequent intramolecular cyclization and dehydration yield the stable aromatic oxazole ring system. The choice of DMAP-Tf is critical as it provides a potent yet non-nucleophilic activation, minimizing side reactions and leading to cleaner product formation with high yields.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Ethyl 2-Methyl-1,3-oxazole-5-carboxylate

This protocol describes the synthesis of a model intermediate using acetic acid. The procedure can be adapted for other carboxylic acids.

Materials:

  • Acetic Acid (1.0 equiv)

  • Ethyl Isocyanoacetate (1.2 equiv)

  • 4-(Dimethylamino)pyridine-Trifluoromethanesulfonic acid (DMAP-Tf) (1.3 equiv)

  • Dichloromethane (DCM), anhydrous

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add acetic acid (1.0 equiv) and anhydrous DCM (to make a 0.1 M solution).

  • Add DMAP-Tf (1.3 equiv) to the solution and stir for 5 minutes at room temperature until all solids are dissolved.

  • Add ethyl isocyanoacetate (1.2 equiv) to the reaction mixture.

  • Heat the mixture in a preheated oil bath to 40 °C and stir for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated NaHCO₃ solution and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Synthesis of 2-Methyl-1,3-oxazole-5-carboxamide

Materials:

  • Ethyl 2-Methyl-1,3-oxazole-5-carboxylate (1.0 equiv)

  • Ammonia in Methanol (7 N solution)

  • Pressure-rated sealed tube or a round-bottom flask with a tightly sealed stopper

Procedure:

  • Dissolve Ethyl 2-Methyl-1,3-oxazole-5-carboxylate (1.0 equiv) in a 7 N solution of ammonia in methanol in a pressure-rated sealed tube.

  • Seal the tube tightly and heat the mixture to 60-70 °C for 12-18 hours.

    • Rationale: Heating is required to drive the aminolysis of the relatively stable ethyl ester. A sealed system prevents the escape of volatile ammonia gas, maintaining its concentration and pushing the equilibrium towards the product.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction vessel to room temperature, then chill in an ice bath before carefully opening.

  • Remove the solvent under reduced pressure. The resulting crude product is often of high purity and can be used in the next step without further purification. If necessary, recrystallization from an appropriate solvent (e.g., ethanol/ether) can be performed.

Protocol 3: Synthesis of 2-Methyl-1,3-oxazole-5-carbothioamide

Materials:

  • 2-Methyl-1,3-oxazole-5-carboxamide (1.0 equiv)

  • Lawesson's Reagent (0.5-0.6 equiv)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend 2-Methyl-1,3-oxazole-5-carboxamide (1.0 equiv) in anhydrous toluene or THF.

  • Add Lawesson's Reagent (0.6 equiv) in one portion.

    • Rationale: Lawesson's Reagent is the preferred thionating agent for its high reactivity and solubility in common organic solvents. Using a slight excess ensures complete conversion of the amide.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The reaction mixture will typically become homogeneous as the reaction progresses.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be directly purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final 2-Methyl-1,3-oxazole-5-carbothioamide as a solid.

Data Summary and Workflow

Summary of Synthetic Steps
StepReactionKey ReagentsSolventTemp (°C)Time (h)Typical Yield
1 [3+2] CycloadditionAcetic Acid, Ethyl Isocyanoacetate, DMAP-TfDCM403-480-90%
2 AminolysisEthyl Oxazole-5-carboxylate, NH₃/MeOHMethanol60-7012-18>95%
3 ThionationOxazole-5-carboxamide, Lawesson's ReagentToluene80-1002-475-85%
Overall Experimental Workflow

The following diagram illustrates the complete process from starting materials to the final, purified product.

G cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: Aminolysis cluster_2 Step 3: Thionation a1 Mix Acid, DMAP-Tf in DCM a2 Add Isocyanoacetate a1->a2 a3 Heat (40°C, 3h) a2->a3 a4 Workup & Purify (Chromatography) a3->a4 Ester Ethyl Oxazole-5-carboxylate a4->Ester b1 Dissolve Ester in NH3/MeOH b2 Heat in Sealed Tube (70°C, 18h) b1->b2 b3 Concentrate b2->b3 Amide Oxazole-5-carboxamide b3->Amide c1 Suspend Amide in Toluene c2 Add Lawesson's Reagent c1->c2 c3 Heat (100°C, 4h) c2->c3 c4 Purify (Chromatography) c3->c4 Final Final Product: This compound c4->Final Ester->b1 Amide->c1

Caption: Step-by-step experimental workflow diagram.

References

The Oxazole-5-carbothioamide Scaffold: A Versatile Platform for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Heterocyclic Scaffolds in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. Their integral role in cellular signaling pathways, often dysregulated in cancerous cells, has made them the focus of intense research and development. The design of small molecule kinase inhibitors has evolved from broad-spectrum agents to highly selective molecules, a shift driven by the need to minimize off-target effects and enhance therapeutic efficacy. Within this pursuit, heterocyclic scaffolds have proven to be invaluable building blocks, offering structural diversity and the ability to form key interactions within the ATP-binding pocket of kinases.

Among these, the oxazole core, a five-membered heterocycle containing oxygen and nitrogen, has garnered significant attention.[1] Oxazole derivatives are known to possess a wide range of biological activities, including anticancer properties, by targeting various protein kinases.[2] This application note delves into a specific and promising derivative: oxazole-5-carbothioamide . This scaffold serves as a versatile starting point for the synthesis of a diverse array of kinase inhibitors. Its unique chemical features, including the reactive carbothioamide group, allow for a multitude of chemical transformations, enabling the exploration of extensive chemical space and the fine-tuning of structure-activity relationships (SAR).

While direct literature on this compound in kinase inhibitor synthesis is emerging, we can draw strong parallels from its close bioisostere, the thiazole-5-carboxamide scaffold. Thiazoles, where the oxygen of the oxazole ring is replaced by sulfur, are well-documented in the synthesis of potent kinase inhibitors targeting a range of kinases including c-Met, Lck, and Akt.[1][3][4] The synthetic strategies and SAR insights gleaned from thiazole-based inhibitors provide a robust framework for the rational design of novel kinase inhibitors based on the this compound core.

This guide will provide a comprehensive overview of the synthetic utility of this compound, detailing core reaction pathways, providing exemplary protocols, and discussing the underlying principles of designing potent and selective kinase inhibitors.

Part 1: The Strategic Advantage of the this compound Scaffold

The this compound scaffold offers several strategic advantages for the synthesis of kinase inhibitors:

  • Versatile Chemical Handle: The carbothioamide group (-CSNH2) is a highly versatile functional group that can be readily transformed into a variety of other functionalities. It can be hydrolyzed to the corresponding carboxamide, which is a common moiety in many kinase inhibitors, or it can be used in cyclization reactions to form other heterocyclic rings, such as thiazoles. This chemical flexibility allows for the rapid generation of diverse compound libraries.

  • Bioisosteric Replacement: The carbothioamide can act as a bioisostere for the more common carboxamide group. This substitution can subtly alter the electronic and steric properties of the molecule, potentially leading to improved binding affinity, selectivity, or pharmacokinetic properties.

  • Hydrogen Bonding Capabilities: The N-H and C=S groups of the carbothioamide can participate in hydrogen bonding interactions with amino acid residues in the kinase active site, contributing to the overall binding affinity of the inhibitor.

  • Privileged Scaffold: The oxazole ring itself is considered a "privileged scaffold" in medicinal chemistry. This means that it is a structural motif that is frequently found in biologically active compounds, suggesting that it has favorable properties for interacting with biological targets.

Part 2: Core Synthetic Strategies and Reaction Pathways

The synthesis of kinase inhibitors from an this compound core typically involves two main stages: the synthesis of the core scaffold itself and its subsequent elaboration into the final inhibitor.

Synthesis of the this compound Core

Several synthetic routes can be employed to prepare the this compound scaffold. A common and efficient method is the Hantzsch thiazole synthesis, adapted for oxazoles, which involves the condensation of an α-haloketone with a thioamide.

Diagram 1: General Synthesis of the this compound Core

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product alpha_haloketone α-Haloketone (e.g., 2-chloro-3-oxobutanoate) reaction Condensation (Hantzsch-type reaction) alpha_haloketone->reaction thioformamide Thioformamide thioformamide->reaction oxazole_carbothioamide This compound Derivative reaction->oxazole_carbothioamide

Caption: A simplified workflow for the Hantzsch-type synthesis of the this compound core.

Elaboration of the this compound Core

Once the core scaffold is obtained, the carbothioamide group serves as a key handle for further diversification. The following are some of the most common and effective strategies for elaborating the core into potent kinase inhibitors.

A significant number of kinase inhibitors feature an amide bond that forms a crucial hydrogen bond interaction with the hinge region of the kinase. The carbothioamide can be readily converted to a carboxamide, which can then be coupled with a variety of amines.

Diagram 2: Amide Coupling Strategy

G oxazole_carbothioamide This compound hydrolysis Hydrolysis (e.g., aq. acid or base) oxazole_carbothioamide->hydrolysis oxazole_carboxylic_acid Oxazole-5-carboxylic acid hydrolysis->oxazole_carboxylic_acid amide_coupling Amide Coupling (e.g., HATU, HOBt, EDC) oxazole_carboxylic_acid->amide_coupling kinase_inhibitor Kinase Inhibitor amide_coupling->kinase_inhibitor amine Amine (R-NH2) amine->amide_coupling

Caption: Synthetic pathway from this compound to a kinase inhibitor via amide coupling.

The carbothioamide group is an excellent precursor for the construction of other heterocyclic rings. For instance, it can react with α-haloketones to form a thiazole ring, a strategy that has been successfully employed in the synthesis of c-Met inhibitors.[3] This approach allows for the creation of more complex and rigid molecules, which can lead to improved selectivity and potency.

Diagram 3: Thiazole Ring Formation

G oxazole_carbothioamide This compound cyclization Cyclization (Hantzsch Thiazole Synthesis) oxazole_carbothioamide->cyclization alpha_haloketone α-Haloketone alpha_haloketone->cyclization thiazole_inhibitor Oxazole-Thiazole Hybrid Kinase Inhibitor cyclization->thiazole_inhibitor

Caption: Synthesis of an oxazole-thiazole hybrid kinase inhibitor via cyclization.

Part 3: Detailed Experimental Protocols

The following protocols are provided as examples and may require optimization based on the specific substrates and desired products.

Protocol 1: Synthesis of Ethyl 2-amino-4-methyloxazole-5-carboxylate

This protocol describes a typical Hantzsch-type synthesis of an oxazole core, which can be further converted to the carbothioamide.

Materials:

  • Ethyl 2-chloroacetoacetate (1.0 eq)

  • Urea (1.2 eq)

  • Ethanol (solvent)

  • Sodium acetate (1.5 eq)

Procedure:

  • Dissolve ethyl 2-chloroacetoacetate and urea in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add sodium acetate to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and stir.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product.

Protocol 2: Conversion of Carboxylate to Carbothioamide using Lawesson's Reagent

This protocol details the conversion of an oxazole-5-carboxylate to the corresponding carbothioamide.

Materials:

  • Ethyl 2-amino-4-methyloxazole-5-carboxylate (1.0 eq)

  • Lawesson's reagent (0.6 eq)

  • Anhydrous toluene (solvent)

Procedure:

  • To a solution of ethyl 2-amino-4-methyloxazole-5-carboxylate in anhydrous toluene, add Lawesson's reagent in one portion.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Protocol 3: Amide Coupling of Oxazole-5-carboxylic Acid with an Aniline Derivative

This protocol outlines a standard amide coupling reaction, a key step in the synthesis of many kinase inhibitors.[3]

Materials:

  • 2-Amino-4-methyloxazole-5-carboxylic acid (1.0 eq) (obtained from hydrolysis of the corresponding ester)

  • Substituted aniline (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF (solvent)

Procedure:

  • Dissolve the oxazole-5-carboxylic acid in anhydrous DMF.

  • Add the substituted aniline, HATU, and DIPEA to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final kinase inhibitor.

Part 4: Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationship. Based on the extensive research on thiazole-5-carboxamide based inhibitors, we can extrapolate key SAR insights for the this compound scaffold:

Position on Oxazole Ring Substitution Effect on Activity Rationale
2-Position Small alkyl or amino groupsOften enhances potencyCan form key interactions with the kinase hinge region or occupy a small hydrophobic pocket.
4-Position Aromatic or heteroaromatic ringsGenerally well-tolerated and can be modified to improve selectivity and pharmacokinetic properties.Can extend into the solvent-exposed region or interact with specific residues outside the ATP-binding site.
5-Position (Amide/Thioamide) Aromatic or heteroaromatic aminesCrucial for potencyThe amide/thioamide NH forms a critical hydrogen bond with the kinase hinge region. The attached aryl group can be modified to optimize interactions with the hydrophobic back pocket.

Table 1: General Structure-Activity Relationship (SAR) trends for oxazole-based kinase inhibitors.

Conclusion: A Promising Scaffold for Future Drug Discovery

The this compound scaffold represents a highly promising and versatile platform for the synthesis of novel kinase inhibitors. Its chemical tractability, coupled with the established biological importance of the oxazole core, makes it an attractive starting point for drug discovery campaigns. By leveraging the synthetic strategies and SAR insights from the closely related thiazole-5-carboxamide series, researchers can efficiently explore the chemical space around this scaffold to develop potent and selective kinase inhibitors with the potential to address unmet medical needs in oncology and other diseases. The detailed protocols and strategic guidance provided in this application note aim to empower researchers to harness the full potential of the this compound core in their quest for the next generation of targeted therapeutics.

References

Application Notes & Protocols for Oxazole-5-carbothioamide in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of new chemical entities with novel mechanisms of action.[1][2] Heterocyclic compounds are a cornerstone of medicinal chemistry, and the oxazole ring, in particular, is a privileged scaffold found in numerous pharmacologically active compounds, including antibiotics.[3][4][5][6] This guide focuses on the strategic application of the Oxazole-5-carbothioamide core, a versatile and reactive intermediate, as a foundational building block in the rational design and discovery of next-generation antimicrobial agents.[7]

The unique electronic and structural features of the oxazole ring, combined with the hydrogen-bonding capabilities and reactivity of the carbothioamide group, make this scaffold a compelling starting point for generating diverse chemical libraries.[8][9] These application notes provide a comprehensive framework for researchers, from the synthesis of derivative libraries to their rigorous antimicrobial evaluation and preliminary mechanism of action studies.

Section 1: The this compound Scaffold: A Strategic Overview

The core structure, 1,3-oxazole-5-carbothioamide, serves as the central theme of our discovery workflow.[7] Its utility stems from several key attributes:

  • Synthetic Tractability: The oxazole ring can be synthesized through robust and well-established chemical reactions, allowing for the introduction of diversity at multiple positions.[10][11]

  • Bioisosteric Potential: The carbothioamide moiety is a bioisostere of the amide bond, but with distinct properties, including increased metabolic stability and different hydrogen bonding patterns, which can be exploited to enhance target engagement.

  • Chemical Versatility: The sulfur atom of the carbothioamide is a soft nucleophile, and the N-H protons are acidic, providing multiple reaction handles for further derivatization to explore structure-activity relationships (SAR).

Below is the fundamental structure of the scaffold.

Caption: Core structure of 1,3-oxazole-5-carbothioamide.

Section 2: Synthesis of this compound Derivatives

The creation of a diverse chemical library is the first step in a discovery campaign. The Robinson-Gabriel synthesis and related methods are common for forming the oxazole core.[4][10] The following protocol describes a generalized approach for synthesizing N-substituted this compound derivatives.

Workflow for Derivative Synthesis

Caption: Generalized synthetic workflow for this compound derivatives.

Protocol 2.1: Synthesis of a Representative N-Aryl-Oxazole-5-carbothioamide

This protocol outlines the final thionation step, which is critical for converting a more readily available amide precursor into the target carbothioamide.

Rationale: The conversion of an amide to a thioamide is a key transformation. Lawesson's reagent is a widely used, efficient, and relatively mild reagent for this purpose. The choice of an anhydrous, high-boiling solvent like toluene is crucial to prevent reagent decomposition and to ensure the reaction proceeds to completion at elevated temperatures.

Materials:

  • N-Aryl-Oxazole-5-carboxamide (1 equivalent)

  • Lawesson's Reagent (0.5-0.6 equivalents)

  • Anhydrous Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve the N-Aryl-Oxazole-5-carboxamide (1 eq.) in anhydrous toluene (approx. 0.1 M concentration).

  • Reagent Addition: Add Lawesson's reagent (0.6 eq.) to the solution in one portion.

  • Heating: Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching and Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution to quench any unreacted Lawesson's reagent.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the resulting crude solid/oil by silica gel column chromatography using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Protocols for In Vitro Antimicrobial Evaluation

Once a library of derivatives is synthesized, a systematic screening cascade is required to identify promising lead compounds.

Screening Cascade for Antimicrobial Activity

G start Synthesized Compound Library mic Protocol 3.1: MIC Assay (Broth Microdilution) start->mic mbc Protocol 3.2: MBC Assay mic->mbc If MIC ≤ Threshold hit Identify Hit Compounds (Low MIC/MBC) mic->hit mbc->hit biofilm Protocol 3.3: Anti-Biofilm Assay lead_dev Lead Optimization (SAR Studies) biofilm->lead_dev hit->biofilm For Potent Hits hit->lead_dev

Caption: A typical workflow for antimicrobial compound screening.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is the gold standard for determining the MIC of a compound.[3] It is quantitative, reproducible, and suitable for high-throughput screening. This assay establishes the lowest concentration of a drug that prevents visible growth of a microorganism.

Materials:

  • 96-well sterile microtiter plates

  • Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)[12]

  • 0.5 McFarland standard

  • Resazurin sodium salt solution (optional, for viability indication)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approx. 1.5 x 10⁶ CFU/mL. Further dilute 1:10 to get the final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 2 µL of the compound stock solution to the first column of wells (this creates the highest concentration).

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last dilution column. This leaves 100 µL in each well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, bringing the final volume to 110 µL.

  • Controls:

    • Positive Control: Wells with bacteria and a standard antibiotic.

    • Negative Control (Growth): Wells with bacteria and broth only (no compound).

    • Sterility Control: Wells with broth only (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be read by eye or with a plate reader (OD₆₀₀).

Protocol 3.2: Minimum Bactericidal Concentration (MBC) Determination

Rationale: While MIC indicates growth inhibition (bacteriostatic), the MBC determines the concentration required to kill the bacteria (bactericidal). This is a crucial distinction for therapeutic development. The MBC is determined as a follow-on from the MIC assay.

Procedure:

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Aspirate 10 µL from each of these wells and spot-plate onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.

Section 4: Data Analysis and Interpretation

Systematic data presentation is key to identifying trends and making informed decisions.

Table 1: Representative Antimicrobial Activity Data for Hypothetical this compound Derivatives

Compound IDR¹ GroupR² GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
OXC-01 MethylPhenyl64>128>128128
OXC-02 Methyl4-Chlorophenyl166412832
OXC-03 Phenyl4-Chlorophenyl8326416
OXC-04 Phenyl4-Nitrophenyl416328
Ciprofloxacin --0.50.251N/A
Fluconazole --N/AN/AN/A2

Interpretation:

  • The data suggests that a larger aromatic group at the R¹ position (Phenyl vs. Methyl) improves activity (compare OXC-02 and OXC-03).

  • Electron-withdrawing groups on the R² phenyl ring enhance potency, with the nitro group being superior to the chloro group (compare OXC-03 and OXC-04).[13][14] This provides a clear direction for the next round of synthesis.

Section 5: Investigating the Mechanism of Action (MoA)

Identifying the bacterial target is a critical but complex phase of drug discovery. For novel scaffolds like this compound, a multi-pronged approach is recommended.

Potential Bacterial Targets and MoA Pathways

MoA cluster_Cell Bacterial Cell DNA DNA Gyrase/ Topoisomerase Ribosome Ribosome (Protein Synthesis) CellWall Cell Wall Synthesis (e.g., PG synthesis) CellMembrane Cell Membrane Integrity Compound This compound Derivative Compound->DNA Inhibition Compound->Ribosome Inhibition Compound->CellWall Inhibition Compound->CellMembrane Disruption

Caption: High-level overview of potential antimicrobial mechanisms of action.

Experimental Approaches:

  • Macromolecular Synthesis Assays: Use radiolabeled precursors (e.g., ³H-thymidine for DNA, ³H-uridine for RNA, ³H-leucine for protein, ¹⁴C-N-acetylglucosamine for peptidoglycan) to determine if the compound preferentially inhibits a specific biosynthetic pathway.

  • Cell Membrane Permeability Assays: Use fluorescent dyes like propidium iodide (enters cells with compromised membranes) or DiSC₃(5) (measures membrane potential) to assess damage to the cell membrane.

  • Enzyme Inhibition Assays: If a putative target is identified (e.g., DNA gyrase), perform direct in vitro assays with the purified enzyme to confirm inhibition and determine the IC₅₀.[13]

Section 6: Structure-Activity Relationship (SAR) Insights

SAR studies guide the optimization of a hit compound into a lead candidate. Based on the data in Section 4 and general principles of medicinal chemistry, we can propose an initial SAR map.

SAR Map for this compound Antimicrobials

Caption: Preliminary SAR map for the this compound scaffold.

Key Takeaways for Optimization:

  • R¹ Position: Explore larger, lipophilic groups to potentially improve membrane penetration or fit into a hydrophobic pocket of the target enzyme.

  • R² Position: Systematically probe the effect of various electron-withdrawing and electron-donating groups on the aryl ring to fine-tune electronic properties and target engagement.

  • Thioamide Group: Maintain this group as it is likely crucial for activity, but consider constrained analogs to lock in a bioactive conformation.

Conclusion

The this compound scaffold represents a promising and synthetically accessible starting point for the discovery of novel antimicrobial agents. The protocols and workflows detailed in this guide provide a robust framework for synthesizing and evaluating derivative libraries, interpreting biological data, and initiating the crucial process of lead optimization through SAR studies. By systematically applying these methodologies, research teams can efficiently explore the chemical space around this scaffold and contribute to the development of the next generation of therapeutics to combat antimicrobial resistance.

References

Protocols for the Functionalization of the Oxazole Ring: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

The oxazole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active molecules.[1][2] Its unique electronic properties, however, present both opportunities and challenges for synthetic chemists. This guide provides a detailed exploration of key protocols for the functionalization of the oxazole ring, offering not just step-by-step instructions but also the underlying strategic reasoning to empower researchers in drug discovery and chemical synthesis.

The reactivity of the oxazole ring is dictated by the electronegativity of its two heteroatoms. This results in an electron-deficient aromatic system where the ring protons exhibit a distinct order of acidity: C2-H > C5-H > C4-H.[3] Consequently, direct deprotonation is most feasible at the C2 position.[1][4] Conversely, the ring is generally resistant to classical electrophilic aromatic substitution unless activated by electron-donating groups, with reactions preferentially occurring at the C5 position.[4][5] This guide will detail protocols that leverage these intrinsic properties, including direct metalation, regioselective halogenation, transition metal-catalyzed cross-coupling, and cycloaddition reactions.

C2-Functionalization via Deprotonation and Metalation

The most acidic proton on the oxazole ring is at the C2 position, making it the primary site for functionalization via direct deprotonation. This approach provides a powerful and direct entry to 2-substituted oxazoles.

Principle of the Method

Treatment of an oxazole with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) selectively removes the C2 proton to generate a 2-lithiooxazole intermediate. A critical consideration is that this intermediate exists in equilibrium with a ring-opened isocyanoenolate form.[2][4][6][7] While this equilibrium can complicate reactions with certain electrophiles, trapping the lithiated species in situ with a suitable electrophile provides a reliable route to C2-functionalized products. To circumvent the instability of 2-lithiooxazoles, alternative metalating agents like TMP-bases (e.g., TMPMgCl·LiCl) can be used to generate more stable zincated or magnesiated species that are less prone to ring-opening.[8]

Experimental Protocol: C2-Lithiation and Electrophilic Quench

This protocol describes the general procedure for the C2-lithiation of a generic oxazole and subsequent reaction with an electrophile (e.g., an aldehyde, alkyl halide, or halogen source).

Materials:

  • Oxazole substrate

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the oxazole substrate (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution may change color upon addition.

  • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.

  • Add the electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the cooled solution.

  • Continue stirring at -78 °C for 1-3 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Scientist's Insight: The "Why" Behind the Steps

  • Inert Atmosphere & Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen. Failure to maintain strict anhydrous and inert conditions will quench the reagent and prevent deprotonation.

  • Low Temperature (-78 °C): The 2-lithiooxazole intermediate is thermally unstable.[1] Maintaining a low temperature is crucial to prevent decomposition and the competing ring-opening to the isonitrile.[4]

  • Slow Addition: Dropwise addition of both the n-BuLi and the electrophile helps to control the reaction exotherm and prevent localized heating, which could lead to side reactions or decomposition.

Visualization: C2-Deprotonation and Ring-Opening Equilibrium

C2_Deprotonation cluster_main C2-Deprotonation and Equilibrium Oxazole Oxazole Lithiooxazole 2-Lithiooxazole (Closed Form) Oxazole->Lithiooxazole + n-BuLi -78 °C, THF Isonitrile Isocyanoenolate (Open Form) Lithiooxazole->Isonitrile Equilibrium Product C2-Functionalized Oxazole Lithiooxazole->Product + Electrophile (E+)

Caption: Deprotonation at C2 leads to a lithiated intermediate in equilibrium with a ring-opened isonitrile.

Regioselective Halogenation Strategies

Halogenated oxazoles are versatile building blocks, serving as key precursors for transition metal-catalyzed cross-coupling reactions. Achieving regiocontrol is paramount for their effective use in synthesis.

Principle of the Method

The site of halogenation can be controlled by the choice of reagents and strategy:

  • C5-Halogenation: As the most electron-rich carbon, C5 is susceptible to electrophilic halogenation using standard reagents like N-bromosuccinimide (NBS) or bromine (Br₂).[3][9]

  • C2-Halogenation: This is typically achieved indirectly by first performing C2-deprotonation as described above, followed by quenching the resulting anion with an electrophilic halogen source (e.g., I₂, CBr₄, or NBS).[2][10]

  • C4-Halogenation: Direct halogenation at the C4 position is challenging due to its lower electron density. The "halogen dance" reaction provides an elegant solution, wherein a 5-halooxazole isomerizes to the more thermodynamically stable 4-halooxazole under the influence of a strong, non-nucleophilic base.[2][10][11]

Protocol 1: Direct C5-Bromination with NBS

Procedure:

  • Dissolve the oxazole substrate (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by brine.

  • Dry the organic layer, concentrate, and purify by chromatography to afford the 5-bromooxazole.

Protocol 2: C4-Iodination via Halogen Dance

Procedure:

  • Prepare the 5-iodooxazole precursor (via C5-lithiation and quenching with I₂).

  • Dissolve the 5-iodooxazole (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a solution of lithium diisopropylamide (LDA) (1.5-2.0 eq) in THF dropwise.

  • Stir the reaction at -78 °C for 1-2 hours to allow the rearrangement to proceed.

  • Quench the reaction at low temperature with a proton source, such as saturated aqueous NH₄Cl.

  • Follow standard aqueous workup and purification procedures as described previously to isolate the 4-iodooxazole.

Scientist's Insight: Controlling Regioselectivity

The halogen dance is a powerful yet delicate reaction. The choice of base is critical; a strong, sterically hindered base like LDA is required to deprotonate the ring without acting as a nucleophile. The rearrangement is driven by the relative thermodynamic stabilities of the lithiated intermediates, often favoring the C4-lithiated species which then gets protonated upon workup, leaving the halogen at the C4 position.

Position Strategy Typical Reagents Key Consideration
C5 Electrophilic SubstitutionNBS, Br₂, NISMost direct method; relies on intrinsic ring electronics.
C2 Deprotonation-Quench1. n-BuLi; 2. I₂, CBr₄Requires low temperatures to prevent ring-opening.
C4 Halogen Dance1. LDA from 5-halooxazoleIsomerization driven by thermodynamic stability.

Visualization: The Halogen Dance Mechanism

Halogen_Dance Start 5-Halooxazole Intermediate1 C4-Lithiated 5-Halooxazole Start->Intermediate1 + LDA (Deprotonation at C4) Intermediate2 4-Halo C5-Lithiooxazole Intermediate1->Intermediate2 Rearrangement (Halogen Migration) Product 4-Halooxazole Intermediate2->Product + H₂O (Quench) (Protonation at C5) Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Ox Pd(II)L₂(Ox)(Br) Pd0->PdII_Ox Oxidative Addition PdII_Ar Pd(II)L₂(Ox)(Ar) PdII_Ox->PdII_Ar Transmetalation PdII_Ar->Pd0 Reductive Elimination Product Ox-Ar Start Ox-Br Boronic Ar-B(OH)₂ + Base Diels_Alder Reactants Oxazole + Dienophile Adduct Bicyclic Adduct Reactants->Adduct [4+2] Cycloaddition (Heat) Product Pyridine Adduct->Product Aromatization (-H₂O)

References

Application Notes and Protocols for Oxazole-5-Carbothioamide Derivatives in Agricultural Fungicide Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Fungal Pathogen Control

The relentless evolution of fungal pathogens poses a significant and ongoing threat to global food security. The development of novel fungicides with unique modes of action is paramount to effective and sustainable disease management strategies. Oxazole-containing heterocyclic compounds have emerged as a promising scaffold in medicinal and agricultural chemistry due to their diverse biological activities.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the exploration of oxazole-5-carbothioamide derivatives as a potential new class of agricultural fungicides.

Oxazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[3][4] In the context of agriculture, their structural features make them attractive candidates for the development of fungicides.[5] This guide will detail the rationale, synthesis, and evaluation of these compounds, with a focus on their potential as Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides that target fungal respiration.[6][7]

Part 1: Foundational Science and Rationale

The this compound Scaffold: Chemical and Biological Significance

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This structural motif is present in numerous natural products and synthetic molecules with significant biological activity.[8] The carbothioamide group (-C(=S)NH₂) is a critical functional group known to be a bioisostere of the carboxylic acid amide group and is often employed in the design of bioactive molecules to enhance properties such as cell permeability and metabolic stability. The combination of the oxazole core with a 5-carbothioamide functional group presents a unique chemical entity with the potential for potent and selective antifungal activity.

Mechanism of Action: Targeting Fungal Respiration

Many successful fungicides containing an amide or a related functional group, such as a carbothioamide, function as Succinate Dehydrogenase Inhibitors (SDHIs).[6][7] SDH, also known as Complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[6] By inhibiting SDH, these fungicides block fungal respiration, leading to a depletion of cellular energy (ATP) and ultimately, fungal cell death.

The rationale for investigating this compound derivatives as SDHIs is based on the structural similarities to existing SDHI fungicides. The carbothioamide moiety can mimic the carboxamide group found in many commercial SDHIs, which is crucial for binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.

Below is a conceptual diagram illustrating the proposed mechanism of action.

Fungicide_MoA cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA_Cycle->SDH Succinate ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient SDH->ETC Electrons Cell_Death Cell Death SDH->Cell_Death Energy Depletion ATP ATP (Cellular Energy) ATP_Synthase->ATP Fungal_Growth Fungal Growth & Proliferation ATP->Fungal_Growth Fungicide This compound Derivative Fungicide->SDH Inhibition

Caption: Proposed mechanism of action of this compound derivatives as Succinate Dehydrogenase Inhibitors.

Part 2: Experimental Protocols

Synthesis of N-Aryl-Oxazole-5-Carbothioamide Derivatives

The following is a general, adaptable protocol for the synthesis of the target compounds. Specific reaction conditions may require optimization based on the chosen starting materials. The synthesis is a multi-step process that can be logically divided into the formation of the oxazole core and the subsequent introduction of the carbothioamide functionality. A plausible synthetic route involves the Van Leusen oxazole synthesis.[8][9]

Protocol 2.1.1: Synthesis of 5-Aryl-Oxazoles via Van Leusen Reaction

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired aromatic aldehyde (1.0 eq) in a mixture of DME and methanol.

  • Addition of Reagents: Add p-tolylsulfonylmethyl isocyanide (TosMIC) (1.1 eq) to the solution.

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath and add a solution of potassium carbonate (K₂CO₃) (1.5 eq) in water dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 5-aryl-oxazole.

Protocol 2.1.2: Formylation and Thionation to Yield N-Aryl-Oxazole-5-Carbothioamide

This part of the synthesis is a proposed route and may require significant optimization.

  • Formylation: The synthesized 5-aryl-oxazole can be formylated at the 2-position using a Vilsmeier-Haack reaction.

  • Oxidation: The resulting aldehyde can be oxidized to the corresponding carboxylic acid.

  • Amidation: The carboxylic acid is then coupled with an appropriate aniline derivative to form the corresponding N-aryl-oxazole-5-carboxamide.

  • Thionation: The N-aryl-oxazole-5-carboxamide is then treated with a thionating agent such as Lawesson's reagent to yield the final N-aryl-oxazole-5-carbothioamide.

Diagram of Synthetic Workflow:

Synthesis_Workflow Start Aromatic Aldehyde + TosMIC Step1 Van Leusen Reaction (K2CO3, DME/MeOH) Start->Step1 Intermediate1 5-Aryl-Oxazole Step1->Intermediate1 Step2 Multi-step (Formylation, Oxidation, Amidation, Thionation) Intermediate1->Step2 Final_Product N-Aryl-Oxazole-5-Carbothioamide Step2->Final_Product

Caption: General synthetic workflow for N-aryl-oxazole-5-carbothioamide derivatives.

In Vitro Antifungal Activity Assessment

The following protocol details the evaluation of the synthesized compounds against common agricultural fungal pathogens, such as Botrytis cinerea, the causal agent of gray mold.[10][11]

Protocol 2.2.1: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.[10]

  • Compound Preparation: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Poisoned Media Preparation: While the PDA is still molten (around 45-50 °C), add the appropriate volume of the test compound stock solution to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone. Pour the amended and control PDA into sterile Petri dishes.

  • Inoculation: From a fresh, actively growing culture of the test fungus, cut a 5 mm mycelial plug from the edge of the colony. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.[12]

  • Incubation: Incubate the plates at 25 ± 2 °C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] * 100

    • Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination: The effective concentration required to inhibit 50% of mycelial growth (EC₅₀) can be determined by probit analysis of the inhibition data at different concentrations.

Table 1: Example Data Presentation for In Vitro Antifungal Activity

Compound IDConcentration (µg/mL)Mycelial Growth Inhibition (%)EC₅₀ (µg/mL)
OXA-T-001 115.212.5
535.8
1048.9
2570.1
5085.4
10095.0
Reference Fungicide 145.32.1
580.7
1098.2
Succinate Dehydrogenase (SDH) Enzyme Activity Assay

This assay is crucial to confirm the proposed mechanism of action.[6][13][14][15]

Protocol 2.3.1: Isolation of Mitochondria from Fungal Mycelia

  • Fungal Culture: Grow the test fungus in liquid Potato Dextrose Broth (PDB) for several days.

  • Mycelia Harvest: Harvest the mycelia by filtration and wash with a suitable buffer.

  • Homogenization: Homogenize the mycelia in an ice-cold extraction buffer using a mortar and pestle or a homogenizer.

  • Differential Centrifugation: Centrifuge the homogenate at a low speed to remove cell debris. Then, centrifuge the supernatant at a higher speed to pellet the mitochondria.

  • Mitochondrial Pellet: Resuspend the mitochondrial pellet in a suitable assay buffer.

Protocol 2.3.2: SDH Activity Measurement

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, a substrate (sodium succinate), and an artificial electron acceptor such as 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT), which forms a colored formazan upon reduction.[13]

  • Enzyme Reaction: Add the isolated mitochondrial suspension to the reaction mixture with and without the test compound at various concentrations.

  • Incubation: Incubate the mixture at 37 °C for a defined period.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., glacial acetic acid).[13]

  • Quantification: Extract the colored formazan product with a solvent like toluene and measure the absorbance at 495 nm using a spectrophotometer.[13]

  • Data Analysis: Compare the absorbance values of the treated samples to the untreated control to determine the percentage of SDH inhibition. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

In Vivo Greenhouse Efficacy Evaluation

This protocol provides a framework for assessing the protective and curative activity of the most promising compounds in a controlled greenhouse environment.[16][17][18]

Protocol 2.4.1: Plant Material and Growth Conditions

  • Plant Selection: Use a susceptible host plant for the target pathogen (e.g., tomato or grape for Botrytis cinerea).

  • Growth: Grow the plants from seed in pots containing a sterile potting mix in a greenhouse with controlled temperature, humidity, and lighting.

Protocol 2.4.2: Formulation and Application of Test Compounds

  • Formulation: Formulate the test compounds as a wettable powder (WP) or an emulsifiable concentrate (EC) to ensure proper dispersion in water.[19][20][21][22] This may involve the use of wetting agents, dispersants, and carriers.

  • Application: Apply the formulated compounds to the plants as a foliar spray until runoff, using a handheld sprayer. Include a negative control (water/formulation blank) and a positive control (a commercial fungicide).

Protocol 2.4.3: Inoculation and Disease Assessment

  • Inoculum Preparation: Prepare a spore suspension of the pathogen from a pure culture and adjust the concentration to a known value (e.g., 1 x 10⁶ spores/mL for B. cinerea).[23]

  • Protective Assay: Apply the fungicide treatments 24 hours before inoculating the plants with the pathogen.

  • Curative Assay: Inoculate the plants with the pathogen 24 hours before applying the fungicide treatments.

  • Incubation: Place the treated and inoculated plants in a high-humidity environment to promote disease development.

  • Disease Rating: After a suitable incubation period (e.g., 5-7 days), assess the disease severity on the leaves or fruits using a predefined rating scale (e.g., 0 = no symptoms, 5 = severe necrosis).

  • Data Analysis: Calculate the disease severity index and the percentage of disease control for each treatment compared to the untreated control.

Table 2: Example Data Presentation for Greenhouse Trial

TreatmentApplication Rate (µg/mL)Disease Severity Index (0-5)Disease Control (%)
Untreated Control -4.2-
OXA-T-001 (Protective) 1001.564.3
OXA-T-001 (Curative) 1002.833.3
Reference Fungicide (Protective) 1000.881.0

Part 3: Structure-Activity Relationship (SAR) and Future Directions

A systematic investigation of the structure-activity relationship (SAR) is crucial for optimizing the antifungal potency of the this compound scaffold.[1][24] Key areas for exploration include:

  • Substituents on the N-Aryl Ring: Investigate the effect of electron-donating and electron-withdrawing groups at different positions of the aryl ring on antifungal activity.

  • Modifications of the Oxazole Core: Explore the impact of substituents at the 2- and 4-positions of the oxazole ring.

  • Carbothioamide Modifications: Synthesize and evaluate analogs with different substitutions on the nitrogen atom of the carbothioamide group.

The insights gained from SAR studies will guide the rational design of second-generation derivatives with improved efficacy, broader spectrum of activity, and favorable toxicological profiles.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel agricultural fungicides, potentially acting through the well-established SDHI mechanism of action. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro screening, mechanistic elucidation, and in vivo evaluation of these compounds. A thorough and systematic approach, guided by sound scientific principles and careful experimental execution, will be essential to unlock the full potential of this chemical class in the ongoing effort to protect global crop production.

References

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from Oxazole-5-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Oxazole-5-carbothioamide is a versatile, yet underexplored, heterocyclic building block with significant potential in medicinal chemistry. Its unique structure, featuring a reactive thioamide functionality appended to an oxazole core, offers a gateway to a diverse range of more complex, fused, and substituted heterocyclic systems known to possess a wide spectrum of biological activities. This guide provides a comprehensive overview of the synthetic utility of this compound, presenting detailed, field-proven insights and proposed protocols for its application in the synthesis of bioactive thiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. The methodologies are grounded in established chemical principles and are designed to be readily adaptable in a research and drug discovery setting.

Introduction: The Strategic Value of this compound

The oxazole motif is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] The introduction of a carbothioamide group at the 5-position of the oxazole ring creates a bifunctional molecule with a rich and varied reactivity profile. The thioamide group is a key synthon for the construction of various sulfur and nitrogen-containing heterocycles, making this compound a strategic starting material for the synthesis of novel compounds with potential therapeutic applications, including antimicrobial and anticancer agents.[2][3]

This document serves as a practical guide for researchers, providing not only step-by-step protocols but also the underlying scientific rationale for the proposed synthetic transformations. While direct literature precedents for the use of this compound are limited, the protocols herein are meticulously designed based on well-established and analogous chemical reactions.

Synthesis of the Key Precursor: this compound

A reliable supply of the starting material is paramount for any synthetic campaign. A plausible and efficient route to this compound can be envisioned through a two-step process starting from a suitable oxazole-5-carbonitrile precursor. The van Leusen oxazole synthesis provides a robust method for the construction of the initial oxazole ring.[2][4]

Protocol 1: Proposed Synthesis of this compound

Part A: Synthesis of Oxazole-5-carbonitrile via van Leusen Reaction

This step involves the reaction of tosylmethyl isocyanide (TosMIC) with an appropriate aldehyde. For the synthesis of an unsubstituted oxazole core, glyoxal or a protected equivalent can be used, although for simplicity, we will start from a commercially available or easily synthesized 5-formyloxazole. A more direct, albeit less reported, approach would be the direct conversion of a 5-formyloxazole to the corresponding thioamide. However, for robustness, a nitrile intermediate is proposed.

Materials:

  • Tosylmethyl isocyanide (TosMIC)

  • A suitable aldehyde (e.g., 2-oxoacetaldehyde)

  • Potassium carbonate (K₂CO₃)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of TosMIC (1.1 eq.) in anhydrous methanol under an inert atmosphere (N₂ or Ar), add potassium carbonate (2.0 eq.).

  • Add the aldehyde (1.0 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between DCM and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford oxazole-5-carbonitrile.

Part B: Thionation of Oxazole-5-carbonitrile to this compound

The conversion of the nitrile to the thioamide can be achieved using various thionating agents, with Lawesson's reagent being a common choice. A more modern and often higher-yielding method involves the use of phosphorus pentasulfide (P₄S₁₀) in a suitable solvent.[5]

Materials:

  • Oxazole-5-carbonitrile (from Part A)

  • Phosphorus pentasulfide (P₄S₁₀)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of oxazole-5-carbonitrile (1.0 eq.) in anhydrous pyridine, add phosphorus pentasulfide (0.5 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the mixture to room temperature and carefully pour it into a beaker of ice water.

  • Extract the aqueous mixture with DCM (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Application in the Synthesis of Bioactive Thiazoles

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[6] It involves the reaction of a thioamide with an α-haloketone. This compound is an ideal substrate for this reaction, leading to the formation of 5-substituted-2-(oxazol-5-yl)thiazoles, a class of compounds with potential biological activity.

Protocol 2: Proposed Synthesis of 2-(Oxazol-5-yl)thiazole Derivatives

Materials:

  • This compound

  • Substituted α-bromoketone (e.g., 2-bromoacetophenone)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve this compound (1.0 eq.) in ethanol.

  • Add the substituted α-bromoketone (1.0 eq.) to the solution.

  • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water and a small amount of cold ethanol.

  • If the product does not precipitate, extract the mixture with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Causality and Expertise: The Hantzsch synthesis proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. Ethanol is a common and effective solvent for this reaction. The use of a mild base like sodium bicarbonate is crucial to neutralize the acid byproduct, which can otherwise lead to side reactions or decomposition of the product.

Hantzsch_Thiazole_Synthesis start This compound intermediate1 S-Alkylated Intermediate start->intermediate1 S-Alkylation reagent1 α-Haloketone (R-CO-CH₂Br) reagent1->intermediate1 intermediate2 Cyclized Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular Cyclization product 2-(Oxazol-5-yl)thiazole Derivative intermediate2->product - H₂O (Dehydration)

Caption: Proposed Hantzsch synthesis of 2-(Oxazol-5-yl)thiazoles.

Synthesis of Bioactive 1,3,4-Oxadiazoles

2,5-Disubstituted 1,3,4-oxadiazoles are an important class of heterocycles with a wide range of pharmacological activities.[7][8] A common route to these compounds involves the cyclization of N,N'-diacylhydrazines. This compound can be envisioned to react with an acylhydrazine to form a thiosemicarbazide intermediate, which can then undergo cyclodesulfurization to yield the desired 1,3,4-oxadiazole.

Protocol 3: Proposed Synthesis of 2-Amino-5-(oxazol-5-yl)-1,3,4-oxadiazole Derivatives

Materials:

  • This compound

  • Acylhydrazine (e.g., benzhydrazide)

  • Mercury(II) acetate or other desulfurizing agent (e.g., TBTU)[1]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq.) and the desired acylhydrazine (1.1 eq.) in DMF, add DIPEA (1.5 eq.).

  • Add the desulfurizing/coupling agent, such as mercury(II) acetate (1.2 eq.) or TBTU (1.2 eq.), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Expertise and Rationale: This proposed synthesis leverages the reactivity of the thioamide group. The reaction with an acylhydrazine forms a thiosemicarbazide intermediate. The subsequent cyclodesulfurization is a key step, which can be promoted by various reagents. Mercury(II) acetate is a classic choice, although modern, less toxic coupling reagents like TBTU are often preferred.[1] The base (DIPEA) facilitates the reaction by deprotonating the relevant nitrogen atoms, promoting both the initial condensation and the final cyclization.

Oxadiazole_Synthesis start This compound intermediate1 Thiosemicarbazide Intermediate start->intermediate1 Condensation reagent1 Acylhydrazine (R-CO-NHNH₂) reagent1->intermediate1 product 2-Amino-5-(oxazol-5-yl)-1,3,4-oxadiazole intermediate1->product Cyclodesulfurization (e.g., Hg(OAc)₂ or TBTU)

Caption: Proposed synthesis of 1,3,4-Oxadiazoles.

Synthesis of Bioactive 1,2,4-Triazoles

1,2,4-Triazoles are another class of heterocycles with significant therapeutic interest.[9] The synthesis of 3-thiol-substituted 1,2,4-triazoles can be achieved by the cyclization of thiosemicarbazides in the presence of a base. This compound can be converted to a thiosemicarbazide by reaction with hydrazine, which can then be cyclized.

Protocol 4: Proposed Synthesis of 5-(Oxazol-5-yl)-4H-1,2,4-triazole-3-thiol

Part A: Synthesis of 2-(Oxazole-5-carbonyl)hydrazine-1-carbothioamide

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 eq.) in ethanol, add hydrazine hydrate (1.2 eq.).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solvent and purify by recrystallization.

Part B: Cyclization to 5-(Oxazol-5-yl)-4H-1,2,4-triazole-3-thiol

Materials:

  • 2-(Oxazole-5-carbonyl)hydrazine-1-carbothioamide (from Part A)

  • Sodium hydroxide (NaOH)

  • Water

  • Ethanol

  • Hydrochloric acid (HCl, dilute)

Procedure:

  • Dissolve the thiosemicarbazide from Part A in an aqueous solution of sodium hydroxide (e.g., 2M).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate with dilute hydrochloric acid until a precipitate is formed.

  • Collect the solid by filtration, wash with water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Trustworthiness and Logic: This two-step protocol is a self-validating system. The formation of the thiosemicarbazide intermediate in Part A is a standard reaction of a thioamide with hydrazine. The subsequent base-catalyzed cyclization in Part B is a well-established method for the synthesis of 1,2,4-triazole-3-thiols.[10] The reaction proceeds through an intramolecular cyclization followed by dehydration.

Data Presentation: Potential Bioactive Heterocycles

The following table summarizes representative examples of bioactive thiazole, 1,3,4-oxadiazole, and 1,2,4-triazole derivatives, highlighting the potential of the synthetic routes described above.

Heterocycle ClassRepresentative StructureReported Biological Activity
Thiazole 2-Amino-4-arylthiazoleAntigiardiasic[11]
Substituted Hantzsch ThiazolesAntibacterial, Antioxidant[9]
1,3,4-Oxadiazole 2,5-Disubstituted-1,3,4-oxadiazoleAnticancer
5-Aryl-2-amino-1,3,4-oxadiazoleAntimicrobial[8]
1,2,4-Triazole 5-Substituted-4H-1,2,4-triazole-3-thiolAntifungal, Antimicrobial[9]
Fused Triazolo-oxadiazolesPotential CNS agents

Conclusion and Future Perspectives

This compound is a promising and versatile building block for the synthesis of a wide array of bioactive heterocycles. The proposed protocols in this guide, based on established and robust chemical transformations, provide a solid foundation for researchers to explore the synthetic potential of this compound. The resulting thiazole, 1,3,4-oxadiazole, and 1,2,4-triazole derivatives are of significant interest in drug discovery, and the methodologies presented here should facilitate the generation of novel compound libraries for biological screening. Further exploration of the reactivity of this compound, particularly in the synthesis of fused heterocyclic systems, is a promising avenue for future research.

References

Application Notes and Protocols: Synthetic Routes to Substituted Oxazole-5-carbothioamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed guide to the synthetic strategies for obtaining substituted oxazole-5-carbothioamides, a class of heterocyclic compounds of significant interest in medicinal chemistry. The oxazole ring system is a privileged scaffold found in numerous natural products and pharmacologically active molecules, valued for its role as a bioisostere of amide and ester functionalities, which enhances metabolic stability and oral bioavailability.[1][2] The incorporation of a carbothioamide moiety at the 5-position further expands the potential for unique biological interactions and therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4]

This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale for key experimental choices. The protocols described are designed to be robust and reproducible, grounded in established chemical literature.

Section 1: The van Leusen Approach: A Two-Stage Synthesis

One of the most reliable and versatile methods for constructing the 5-substituted oxazole core is the van Leusen oxazole synthesis.[5][6] This approach involves the [3+2] cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). The resulting 5-substituted oxazole can then be functionalized to introduce the desired carbothioamide group. This strategy is advantageous due to the commercial availability of a wide range of aldehydes and the high yields often associated with the van Leusen reaction.

Conceptual Overview & Mechanism

The synthesis begins with the base-mediated deprotonation of TosMIC. The resulting anion acts as a nucleophile, attacking the aldehyde's carbonyl carbon. A subsequent 5-endo-dig cyclization forms a 4,5-dihydrooxazole (oxazoline) intermediate.[7][8][9] The crucial final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), a good leaving group, which drives the aromatization to the stable oxazole ring.[9]

To obtain the target carbothioamide, an aldehyde bearing a precursor functional group, such as an ester, is used. This ester is then converted to the thioamide in a subsequent step, typically using a thionating agent like Lawesson's reagent.

Experimental Workflow: van Leusen/Thioamidation

G cluster_0 Part 1: van Leusen Oxazole Synthesis cluster_1 Part 2: Thioamidation Aldehyde Aldehyde (R-CHO) (e.g., Ethyl glyoxylate) Reaction1 van Leusen Reaction Aldehyde->Reaction1 TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Reaction1 Base Base (e.g., K₂CO₃) Base->Reaction1 Solvent1 Solvent (e.g., EtOH) Solvent1->Reaction1 OxazoleEster Substituted Oxazole-5-carboxylate Reaction1->OxazoleEster [3+2] Cycloaddition & Elimination Reaction2 Thioamidation OxazoleEster->Reaction2 ThionatingAgent Thionating Agent (e.g., Lawesson's Reagent) ThionatingAgent->Reaction2 AmmoniaSource Ammonia Source (e.g., NH₄Cl) AmmoniaSource->Reaction2 Solvent2 Solvent (e.g., Toluene) Solvent2->Reaction2 FinalProduct Substituted Oxazole-5-carbothioamide Reaction2->FinalProduct Thionation & Amidation

Caption: Workflow for the two-stage synthesis of oxazole-5-carbothioamides.

Detailed Protocol: van Leusen Synthesis of Ethyl 2-phenyloxazole-5-carboxylate

This protocol is adapted from established van Leusen methodologies.[6][10]

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 equiv.)

  • Ethyl isocyanoacetate (used here as a precursor to the 5-carboxylate, which is then converted. A more direct route uses TosMIC and an aldehyde with an ester group)

  • Alternatively, for direct 5-substitution: An appropriate aldehyde and TosMIC (1.2 mmol, 1.2 equiv.)[10]

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 mmol, 2.5 equiv.)

  • Ethanol (EtOH), anhydrous (5 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous ethanol (5 mL) at room temperature, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 mmol).[10]

  • Add anhydrous potassium carbonate (2.5 mmol) to the mixture in one portion.

  • Stir the reaction mixture vigorously at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cool water (20 mL) and stir for 30 minutes to precipitate the product.

  • Filter the crude product, wash thoroughly with water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to yield the 5-substituted oxazole.

Detailed Protocol: Thioamidation of an Oxazole-5-carboxylate

Materials:

  • Substituted Oxazole-5-carboxylate (1.0 mmol, 1.0 equiv.)

  • Lawesson's Reagent (0.6 mmol, 0.6 equiv.)

  • Ammonium chloride (NH₄Cl) (5.0 mmol, 5.0 equiv.)

  • Toluene, anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend the oxazole-5-carboxylate (1.0 mmol), Lawesson's Reagent (0.6 mmol), and ammonium chloride (5.0 mmol) in anhydrous toluene (10 mL).

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding saturated aqueous NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by silica gel chromatography or recrystallization to afford the pure this compound.

Section 2: The Ugi/Robinson-Gabriel Approach: A Convergent Multicomponent Strategy

Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single pot to form a complex product. The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating α-acylamino amides.[11][12] By designing the Ugi adduct appropriately, it can undergo a subsequent acid-mediated cyclodehydration—a Robinson-Gabriel type reaction—to furnish a substituted oxazole.[11][13][14]

Conceptual Overview & Mechanism

This tandem strategy uses an aldehyde, an amine (often an ammonia equivalent like 2,4-dimethoxybenzylamine), a carboxylic acid, and an isocyanide.[14] The initial Ugi reaction forms the key α-acylamino amide intermediate. This intermediate is then treated with a dehydrating acid (e.g., sulfuric acid, trifluoroacetic acid), which promotes an intramolecular cyclization and dehydration to yield the oxazole ring. To generate a C5-carbothioamide, one would ideally use an isocyano-thioacetamide derivative as the isocyanide component, directly incorporating the desired functionality.

Experimental Workflow: Ugi/Robinson-Gabriel

G cluster_0 Part 1: Ugi Four-Component Reaction cluster_1 Part 2: Cyclodehydration Aldehyde Aldehyde (R¹-CHO) UgiReaction Ugi-4CR Aldehyde->UgiReaction Amine Amine (R²-NH₂) Amine->UgiReaction CarboxylicAcid Carboxylic Acid (R³-COOH) CarboxylicAcid->UgiReaction Isocyanide Isocyanothioacetamide (CN-CH₂-C(S)NR₂) Isocyanide->UgiReaction UgiAdduct α-Acylamino Thioamide Intermediate UgiReaction->UgiAdduct One-Pot Condensation Cyclization Robinson-Gabriel Cyclodehydration UgiAdduct->Cyclization Acid Dehydrating Acid (e.g., H₂SO₄, TFA) Acid->Cyclization FinalProduct Substituted this compound Cyclization->FinalProduct Intramolecular Cyclization & Dehydration

Caption: Workflow for the Ugi/Robinson-Gabriel tandem synthesis.

Generalized Protocol: Tandem Ugi/Cyclodehydration

This generalized protocol outlines the steps for a tandem sequence to produce a 2,4-disubstituted this compound.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv.)

  • Amine (e.g., benzylamine) (1.0 mmol, 1.0 equiv.)

  • Carboxylic Acid (e.g., benzoic acid) (1.0 mmol, 1.0 equiv.)

  • Isocyanothioacetamide derivative (1.0 mmol, 1.0 equiv.)

  • Methanol (MeOH), anhydrous (5 mL)

  • Trifluoroacetic acid (TFA) or Sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • In a flask, dissolve the carboxylic acid (1.0 mmol) and amine (1.0 mmol) in anhydrous methanol (2 mL) and stir for 15 minutes.

  • Add the aldehyde (1.0 mmol) and continue stirring for another 15 minutes.

  • Add the isocyanothioacetamide derivative (1.0 mmol) to the mixture. Seal the flask and stir at room temperature for 24-48 hours.

  • After the Ugi reaction is complete (monitored by TLC or LC-MS), remove the methanol under reduced pressure.

  • To the crude Ugi adduct, add a dehydrating agent such as a 1:1 mixture of TFA and dichloromethane, or concentrated H₂SO₄ cautiously at 0 °C.

  • Stir the mixture at room temperature (or with gentle heating) for 2-12 hours until cyclization is complete.

  • Carefully neutralize the reaction by pouring it over ice and slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate.

  • Purify the final product by column chromatography.

Section 3: Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the availability of starting materials, desired substitution patterns, and scalability.

FeatureRoute 1: van Leusen / ThioamidationRoute 2: Ugi / Robinson-Gabriel
Overall Strategy Linear, two-stage synthesisConvergent, one-pot or two-step
Key Reagents Aldehydes, TosMIC, Lawesson's ReagentAldehydes, Amines, Carboxylic Acids, Isocyanides
Versatility High. Wide variety of aldehydes can be used to install diverse C2 substituents.Very High. Four points of diversity can be introduced by varying each component.[1][15]
Atom Economy Moderate. Elimination of tosyl group and use of thionating agent reduces economy.High. Most atoms from the four components are incorporated into the final structure.[16]
Reaction Conditions Generally mild for the van Leusen step; requires heating for thioamidation.Ugi reaction is often at room temp; cyclization may require strong acids/heat.
Key Advantages Reliable and well-established for the oxazole core. Predictable regiochemistry.High efficiency and complexity generation in a single step. Ideal for library synthesis.
Potential Challenges Requires a separate, often odorous, thioamidation step. The isocyanide component for the Ugi route may require separate synthesis.The key isocyano-thioacetamide component may not be commercially available and requires synthesis.

Conclusion

The synthesis of substituted oxazole-5-carbothioamides is readily achievable through well-established synthetic organic chemistry methodologies. The van Leusen/Thioamidation route offers a robust and predictable linear synthesis, ideal for specific target synthesis where starting materials are readily available. For projects requiring rapid diversification and the exploration of chemical space, the Ugi/Robinson-Gabriel multicomponent approach provides a powerful and convergent pathway. The selection of the optimal route will be guided by the specific substitution patterns desired on the oxazole core and the overall objectives of the research or drug development program.

References

Application Notes & Protocols: Enhancing Polymer Performance with Oxazole-5-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of a Novel Hybrid Additive

In the continuous pursuit of high-performance polymers, the strategic incorporation of functional additives is paramount. Oxazole-5-carbothioamide, a heterocyclic compound featuring both an aromatic oxazole ring and a reactive carbothioamide group, emerges as a promising candidate for enhancing the thermomechanical properties of various polymer systems. While its application in material science is an area of active exploration, its unique bifunctional nature suggests significant potential for improving thermal stability and mechanical strength in high-performance materials.[1]

This document serves as a detailed guide for researchers and material scientists interested in exploring the use of this compound as a polymer additive. It provides a theoretical framework for its mechanism of action, detailed protocols for its incorporation into polymer matrices, and a comprehensive guide to characterizing the resulting composite materials. The insights herein are synthesized from established principles of polymer chemistry and the known properties of thioamide and oxazole-containing macromolecules.

Scientific Principles & Proposed Mechanism of Action

The efficacy of this compound as a polymer enhancer is hypothesized to stem from the synergistic contributions of its two primary functional moieties: the oxazole ring and the carbothioamide group.

  • The Role of the Oxazole Ring: Aromatic heterocyclic structures like oxazole are known for their inherent thermal stability. When dispersed within a polymer matrix, these rigid rings can increase the overall stiffness of the polymer chains and elevate the glass transition temperature (Tg). The incorporation of similar heterocyclic units, such as thiazoles, into polymer backbones has been shown to yield materials with good thermal stability, with char yields at 800 °C under nitrogen ranging from 49% to 56%.[2] The oxazole ring in this compound is expected to impart similar benefits through non-covalent interactions, such as π-π stacking and dipole-dipole interactions, which restrict polymer chain mobility at elevated temperatures.

  • The Influence of the Carbothioamide Group: The thioamide group (-C(=S)NH₂) is a unique functional group that differs significantly from its amide analogue. Thioamides are known to be stronger hydrogen bond donors but weaker acceptors.[3] This allows for specific and strong interactions with polymer chains containing hydrogen bond acceptor sites (e.g., esters, carbonates, amides). Furthermore, the thioamide functional group can act as a vulcanization promoter in rubber, which suggests its potential to participate in cross-linking or network-forming reactions under certain processing conditions, thereby enhancing the mechanical integrity of the material.[4] The sulfur atom in the thioamide also exhibits a strong affinity for metals, which could be leveraged for creating polymer-metal composites with unique properties.[5]

Proposed Synergistic Mechanism:

We propose that this compound acts as a multifunctional additive through the following mechanisms:

  • Interchain Hydrogen Bonding: The thioamide's N-H protons can form strong hydrogen bonds with electronegative atoms in the polymer backbone (e.g., oxygen in polyesters or polycarbonates), creating a pseudo-crosslinked network that enhances mechanical strength.

  • Energy Dissipation: The aromatic oxazole ring can dissipate thermal and mechanical energy through resonance stabilization, thereby protecting the polymer backbone from degradation.

  • Radical Scavenging: At elevated temperatures, the thioamide moiety may act as a radical scavenger, intercepting degradative radicals and improving the overall thermal stability of the polymer.

The logical flow of this proposed mechanism is illustrated in the diagram below.

G cluster_additive This compound cluster_polymer Polymer Matrix cluster_effects Enhancement Mechanisms cluster_properties Resulting Properties A Oxazole Ring (Rigid Heterocycle) D π-π Stacking & Dipole Interactions A->D contributes to B Carbothioamide Group (-C(=S)NH₂) E Strong H-Bonding (Pseudo-crosslinking) B->E enables F Radical Scavenging B->F acts as C Polymer Chains C->D C->E G Improved Thermal Stability (Higher Tg, Td) D->G H Enhanced Mechanical Properties (Tensile Strength, Modulus) E->H F->G

Caption: Proposed mechanism of polymer enhancement by this compound.

Experimental Protocols

To validate the efficacy of this compound as a polymer enhancer, a systematic experimental approach is required. The following protocols provide a framework for incorporating the additive into a polymer matrix and characterizing the resulting material. Polycarbonate (PC) is used as a representative polymer due to its engineering applications and the presence of hydrogen bond acceptor sites (carbonyl groups).

Protocol 1: Incorporation of this compound into Polycarbonate via Melt Blending

This protocol describes the preparation of polymer-additive blends using a laboratory-scale twin-screw extruder.

Materials & Equipment:

  • Polycarbonate (PC) pellets (e.g., Lexan™ 101), dried at 120°C for 4 hours.

  • This compound powder, dried at 60°C for 2 hours.

  • Laboratory-scale twin-screw extruder.

  • Injection molding machine or compression molder.

  • Fume hood and appropriate personal protective equipment (PPE).

Procedure:

  • Pre-blending: Prepare physical blends of PC pellets and this compound powder at various weight percentages (e.g., 0%, 0.5%, 1.0%, 2.0% w/w). A control sample with 0% additive is crucial.

  • Extrusion:

    • Set the extruder temperature profile appropriate for PC (e.g., 260°C to 280°C from feed zone to die).

    • Feed the pre-blended material into the extruder at a constant rate.

    • The extruded strand should be cooled in a water bath and pelletized.

  • Specimen Preparation:

    • Dry the compounded pellets at 120°C for 4 hours.

    • Using an injection molding machine or compression molder, prepare standardized test specimens (e.g., ASTM D638 for tensile testing, ASTM D256 for Izod impact testing).

The workflow for material preparation is outlined below.

Caption: Workflow for preparing polymer composite test specimens.

Protocol 2: Characterization of Thermomechanical Properties

This protocol outlines the key analytical techniques to quantify the effect of the additive on the polymer's properties. It is essential to conduct thorough characterization of polymer substrates to establish a baseline.[2][6]

1. Thermal Properties Analysis:

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the glass transition temperature (Tg). An increase in Tg indicates reduced chain mobility and enhanced thermal stability.

    • Procedure: Heat a small sample (5-10 mg) from room temperature to above the Tg of PC (e.g., 200°C) at a rate of 10°C/min under a nitrogen atmosphere. The Tg is identified as the midpoint of the step transition in the heat flow curve.

  • Thermogravimetric Analysis (TGA):

    • Objective: To evaluate thermal degradation stability. An increase in the onset of decomposition temperature (Td) signifies improved stability.

    • Procedure: Heat a sample (10-15 mg) from room temperature to 600°C at a rate of 20°C/min under a nitrogen atmosphere. Td is often reported as the temperature at which 5% weight loss occurs (T₅).[7]

2. Mechanical Properties Analysis:

  • Tensile Testing (ASTM D638):

    • Objective: To measure key mechanical properties such as tensile strength, Young's modulus, and elongation at break.

    • Procedure: Test at least five "dog-bone" shaped specimens for each concentration at a constant crosshead speed (e.g., 5 mm/min). The addition of reinforcing agents is expected to increase tensile strength and modulus, though it may affect ductility.[8]

  • Impact Strength Testing (ASTM D256):

    • Objective: To assess the material's toughness and resistance to fracture.

    • Procedure: Use a pendulum impact tester to determine the Izod impact strength of notched specimens. Improved interfacial adhesion between the additive and polymer can lead to enhanced impact strength.[9][10]

3. Spectroscopic and Microscopic Analysis:

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Objective: To probe for specific molecular interactions (e.g., hydrogen bonding) between the additive and the polymer.

    • Procedure: Analyze thin films or KBr pellets of the compounded materials. Look for shifts in the carbonyl (C=O) stretching peak of PC to lower wavenumbers, which would indicate hydrogen bonding with the thioamide N-H.

  • Scanning Electron Microscopy (SEM):

    • Objective: To visualize the dispersion of the additive within the polymer matrix and to analyze the fracture surface morphology after mechanical testing.

    • Procedure: Examine the cryo-fractured surfaces of the composite samples. Good dispersion and a rough fracture surface are indicative of good additive-matrix adhesion and effective stress transfer.

Data Presentation & Expected Outcomes

The quantitative data obtained from the characterization protocols should be summarized for clear comparison. Below are example tables illustrating expected trends if this compound is an effective enhancer.

Table 1: Thermal Properties of PC/Oxazole-5-carbothioamide Composites

Additive Conc. (% w/w)Glass Transition Temp. (Tg) (°C)Onset Decomposition Temp. (T₅) (°C)
0 (Neat PC)145.0430.0
0.5147.5438.2
1.0149.8445.1
2.0151.2449.5

Table 2: Mechanical Properties of PC/Oxazole-5-carbothioamide Composites

Additive Conc. (% w/w)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Notched Izod Impact (J/m)
0 (Neat PC)602.411080
0.5652.69585
1.0722.88092
2.0753.06590

Conclusion and Future Outlook

This compound presents a compelling, albeit largely unexplored, opportunity for the development of advanced polymer composites. Its unique molecular architecture, combining a thermally stable oxazole ring with an interactive carbothioamide group, provides a strong theoretical basis for its use as a thermomechanical enhancer. The protocols outlined in this document offer a robust framework for systematically investigating and validating this potential. Successful validation would not only introduce a novel additive to the field of material science but also open avenues for the development of new high-performance materials for demanding applications. Further research should focus on exploring its efficacy in a wider range of polymer systems, optimizing concentration levels, and investigating its potential role in flame retardancy and UV stabilization.

References

Application Notes & Protocols for the Biological Screening of Oxazole-5-carbothioamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxazole ring is a privileged heterocyclic scaffold due to its prevalence in biologically active natural products and its synthetic tractability, making it a cornerstone in medicinal chemistry.[1][2][3][4] Oxazole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] The oxazole-5-carbothioamide motif, in particular, serves as a versatile and reactive intermediate for the synthesis of diverse compound libraries, offering a rich chemical space for the discovery of novel therapeutic agents.[8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a robust screening cascade to identify and characterize biologically active compounds from this compound libraries. The protocols herein are designed to be self-validating and are grounded in established principles of drug discovery, moving from high-throughput primary screening to detailed secondary assays for hit confirmation and mechanistic elucidation.

The Rationale for Screening Oxazole Libraries

The fundamental goal of screening a compound library is to efficiently identify molecules that interact with a biological target in a desired way, leading to a therapeutic effect.[9] This process is a cornerstone of modern drug discovery.[10] Oxazole-containing compounds have demonstrated the ability to bind with a wide array of enzymes and receptors through various non-covalent interactions, justifying their exploration against numerous biological targets.[2]

A structured screening cascade is essential for success. This strategy begins with broad, high-throughput screening (HTS) to cast a wide net and identify initial "hits" from a large library.[11][12][13] These hits are then subjected to a series of increasingly specific and mechanistically informative secondary assays to confirm their activity, determine potency, and rule out undesirable properties such as general cytotoxicity.[12][14] This funnel-like approach ensures that resources are focused on the most promising candidates.

G cluster_0 Screening Cascade Library This compound Library (10,000s of compounds) Primary Primary HTS (e.g., Phenotypic Screens) Library->Primary High-Throughput Hits Initial 'Hits' (~100-500 compounds) Primary->Hits Hit Identification Secondary Secondary Assays (Dose-Response, Orthogonal, Counter-Screens) Hits->Secondary Hit Validation Confirmed Confirmed & Prioritized Hits (~10-50 compounds) Secondary->Confirmed Prioritization LeadOpt Lead Optimization (SAR Studies) Confirmed->LeadOpt

Figure 1. A generalized workflow for a drug discovery screening cascade, starting from a large compound library and progressively narrowing the focus to a few prioritized hits for lead optimization.

Primary Screening: High-Throughput Identification of Bioactive Compounds

The objective of primary screening is to rapidly and cost-effectively assess every compound in the library to identify those exhibiting any desired biological activity.[9] For a novel library like oxazole-5-carbothioamides, phenotypic screens are highly valuable as they can identify active compounds without prior knowledge of the specific molecular target.[11][15]

Protocol 1: Antimicrobial Whole-Cell High-Throughput Screen

Causality and Justification: Many oxazole derivatives have reported antimicrobial activity.[5][6][7] A whole-cell phenotypic screen is therefore a logical and highly relevant starting point.[16][17] This assay directly measures the ability of a compound to inhibit bacterial growth. We will use a resazurin-based viability assay, where metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin, providing a robust and easily quantifiable readout.

Step-by-Step Methodology:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test organism (e.g., Staphylococcus aureus ATCC 29213 for Gram-positive and Escherichia coli ATCC 25922 for Gram-negative) into 5 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate overnight at 37°C with shaking (200 rpm).

    • The next day, dilute the overnight culture into fresh, pre-warmed CAMHB to an optical density at 600 nm (OD600) of 0.001, which corresponds to approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Plating:

    • Using an automated liquid handler, pin 50 nL of each library compound (typically 10 mM in DMSO stock) into the wells of a clear-bottom 384-well microplate. This results in a final screening concentration of 10 µM in a 50 µL final assay volume.

    • Prepare control wells:

      • Negative Control (No Inhibition): 50 nL of DMSO.

      • Positive Control (Max Inhibition): 50 nL of a known antibiotic (e.g., 10 mM Ciprofloxacin).

      • Media Blank: No bacteria added.

  • Assay Execution:

    • Dispense 50 µL of the diluted bacterial culture into each well of the compound-plated 384-well plates.

    • Seal the plates with a breathable membrane and incubate at 37°C for 18-24 hours without shaking.

  • Assay Readout:

    • Prepare a 0.015% (w/v) resazurin sodium salt solution in sterile phosphate-buffered saline (PBS) and filter-sterilize.

    • Add 5 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence on a microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (Signal_Positive_Control - Signal_Sample) / (Signal_Positive_Control - Signal_Negative_Control)

    • Compounds showing >50% inhibition are typically considered primary "hits".

Protocol 2: General Cytotoxicity Counter-Screen

Causality and Justification: It is critical to differentiate compounds that are selectively antimicrobial from those that are broadly cytotoxic to mammalian cells.[14][18][19] A compound that kills both bacteria and human cells is generally not a good candidate for an antibiotic. This assay serves as a crucial counter-screen.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a human cell line (e.g., HEK293, human embryonic kidney cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in 5% CO2.

    • Trypsinize and count the cells. Seed 2,000 cells per well in 50 µL of media into a 384-well solid white microplate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Add 50 nL of the library compounds (10 mM stock) to the appropriate wells for a final concentration of 10 µM.

    • Include control wells:

      • Negative Control (No Cytotoxicity): 50 nL of DMSO.

      • Positive Control (Max Cytotoxicity): 50 nL of a known cytotoxic agent (e.g., 10 mM Doxorubicin).

  • Incubation and Readout:

    • Incubate the plates for 48-72 hours at 37°C in 5% CO2.

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 25 µL of a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP) to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence on a microplate reader.

  • Data Analysis:

    • Calculate the percent viability for each compound: % Viability = 100 * (Signal_Sample - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control)

    • Compounds with low viability (<50%) are flagged as cytotoxic.

Primary Screening Data Summary
Compound IDAntimicrobial Screen (% Inhibition vs. S. aureus)Cytotoxicity Screen (% Viability vs. HEK293)Hit Status
OXC-0018.298.5Inactive
OXC-00295.789.1Hit
OXC-00391.35.2Cytotoxic
OXC-00455.192.4Hit
OXC-00515.6101.3Inactive

Secondary Screening: Hit Confirmation and Potency Determination

Hits from the primary screen require confirmation and further characterization. Secondary assays are performed on a smaller set of compounds and are designed to be more quantitative, confirming the initial result and determining the potency of the compound.[12]

Protocol 3: Dose-Response Analysis for Potency (IC₅₀/MIC)

Causality and Justification: A single-point screen can produce false positives. Confirming activity across a range of concentrations and calculating a potency value (IC₅₀ or MIC) is the gold standard for hit validation. This provides a quantitative measure of how much of the compound is needed to produce a biological effect.

Step-by-Step Methodology:

  • Serial Dilution:

    • For each confirmed hit, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.

    • Transfer 50 nL of each concentration into the wells of a 384-well plate.

  • Assay Performance:

    • Perform the same antimicrobial or cytotoxicity assays as described in the primary screening protocols using the dose-response plates.

  • Data Analysis:

    • For each compound, plot the percent inhibition (or viability) against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism, R).

    • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that produces 50% of the maximal response. For antimicrobial assays, the Minimum Inhibitory Concentration (MIC) is often reported as the lowest concentration that shows no visible growth.

Protocol 4: Target-Based Enzyme Inhibition Assay

Causality and Justification: Phenotypic hits are valuable, but understanding the specific molecular target is crucial for lead optimization.[20] If a potential target is hypothesized (e.g., a bacterial enzyme essential for survival), a biochemical assay can confirm this mechanism of action.[21][22] Enzyme inhibition assays are a fundamental tool in drug discovery to measure how a compound affects enzyme activity.[10][22]

G cluster_0 Enzyme Inhibition Assay Principle Enzyme Enzyme Substrate Substrate Enzyme->Substrate Binds & Converts Product Product (Signal) Substrate->Product To Inhibitor Inhibitor (Oxazole Cmpd) Inhibitor->Enzyme Binds & Blocks

Figure 2. A conceptual diagram showing how an inhibitor compound prevents an enzyme from converting its substrate into a product, thereby reducing the measurable signal.

Step-by-Step Methodology (Generic Example):

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Dilute the target enzyme and a fluorogenic substrate to their working concentrations (e.g., 2X final concentration) in Assay Buffer. The optimal concentrations must be empirically determined.

    • Prepare a dose-response plate of the hit compounds as described in Protocol 3.

  • Assay Protocol (384-well, black plate):

    • Add 10 µL of Assay Buffer to all wells.

    • Transfer 100 nL of compound dilutions (or DMSO) to the wells.

    • Add 5 µL of the 2X enzyme solution to all wells except the "No Enzyme" control. Add 5 µL of buffer to these wells instead.

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of the 2X substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a kinetic plate reader.

    • Measure the fluorescence signal every 60 seconds for 30-60 minutes. The rate of product formation is the slope of the linear portion of the fluorescence vs. time curve (V₀ or initial velocity).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration: % Inhibition = 100 * (1 - (V₀_Sample / V₀_No_Inhibitor_Control))

    • Plot % Inhibition vs. log[Inhibitor] and fit to a 4PL curve to determine the IC₅₀ value.

Secondary Screening Data and Hit Prioritization
Compound IDAntimicrobial MIC (S. aureus) [µM]Cytotoxicity CC₅₀ (HEK293) [µM]Enzyme X IC₅₀ [µM]Selectivity Index (SI = CC₅₀/MIC)Priority
OXC-0021.5>500.8>33.3High
OXC-00412.5>5010.2>4.0Medium
OXC-0170.71.20.51.7Low (Cytotoxic)
OXC-02325.0>50>50>2.0Low (Low Potency)

Interpretation: Compound OXC-002 is the highest priority hit. It is potent against the target bacterium and the target enzyme, shows no cytotoxicity at the highest tested concentration, and therefore has an excellent selectivity index. This compound would be the prime candidate for advancement into lead optimization studies.

Conclusion

The screening of this compound libraries represents a promising avenue for the discovery of novel bioactive molecules. By employing a systematic and logical screening cascade, researchers can efficiently navigate from a large, diverse library to a small number of well-characterized and prioritized hits. This process, beginning with broad phenotypic screens and progressing through quantitative dose-response and target-based mechanistic assays, ensures that the most promising compounds are identified for further development. The protocols and frameworks provided in this application note offer a robust starting point for any research group aiming to unlock the therapeutic potential of this valuable chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Oxazole-5-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Oxazole-5-carbothioamide. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in overcoming common challenges and improving the yield and purity of your target compound. As Senior Application Scientists, we have compiled this guide based on established synthetic protocols and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound and offers step-by-step solutions.

Issue 1: Low or No Product Yield

Q: I am consistently obtaining a low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I rectify this?

A: Low to no yield is a frequent challenge in multi-step organic syntheses. The root cause can often be traced back to several key factors throughout the reaction sequence. Let's break down the potential issues and solutions in a systematic manner.

1. Purity of Starting Materials:

  • Insight: The purity of your starting materials is paramount. Impurities can interfere with the reaction, leading to unwanted side reactions or catalyst poisoning.

  • Troubleshooting Steps:

    • Verify Purity: Confirm the purity of all reactants, especially the key intermediates, using techniques like NMR, GC-MS, or LC-MS.

    • Purification: If impurities are detected, purify the starting materials using appropriate methods such as recrystallization, distillation, or column chromatography.

2. Reaction Conditions:

  • Insight: The reaction conditions, including temperature, solvent, and reaction time, are critical for optimal yield. Deviations from the optimal parameters can significantly impact the reaction outcome.

  • Troubleshooting Steps:

    • Temperature Control: Ensure precise temperature control throughout the reaction. For exothermic reactions, proper cooling is essential to prevent side product formation. For reactions requiring heating, ensure consistent and uniform temperature.

    • Solvent Choice: The choice of solvent can influence reactant solubility and reaction kinetics. While dichloromethane (DCM) is commonly used, other solvents like DMSO, THF, or acetonitrile could be explored if solubility is an issue.[1] However, in some optimized procedures, DCM has been shown to provide superior results.[1]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Premature work-up can lead to low yields, while extended reaction times might promote decomposition or side product formation.

3. Catalyst Activity and Loading:

  • Insight: If your synthesis involves a catalyst, its activity is crucial. Catalysts can deactivate over time or be poisoned by impurities.

  • Troubleshooting Steps:

    • Fresh Catalyst: Use a fresh batch of catalyst or ensure the proper activation of the existing one.

    • Catalyst Loading: The amount of catalyst used can be critical. Systematically vary the catalyst loading to find the optimal concentration for your specific reaction scale.

4. Inefficient Cyclization/Dehydration:

  • Insight: The formation of the oxazole ring often involves a cyclization and dehydration step. Incomplete dehydration is a common reason for low yields.

  • Troubleshooting Steps:

    • Dehydrating Agents: The choice and amount of dehydrating agent are critical. Reagents like phosphorus pentachloride (PCl5), sulfuric acid (H2SO4), or phosphorus oxychloride (POCl3) can sometimes lead to lower yields.[2] Consider using polyphosphoric acid, which has been shown to improve yields in some cases.[2]

    • Azeotropic Removal of Water: For reactions that produce water, using a Dean-Stark apparatus to azeotropically remove water can drive the equilibrium towards product formation.

Visualize your troubleshooting workflow with the following decision tree:

LowYieldTroubleshooting start Low or No Yield check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify Purify Starting Materials check_purity->purify Impurities Found check_catalyst Evaluate Catalyst Activity check_conditions->check_catalyst optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_time Optimize Reaction Time check_conditions->optimize_time check_cyclization Assess Cyclization/Dehydration check_catalyst->check_cyclization fresh_catalyst Use Fresh/Activated Catalyst check_catalyst->fresh_catalyst optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading change_dehydrating_agent Change Dehydrating Agent check_cyclization->change_dehydrating_agent use_dean_stark Use Dean-Stark Trap check_cyclization->use_dean_stark purify->check_conditions success Yield Improved optimize_temp->success optimize_solvent->success optimize_time->success fresh_catalyst->success optimize_loading->success change_dehydrating_agent->success use_dean_stark->success

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Significant Byproducts

Q: My reaction is producing a significant amount of byproducts, complicating purification and reducing the overall yield. How can I minimize their formation?

A: Byproduct formation is a common hurdle that can often be mitigated by fine-tuning the reaction parameters and understanding the underlying reaction mechanism.

1. Side Reactions of Intermediates:

  • Insight: Reactive intermediates in the synthesis pathway can undergo undesired side reactions. For instance, in syntheses involving isocyanides, the intermediate can sometimes decompose or react with other species in the reaction mixture.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can lead to the formation of byproducts. A slight excess (e.g., 1.2 equivalents) of one reagent over another is often a good starting point for optimization.[1]

    • Order of Addition: The order in which you add your reagents can be crucial. Adding a highly reactive species slowly to the reaction mixture can help to control its concentration and minimize side reactions.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can often increase selectivity and reduce the rate of undesired side reactions.

2. Ring Opening of the Oxazole Core:

  • Insight: The oxazole ring can be susceptible to nucleophilic attack, leading to ring-opening and the formation of byproducts.[3] This is particularly true if strong nucleophiles are present or generated during the reaction.

  • Troubleshooting Steps:

    • pH Control: Maintain the pH of the reaction mixture within a range that favors the stability of the oxazole ring. Strong acidic or basic conditions can promote ring cleavage.

    • Choice of Base: If a base is required, use a non-nucleophilic base to avoid direct attack on the oxazole ring. The use of DMAP (4-dimethylaminopyridine) as a base has been shown to be effective in some oxazole syntheses.[1]

3. Oxidation or Decomposition of the Product:

  • Insight: The final product, this compound, may be sensitive to oxidation or decomposition under the reaction or work-up conditions.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if your intermediates or product are air-sensitive.

    • Mild Work-up: Employ mild work-up procedures. Avoid unnecessarily high temperatures or prolonged exposure to strong acids or bases during extraction and purification.

The following table summarizes key parameters to consider for minimizing byproduct formation:

ParameterRecommendationRationale
Stoichiometry Start with a 1:1.2 molar ratio of key reactants and optimize.Prevents side reactions from excess reagents.
Temperature Lower the reaction temperature in increments of 5-10°C.Increases selectivity for the desired reaction pathway.
Base Use a non-nucleophilic base like DMAP.Minimizes nucleophilic attack on the oxazole ring.[1]
Atmosphere Use an inert atmosphere (N₂ or Ar).Prevents oxidation of sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the oxazole core?

A1: Several classical and modern methods exist for the synthesis of the oxazole ring. Some of the most common include:

  • Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of an α-acylamino ketone.[2][3]

  • Fischer Oxazole Synthesis: This involves the reaction of a cyanohydrin with an aldehyde.[2][4]

  • Van Leusen Reaction: This is a popular method that utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to form 5-substituted oxazoles.[2][5][6]

  • From α-Haloketones and Amides: A straightforward method where an α-haloketone reacts with a primary amide.[3]

  • Modern Catalytic Methods: Recent advancements include metal-catalyzed reactions, such as those using gold, palladium, or copper catalysts, which often offer milder reaction conditions and broader substrate scope.[7][8]

Q2: How can I improve the solubility of my reactants?

A2: Poor solubility can hinder reaction rates and lead to incomplete reactions. To address this:

  • Solvent Screening: Experiment with a range of solvents with different polarities. While DCM is common, consider more polar aprotic solvents like DMF or DMSO, or ethereal solvents like THF or 1,4-dioxane.[1]

  • Co-solvent System: Using a mixture of solvents can sometimes improve the solubility of all reactants.

  • Temperature: Gently warming the reaction mixture can increase solubility, but be mindful of potential side reactions at higher temperatures.

  • Phase-Transfer Catalysis: If you have a biphasic system, a phase-transfer catalyst can help shuttle one reactant into the phase containing the other.

Q3: What purification techniques are most effective for this compound?

A3: The choice of purification method depends on the nature of the impurities.

  • Column Chromatography: This is the most common and versatile method for purifying organic compounds. Silica gel is typically used as the stationary phase, with a gradient of ethyl acetate in hexanes as a common mobile phase.[9]

  • Recrystallization: If your product is a solid and you can find a suitable solvent system (one in which the product is soluble at high temperature but insoluble at low temperature, while impurities remain soluble), recrystallization can be a very effective method for obtaining high-purity material.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices are essential. Additionally, consider the following:

  • Reagent Handling: Many reagents used in organic synthesis are toxic, flammable, or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Isocyanides: If your synthesis involves isocyanides, be aware that they are often volatile and have a strong, unpleasant odor. Handle them with extreme care in a fume hood.

  • Pressure Build-up: Some reactions may generate gas, leading to pressure build-up in a sealed vessel. Ensure your reaction setup is appropriately vented.

The general workflow for synthesis and purification is illustrated below:

SynthesisWorkflow Reactants Starting Materials Reaction Chemical Reaction (e.g., Van Leusen) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Column Chromatography/Recrystallization) Crude->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Characterization (NMR, MS, etc.) Pure_Product->Analysis

Caption: General synthesis and purification workflow.

References

"overcoming challenges in the purification of Oxazole-5-carbothioamide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Oxazole-5-carbothioamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic compound. This compound is a crucial building block in the synthesis of novel pharmaceuticals and advanced materials.[1] However, its purification can be non-trivial, often presenting challenges that can impact yield, purity, and the overall success of a synthetic campaign.

This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification hurdles, ensuring you obtain high-purity material for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, properties, and analysis of this compound.

Q1: What are the typical physical properties and storage conditions for pure this compound?

A1: Pure this compound is typically a yellow solid.[1] Due to the potential for slow degradation, it is critical to store the compound under controlled conditions. The recommended storage temperature is 0-8 °C, protected from light and moisture, to maintain its integrity over time.[1]

Q2: What are the most common impurities I might encounter after synthesizing this compound?

A2: Impurities are highly dependent on the synthetic route employed.

  • From Van Leusen or related syntheses: Expect unreacted starting materials like aldehydes and tosylmethylisocyanide (TosMIC), as well as by-products such as p-tolylsulfinic acid.[2]

  • From routes involving activated carboxylic acids: Residual activating agents or coupling reagents may be present.[3]

  • General impurities: These can include solvents, side-reaction products from incomplete cyclization, or degradation products if the compound was exposed to harsh conditions (e.g., strong acids/bases, excessive heat).[4][5]

Q3: How stable is this compound during purification?

A3: The oxazole ring is generally thermally stable.[5][6] However, like some furan-containing structures, it can be susceptible to instability under certain conditions.[5][6] Specifically, oxazoles with certain substitution patterns can be prone to hydrolytic ring-opening.[4] The carbothioamide moiety can also be sensitive to strong oxidizing agents or prolonged exposure to highly acidic or basic aqueous conditions. Therefore, it is crucial to perform workup and purification steps under mild conditions and avoid excessive heat where possible.

Q4: What are the best analytical techniques for assessing the purity of this compound?

A4: A multi-technique approach is recommended for robust purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring and for determining the optimal solvent system for column chromatography.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data and is the industry standard for final quality control.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and for detecting the presence of impurities that may not be visible by other techniques.

  • Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.[9]

Section 2: Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific experimental challenges.

Problem 1: My yield is very low after the initial aqueous workup and extraction.

  • Probable Cause: This issue often stems from three primary sources: incomplete reaction, product degradation during workup, or physical loss of product. The polarity of the this compound, conferred by the carbothioamide group, can lead to some solubility in the aqueous phase, especially if the pH is not optimal, leading to losses during liquid-liquid extraction.

  • Suggested Solution:

    • Confirm Reaction Completion: Before quenching the reaction, run a TLC to ensure all starting material has been consumed.

    • Control pH During Workup: When neutralizing the reaction mixture (e.g., with NaHCO₃ solution), ensure the final pH of the aqueous layer is neutral to slightly basic (pH 7-8).[7][8] This minimizes the protonation of the oxazole nitrogen, reducing aqueous solubility.

    • Optimize Extraction: Use a moderately polar organic solvent like ethyl acetate or dichloromethane (DCM) for extraction.[10] Perform multiple extractions (e.g., 3 x volume) rather than a single large-volume extraction to maximize recovery from the aqueous phase.

    • Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities, which can help prevent "oiling out" during solvent evaporation.

Problem 2: My crude product shows multiple spots on TLC, and I'm struggling to get a clean separation with column chromatography.

  • Probable Cause: The presence of multiple spots indicates significant impurities, which could be unreacted starting materials or side products with polarities similar to your target compound. An improperly chosen solvent system for chromatography will fail to resolve these compounds.

  • Suggested Solution:

    • Systematic TLC Solvent Screening: The key to successful column chromatography is finding a solvent system that provides good separation (ΔRf > 0.2) on the TLC plate. The goal is to have the Rf of your target compound between 0.25 and 0.35.

    • Methodology: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or ether.[7] Test various ratios as detailed in the table below.

    • Column Packing and Loading: For difficult separations, use a "dry loading" technique. Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column, which prevents band broadening.

    Table 1: Recommended Starting Solvent Systems for Chromatography
    Solvent SystemRatio (v/v)PolarityTypical Application
    n-Hexane : Ethyl Acetate9:1 → 7:3Low to MediumGood starting point for many oxazole derivatives.[7][8]
    Petroleum Ether : Diethyl Ether9:1 → 1:1Low to MediumAn alternative to the Hex/EtOAc system.[11]
    Dichloromethane : Methanol99:1 → 95:5Medium to HighUseful for more polar impurities or highly functionalized analogs.

Problem 3: My product oils out or refuses to crystallize during recrystallization.

  • Probable Cause: This common issue, known as "oiling out," occurs when the compound's solubility in the hot solvent is so high that it separates as a liquid phase upon cooling instead of forming a crystal lattice. This is often due to residual impurities or an inappropriate choice of solvent.

  • Suggested Solution:

    • Solvent Selection is Critical: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Test micro-scale solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).

    • Use a Two-Solvent System: This is often the most effective method. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow the solution to cool slowly.

    • Control Cooling Rate: Do not crash cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first to encourage the formation of larger, purer crystals. Once crystals begin to form, the flask can be moved to an ice bath to maximize yield.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed" crystal from a previous pure batch.

    Table 2: Potential Solvent Pairs for Recrystallization
    "Good" Solvent (High Solubility)"Poor" Solvent (Low Solubility)
    Dichloromethane (DCM)n-Hexane
    Ethyl AcetatePetroleum Ether
    EthanolWater
    Toluenen-Hexane

Section 3: Standardized Purification Protocols

These protocols represent validated starting points for the purification of this compound.

Protocol A: Flash Column Chromatography on Silica Gel
  • Solvent System Selection: Based on TLC analysis (see Troubleshooting Problem 2), prepare the chosen mobile phase. A common starting point is n-Hexane:Ethyl Acetate (8:2).[7][8]

  • Column Packing: Prepare a glass column with silica gel (230-400 mesh) in the selected eluent, ensuring a flat top surface. The amount of silica should be approximately 50-100 times the weight of the crude material.

  • Sample Loading: Dissolve the crude product in a minimal volume of DCM or the eluent. For optimal separation, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Elution: Begin elution with the chosen solvent system. Apply gentle positive pressure with air or nitrogen.

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator under reduced pressure. Dry the resulting solid under high vacuum to remove residual solvent.

Protocol B: Recrystallization for High-Purity Material
  • Solvent Selection: Choose an appropriate single or two-solvent system as described in Troubleshooting Problem 3. A system like Ethyl Acetate/Petroleum Ether is often effective.[11]

  • Dissolution: Place the crude, solvent-free material in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until persistent cloudiness is observed. Add a drop of the "good" solvent to re-clarify. Cover the flask and allow it to cool slowly to room temperature.

  • Isolation: Once crystal formation is complete, cool the flask in an ice bath for 20-30 minutes. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals on the filter with a small amount of the cold "poor" solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.

Section 4: Visual Workflows

Diagram 1: Purification Strategy Decision Tree

This diagram outlines the logical steps from a crude reaction mixture to a purified product.

Purification_Decision_Tree Start Crude Product TLC TLC Analysis Start->TLC Decision Single Major Spot? TLC->Decision Recrystallize Recrystallization Protocol Decision->Recrystallize  Yes (High Purity) Chromatography Column Chromatography Protocol Decision->Chromatography No (Multiple Impurities)   Purity_Check Purity Analysis (HPLC, NMR, MP) Recrystallize->Purity_Check Chromatography->Purity_Check End Pure this compound Purity_Check->End

Caption: A decision-making workflow for selecting the appropriate purification method.

Diagram 2: Flash Column Chromatography Workflow

This diagram illustrates the key stages of the column chromatography process.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_iso Isolation Prep_Solvent Select & Prepare Eluent (TLC) Pack_Column Pack Column with Silica Gel Prep_Solvent->Pack_Column Load_Sample Dry Load Sample Pack_Column->Load_Sample Elute Elute with Solvent Load_Sample->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Analyze->Elute Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Dry Dry Under Vacuum Evaporate->Dry

References

Technical Support Center: Synthesis of Substituted Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've compiled this comprehensive technical support guide to address the common challenges encountered during the synthesis of substituted oxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering practical, field-proven insights and solutions to streamline your experimental workflows.

Introduction

Oxazoles are a vital class of heterocyclic compounds, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1] Their synthesis, while conceptually straightforward, can often be fraught with challenges ranging from low yields to difficult purifications. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and practical experience.

Frequently Asked Questions (FAQs)

Q1: My oxazole synthesis is resulting in a very low yield. What are the general factors I should investigate first?

A1: Low yields in oxazole synthesis can typically be attributed to a few key factors: suboptimal reaction conditions, instability of starting materials or intermediates, and the presence of impurities. A logical first step is to re-evaluate your reaction setup, ensuring all reagents and solvents are pure and anhydrous, as many oxazole syntheses are sensitive to moisture. Next, consider the reaction temperature and time; some reactions require careful temperature control to prevent side product formation, while others may need extended reaction times for completion.

Q2: I'm observing the formation of multiple side products in my reaction. How can I improve the selectivity?

A2: The formation of side products often points to issues with reaction selectivity or the stability of your desired product under the reaction conditions. To address this, you can explore milder reaction conditions, such as using a less harsh dehydrating agent in a Robinson-Gabriel synthesis or a weaker base in a Van Leusen reaction.[2][3] Protecting sensitive functional groups on your starting materials can also prevent unwanted side reactions. A thorough analysis of the side products by techniques like LC-MS or NMR can provide valuable clues about the competing reaction pathways, guiding your optimization efforts.

Q3: Purification of my crude oxazole product is proving to be very difficult. What are some common impurities and effective purification strategies?

A3: Common impurities in oxazole synthesis include unreacted starting materials, reagents (like TosMIC in the Van Leusen synthesis), and byproducts from side reactions.[4] For example, in the Van Leusen synthesis, p-toluenesulfinic acid is a common byproduct that can complicate purification.[4] A multi-step purification strategy is often most effective. Start with an aqueous workup to remove water-soluble impurities. This can be followed by flash column chromatography on silica gel, which is highly effective for separating the oxazole from nonpolar impurities.[4] If your oxazole is a solid, recrystallization can be a powerful final step to achieve high purity.[4]

Troubleshooting Guide

This section provides detailed troubleshooting advice for specific challenges encountered in common oxazole synthesis methods.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method involving the cyclodehydration of 2-acylamino-ketones.[5]

Issue 1: Low or No Product Yield

  • Question: My Robinson-Gabriel synthesis is giving a very low yield, and I'm observing a significant amount of tar-like material. What's going wrong?

  • Expert Analysis & Solution: This scenario is often indicative of overly harsh reaction conditions leading to decomposition of the starting material or product. The strong acids traditionally used, such as concentrated sulfuric acid, can promote polymerization and other side reactions, especially at elevated temperatures.[6]

    Recommended Protocol for Milder Conditions:

    • Reagent Selection: Switch to a milder dehydrating agent. See the table below for a comparison.

    • Solvent: Ensure you are using a dry, inert solvent such as THF or dioxane.

    • Temperature Control: Start the reaction at a lower temperature (e.g., room temperature) and only gently heat if the reaction is sluggish.

    • Moisture Control: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis of the starting material.

    Table 1: Comparison of Dehydrating Agents for Robinson-Gabriel Synthesis

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄High temperatureInexpensive, powerfulOften too harsh, leads to charring
Polyphosphoric Acid (PPA)100-150 °CCan improve yields over H₂SO₄[7]High viscosity, difficult to stir
Phosphorus Oxychloride (POCl₃)Reflux in pyridineEffective for many substratesCorrosive, moisture-sensitive
Trifluoroacetic Anhydride (TFAA)Room temp to reflux in THFMild conditions, good for sensitive substratesExpensive, can be highly reactive

Issue 2: Incomplete Reaction

  • Question: My reaction seems to stall, with a significant amount of starting 2-acylamino-ketone remaining even after prolonged reaction time. How can I drive the reaction to completion?

  • Expert Analysis & Solution: An incomplete reaction suggests that the activation energy for the cyclodehydration is not being met or the chosen dehydrating agent is not potent enough for your specific substrate.

    Troubleshooting Workflow for Incomplete Reaction:

    G Start Incomplete Reaction Check_Purity Verify Starting Material Purity Start->Check_Purity Increase_Temp Increase Reaction Temperature Incrementally Check_Purity->Increase_Temp If pure Increase_Reagent Increase Stoichiometry of Dehydrating Agent Increase_Temp->Increase_Reagent If still incomplete Stronger_Agent Switch to a More Powerful Dehydrating Agent Increase_Reagent->Stronger_Agent If still incomplete Completion Reaction Complete Stronger_Agent->Completion

    Caption: Troubleshooting workflow for an incomplete Robinson-Gabriel synthesis.

Van Leusen Oxazole Synthesis

The Van Leusen synthesis provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3]

Issue 1: Formation of Oxazoline Intermediate as the Main Product

  • Question: My reaction is yielding the oxazoline intermediate instead of the desired oxazole. How can I promote the final elimination step?

  • Expert Analysis & Solution: The formation of the oxazoline is the penultimate step in the Van Leusen mechanism.[3] Incomplete elimination of the tosyl group to form the aromatic oxazole ring is often due to insufficient base strength or low reaction temperature.

    Protocol to Promote Elimination:

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary energy for the elimination step.

    • Stronger Base: If using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Extended Reaction Time: Allowing the reaction to stir for a longer period at a slightly elevated temperature can also drive the conversion to the oxazole.

Issue 2: Formation of a Nitrile Byproduct

  • Question: I am observing a significant amount of a nitrile byproduct in my Van Leusen reaction. What is the cause and how can I prevent it?

  • Expert Analysis & Solution: The Van Leusen reaction of ketones with TosMIC yields nitriles.[4] The presence of ketone impurities in your aldehyde starting material is the most likely cause of this side reaction.

    Preventative Measures:

    • Purify the Aldehyde: Ensure the purity of your aldehyde starting material. If it has been stored for a long time, it may have partially oxidized to the corresponding carboxylic acid or contain other impurities. Distillation or column chromatography of the aldehyde prior to use is recommended.

    • Check for Autoxidation: Some aldehydes are prone to autoxidation, which can generate impurities. Using freshly opened or purified aldehyde is crucial.

Fischer Oxazole Synthesis

The Fischer synthesis is a classic method for preparing 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous acid.[8]

Issue: Low Yields and Side Product Formation

  • Question: My Fischer oxazole synthesis is giving a low yield, and I'm isolating a chlorinated byproduct. What are the likely causes?

  • Expert Analysis & Solution: The Fischer synthesis is highly sensitive to reaction conditions. The use of anhydrous hydrogen chloride is critical, as water can lead to hydrolysis of intermediates. The formation of chlorinated byproducts can also occur.[8]

    Optimized Protocol for Fischer Oxazole Synthesis:

    • Strictly Anhydrous Conditions: Use dry ether as the solvent and ensure that the gaseous hydrogen chloride is thoroughly dried before being bubbled through the reaction mixture. All glassware must be rigorously dried.

    • Temperature Control: The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

    • Purification of Starting Materials: Ensure the cyanohydrin and aldehyde are of high purity.

    • Work-up: The oxazole product often precipitates as the hydrochloride salt.[8] This can be collected by filtration and then neutralized by treatment with a mild base (e.g., sodium bicarbonate solution) or by boiling in alcohol to obtain the free base.[8]

Oxidation of Oxazolines to Oxazoles

This is a common final step in many oxazole syntheses.

Issue: Inefficient Oxidation or Product Decomposition

  • Question: I am struggling to oxidize my oxazoline to the corresponding oxazole. The reaction is either incomplete or leads to decomposition. What are my options?

  • Expert Analysis & Solution: The choice of oxidizing agent is critical and depends on the substituents on the oxazoline ring. Some oxidizing agents can be too harsh, leading to decomposition, while others may not be strong enough for efficient conversion.

    Table 2: Common Reagents for Oxazoline Oxidation

Oxidizing AgentTypical ConditionsSubstrate ScopeNotes
MnO₂Reflux in benzene or tolueneGood for many substratesStoichiometric amounts needed, can be slow
NiO₂Reflux in benzeneEffective, but preparation of the reagent is required
Cu(I)/Cu(II) salts with a peroxideRoom temperatureMilder conditions, good for sensitive substrates[9]The ratio of Cu(I) to Cu(II) can be important[9]
DBU/BrCCl₃Room temperatureCommonly used, but BrCCl₃ is a regulated substance

Diagrams

G Mechanism Robinson-Gabriel Mechanism Start 2-Acylamino-ketone Protonation Protonation of carbonyl oxygen Start->Protonation H+ Cyclization Intramolecular nucleophilic attack by amide oxygen Protonation->Cyclization Intermediate Protonated oxazoline intermediate Cyclization->Intermediate Dehydration Elimination of water Intermediate->Dehydration -H2O Product Substituted Oxazole Dehydration->Product

Caption: Simplified mechanism of the Robinson-Gabriel oxazole synthesis.

References

Technical Support Center: Refining the Synthetic Protocol for Gram-Scale Production of Oxazole-5-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gram-scale synthesis of Oxazole-5-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, finding applications in the development of novel therapeutic agents.[1] Scaling up its synthesis from milligram to gram quantities often presents unique challenges that require careful optimization of reaction conditions and purification strategies. This guide provides a comprehensive overview of a refined synthetic protocol and addresses common issues encountered during production.

Proposed Synthetic Pathway

The most direct and scalable approach to this compound involves a two-step process starting from a suitable oxazole-5-carboxylic acid derivative. The key transformation is the thioamidation of an oxazole-5-carboxamide intermediate.

Synthetic_Pathway Oxazole-5-carboxylic acid Oxazole-5-carboxylic acid Oxazole-5-carbonyl chloride Oxazole-5-carbonyl chloride Oxazole-5-carboxylic acid->Oxazole-5-carbonyl chloride SOCl2 or (COCl)2 Oxazole-5-carboxamide Oxazole-5-carboxamide Oxazole-5-carbonyl chloride->Oxazole-5-carboxamide NH4OH or NH3 This compound This compound Oxazole-5-carboxamide->this compound Lawesson's Reagent or P4S10 Amide_Synthesis Start Start Dissolve Ester Dissolve Ethyl Oxazole-5-carboxylate in Ethanol Start->Dissolve Ester Add Amine Add excess aqueous Ammonium Hydroxide Dissolve Ester->Add Amine Stir Stir at room temperature Add Amine->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Reaction complete Isolate Isolate solid product by filtration Concentrate->Isolate Dry Dry under vacuum Isolate->Dry End End Dry->End Thioamidation_Workflow Start Start Combine_Reactants Combine Oxazole-5-carboxamide and Lawesson's Reagent in anhydrous THF Start->Combine_Reactants Heat Heat to reflux (approx. 66 °C) Combine_Reactants->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool_and_Quench Cool to room temperature and quench with sat. NaHCO3 Monitor->Cool_and_Quench Reaction complete Extract Extract with Ethyl Acetate Cool_and_Quench->Extract Wash_and_Dry Wash with brine and dry over Na2SO4 Extract->Wash_and_Dry Purify Purify by column chromatography or recrystallization Wash_and_Dry->Purify End End Purify->End

References

"addressing regioselectivity issues in Oxazole-5-carbothioamide reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Oxazole-5-Carbothioamide Reactions

Welcome to the technical support center for researchers engaged in the synthesis and functionalization of oxazole-5-carbothioamides. This guide is designed to provide in-depth, practical solutions to common challenges, with a primary focus on mastering regioselectivity. As vital scaffolds in medicinal chemistry and materials science, precise control over their reaction outcomes is paramount[1]. This resource consolidates field-proven insights, mechanistic explanations, and actionable protocols to help you navigate the complexities of this versatile chemical entity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each entry details the likely causes and provides a systematic approach to resolving the issue.

Question 1: My reaction with an acyl halide is yielding a mixture of N-acylated and S-acylated products. How can I improve the selectivity for N-acylation?

Answer:

This is the most common regioselectivity challenge in carbothioamide chemistry. The thioamide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the sulfur atom. The outcome of the reaction is a delicate balance between kinetic and thermodynamic control, heavily influenced by your choice of electrophile, base, and solvent.

Underlying Causality:

  • Kinetic vs. Thermodynamic Control: The sulfur atom is generally more nucleophilic (softer and more polarizable), leading to the kinetically favored S-acylated product (a thioimidate ester). However, the N-acylated product is typically more thermodynamically stable due to the strength of the C=O bond formed versus the C=S bond.

  • Hard and Soft Acids and Bases (HSAB) Principle: "Hard" electrophiles (like acyl chlorides) with a high positive charge density on the carbonyl carbon preferentially react with the "hard" nitrogen atom. "Softer" electrophiles (like alkyl iodides) tend to react at the "soft" sulfur atom.

  • Solvent Effects: Polar protic solvents can solvate the nitrogen atom through hydrogen bonding, hindering its reactivity and thus favoring S-acylation. Polar aprotic solvents, on the other hand, tend to favor N-acylation.

Troubleshooting Workflow & Solutions:

  • Modify Your Base and Solvent System:

    • Switch to a Non-Coordinating Base: Use a strong, non-coordinating base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in a polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF). This combination generates a "freer" anion, allowing the reaction to proceed under thermodynamic control, favoring the N-acyl product.

    • Avoid Protic Solvents: If using a solvent like ethanol or methanol, switch to anhydrous THF, Dichloromethane (DCM), or Acetonitrile (MeCN).

  • Leverage Catalysis:

    • Consider adding a copper(II) sulfate (CuSO₄) catalyst. Copper salts have been shown to mediate highly selective N-acylation of amines using thioacids, and a similar principle may apply here by coordinating to the sulfur atom and directing the electrophile to the nitrogen[2].

  • Increase Reaction Time and Temperature:

    • Allowing the reaction to stir for a longer period at a slightly elevated temperature (e.g., 40-60 °C) can facilitate the conversion of the kinetic S-acyl product to the more stable N-acyl product via an N→S or S→N acyl transfer mechanism. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

dot

Caption: Decision workflow for enhancing N-acylation selectivity.

Question 2: I am attempting a C-H functionalization on the oxazole ring, but the reaction is occurring on the carbothioamide group instead. How can I protect the thioamide?

Answer:

This issue arises from the high reactivity of the thioamide group, which can be more nucleophilic or acidic than the C-H bonds of the oxazole ring. Protecting the thioamide or choosing reaction conditions that favor C-H activation is essential.

Underlying Causality:

  • Oxazole Ring Reactivity: The C2 and C5 positions of the oxazole ring are the most common sites for deprotonation and subsequent functionalization, often requiring strong bases like TMPMgCl·LiCl or palladium catalysts for direct arylation.[3][4][5] The C4 position is generally less reactive to electrophilic substitution.[6]

  • Thioamide Acidity: The N-H proton of the thioamide is significantly more acidic than the C-H protons of the oxazole ring, making it the primary site of deprotonation by common bases.

Troubleshooting Workflow & Solutions:

  • Protect the Thioamide Group:

    • S-Alkylation: The most straightforward protection strategy is to convert the thioamide to a thioimidate ester. React the starting material with a simple alkylating agent (e.g., methyl iodide) under basic conditions. The resulting S-methyl thioimidate is much less nucleophilic and will not interfere with subsequent C-H activation on the oxazole ring. This protecting group can typically be removed later under acidic conditions.

  • Optimize C-H Activation Conditions:

    • Use Specialized Bases: Employ highly hindered organometallic bases such as TMPMgCl·LiCl or TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide).[3][5] These bases are designed for regioselective deprotonation of heterocycles and may favor metalation at C2 or C5 over interaction with the thioamide, especially if it is sterically shielded.

    • Leverage Directed Metalation: If your oxazole has a directing group at C4, it can guide the metalation to the C5 position. The carbothioamide at C5, however, complicates this. Your best strategy remains protection.

dot

Protection_Strategy cluster_problem Undesired Reactivity cluster_solution Recommended Workflow start This compound reagent + C-H Activation Reagent (e.g., Pd Catalyst/Base) start->reagent outcome Reaction at Thioamide (N- or S-attack) reagent->outcome protect Step 1: Protect Thioamide (e.g., MeI, Base) outcome->protect Problem leads to solution intermediate S-Methyl Thioimidate Intermediate protect->intermediate functionalize Step 2: C-H Activation (Desired Reaction on Ring) intermediate->functionalize deprotect Step 3: Deprotection (e.g., Mild Acid) functionalize->deprotect final Functionalized this compound deprotect->final

Caption: Workflow for protecting the thioamide during C-H functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors controlling N- vs. S-selectivity in reactions of the this compound anion?

The regioselectivity is primarily governed by a combination of three factors: the nature of the electrophile (HSAB principle), the nature of the counter-ion (base choice), and the solvent system.

FactorFavors S-Acylation (Kinetic Product)Favors N-Acylation (Thermodynamic Product)Rationale
Electrophile Soft (e.g., CH₃I, Benzyl Bromide)Hard (e.g., Acyl Chlorides, SO₂Cl₂)Follows HSAB theory. The soft sulfur atom prefers to attack soft electrophiles, while the hard nitrogen atom prefers hard electrophiles.
Counter-ion/Base Li⁺, Na⁺ with coordinating bases (e.g., BuLi, LDA)K⁺, Cs⁺ with non-coordinating bases (e.g., KOtBu, KHMDS)Smaller, more coordinating cations (Li⁺) associate more tightly with the harder nitrogen atom, leaving the sulfur as the more available nucleophilic site. Larger, "freer" cations favor thermodynamic equilibrium.[7]
Solvent Polar Protic (e.g., EtOH, H₂O)Polar Aprotic (e.g., THF, DMF, DMSO)Protic solvents solvate the nitrogen atom via H-bonding, sterically hindering it and reducing its nucleophilicity, thus favoring attack at the sulfur.
Q2: Can I predict the most acidic proton on a substituted this compound?

Yes. In general, the order of acidity for protons is: Thioamide N-H >> Oxazole C2-H > Oxazole C5-H > Oxazole C4-H .

  • The thioamide N-H is by far the most acidic due to the electron-withdrawing nature of the thiocarbonyl group and the stability of the resulting anion.

  • For the oxazole ring itself, the C2 proton is generally the most acidic due to the inductive effect of the two adjacent heteroatoms (N and O).[6]

  • The C5 proton is the next most acidic, followed by C4. However, the presence of the carbothioamide at C5 significantly influences the electronic properties, potentially increasing the acidity of the C4 proton. For precise predictions in complex systems, computational pKa calculations are recommended.

Experimental Protocol: Screening for Optimal N-Acylation Regioselectivity

This protocol provides a framework for efficiently screening conditions to favor the formation of the N-acylated product.

Objective: To identify the optimal base and solvent combination for the N-acylation of 2-methyl-oxazole-5-carbothioamide with benzoyl chloride.

Materials:

  • 2-methyl-oxazole-5-carbothioamide (Substrate)

  • Benzoyl Chloride (Electrophile)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Potassium tert-butoxide (KOtBu)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aq. NH₄Cl solution

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Setup: Arrange three separate oven-dried, 25 mL round-bottom flasks equipped with magnetic stir bars and nitrogen inlets.

  • Substrate Addition: To each flask, add 2-methyl-oxazole-5-carbothioamide (e.g., 100 mg, 1.0 eq).

  • Solvent and Base Addition:

    • Flask 1 (NaH/THF): Suspend the substrate in anhydrous THF (5 mL). Carefully add NaH (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir for 20 minutes at 0 °C.

    • Flask 2 (KOtBu/THF): Suspend the substrate in anhydrous THF (5 mL). Add KOtBu (1.1 eq) at 0 °C. Stir for 20 minutes.

    • Flask 3 (TEA/DCM): Dissolve the substrate in anhydrous DCM (5 mL). Add TEA (1.2 eq) at 0 °C.

  • Electrophile Addition: Slowly add benzoyl chloride (1.05 eq) to each flask at 0 °C.

  • Reaction: After addition, remove the ice bath and allow all three reactions to stir at room temperature for 4 hours. Monitor the progress by taking small aliquots for TLC or LC-MS analysis at 1-hour intervals.

  • Workup:

    • For each reaction, carefully quench by adding saturated aq. NH₄Cl solution (10 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the ratio of N-acylated to S-acylated product. The condition that provides the highest ratio of the desired N-acyl isomer is the optimal one.

References

Technical Support Center: Enhancing the Aqueous Solubility of Oxazole-5-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request to create a technical support center for improving the solubility of Oxazole-5-carbothioamide derivatives, here is a comprehensive guide designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring technical accuracy and actionable insights.

Introduction: this compound derivatives represent a promising scaffold in medicinal chemistry.[1] However, like many heterocyclic aromatic compounds, they often exhibit poor aqueous solubility, which can become a significant bottleneck for preclinical development, limiting bioavailability and hindering the establishment of clear dose-response relationships.[2][3] This guide provides a structured approach to systematically troubleshoot and overcome solubility challenges associated with this chemical series. We will explore various formulation strategies, from simple adjustments to advanced drug delivery systems, explaining the causal mechanisms to empower rational experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers face when encountering solubility issues with this compound derivatives.

Q1: Why are my this compound derivatives poorly soluble in aqueous buffers?

A1: The limited solubility typically stems from the compound's physicochemical properties. The oxazole ring system is aromatic and relatively non-polar.[1][4] While the carbothioamide group can participate in hydrogen bonding, the overall molecule, especially with lipophilic substitutions, often has a high crystalline lattice energy and/or high lipophilicity ('grease-ball' character), making it energetically unfavorable to dissolve in water.[5]

Q2: What is the first experimental step I should take to address poor solubility?

A2: The first step is always to quantify the problem. Perform a baseline kinetic solubility assessment in your primary assay buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). This provides a quantitative starting point. The second step is to determine if your compound is ionizable by performing a pH-solubility profile. Since the oxazole ring imparts weak basicity (pKa of the conjugate acid is ~0.8), strategic pH modification can be a powerful initial tool.[4][6]

Q3: I need to solubilize my compound for an in vitro assay. What is the quickest method?

A3: For immediate in vitro needs, using a co-solvent is often the fastest and most straightforward approach.[7][8] Preparing a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO and then diluting it into your aqueous assay buffer is standard practice. However, it's critical to ensure the final DMSO concentration is low (typically <0.5%) to avoid artifacts in biological assays. If the compound still precipitates, a systematic co-solvent screening is warranted.

Q4: When should I consider more advanced formulation strategies like solid dispersions or nanosuspensions?

A4: Advanced strategies are typically employed when simpler methods (pH adjustment, co-solvents) are insufficient, or when preparing for in vivo studies where high concentrations and improved bioavailability are required.[9][10] If you need to achieve a significant increase in both the dissolution rate and the extent of solubilization for oral or parenteral administration, technologies like solid dispersions, nanosuspensions, or cyclodextrin complexes become necessary.[9][11][12]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides in-depth troubleshooting for specific solubility enhancement techniques, complete with step-by-step protocols.

Workflow for Selecting a Solubility Enhancement Strategy

Before diving into specific techniques, it's helpful to have a logical workflow. The following diagram outlines a decision-making process.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Simple Formulations (In Vitro Focus) cluster_2 Phase 3: Advanced Formulations (In Vivo Focus) Start Poorly Soluble Oxazole Derivative SolubilityAssay Measure Baseline Solubility (e.g., Kinetic Assay in PBS) Start->SolubilityAssay pHSolubility Determine pH-Solubility Profile SolubilityAssay->pHSolubility Ionizable Is compound ionizable in desired pH range? pHSolubility->Ionizable pH_Adjust Optimize Buffer pH & Ionic Strength Ionizable->pH_Adjust Yes CoSolvent Screen Co-solvents (DMSO, PEG-400, Ethanol) Ionizable->CoSolvent No Success1 Solubility Goal Met? pH_Adjust->Success1 CoSolvent->Success1 Cyclodextrin Screen Cyclodextrins (HP-β-CD, SBE-β-CD) Success1->Cyclodextrin No End Proceed with Downstream Experiments Success1->End Yes SolidDispersion Formulate Solid Dispersion (PVP, Soluplus®) Cyclodextrin->SolidDispersion Nanosuspension Prepare Nanosuspension SolidDispersion->Nanosuspension Prodrug Prodrug Synthesis (Advanced Strategy) Nanosuspension->Prodrug Success2 Solubility & Bioavailability Goals Met? Prodrug->Success2 Success2->End Yes

Caption: Decision tree for solubility enhancement.

Technique 1: pH Modification
  • Causality: The solubility of an ionizable compound is lowest at its isoelectric point and increases as the molecule becomes charged. For a weak base like an oxazole derivative, decreasing the pH below its pKa will protonate the molecule, creating a more polar, water-soluble salt form.[6]

  • Diagram of Mechanism:

    Caption: Effect of pH on the ionization of a weak base.

  • Troubleshooting Q&A:

    • Q: My solubility only increases slightly at low pH. Why? A: This could be due to several factors: 1) The pKa of your specific derivative is very low, requiring an impractical pH (e.g., <2) for full ionization. 2) The counter-ion from the buffer (e.g., phosphate, chloride) is forming a poorly soluble salt with your protonated compound. Try alternative buffers or acids (e.g., citrate, methane sulfonic acid). 3) The intrinsic solubility of the ionized form is still limited.

  • Experimental Protocol: pH-Solubility Profiling

    • Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

    • Prepare Compound Slurry: Add an excess amount of your solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present so that it doesn't fully dissolve in any condition.

    • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

    • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter to separate undissolved solid.

    • Quantify: Dilute the supernatant into a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.

    • Plot: Plot the measured solubility (log scale) against the measured final pH of each supernatant.

Technique 2: Co-solvency
  • Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[8] This lowers the energy penalty required to create a cavity in the solvent for the non-polar solute and disrupts water's hydrogen-bonding network, thereby increasing the solubility of hydrophobic compounds.[7][13][14]

  • Troubleshooting Q&A:

    • Q: My compound precipitates when I dilute my DMSO stock into the buffer. What should I do? A: This is a common issue indicating that the kinetic solubility limit has been exceeded. Try lowering the concentration of your stock solution or the final assay concentration. Alternatively, use a co-solvent other than DMSO that is a better solvent for your compound, such as PEG 400 or NMP, which can sometimes support higher concentrations in the final aqueous mix.[15]

  • Data Presentation: Common Co-solvents

    Co-solvent Dielectric Constant Use Case Considerations
    Dimethyl Sulfoxide (DMSO) 47 In vitro stock solutions Can be toxic to cells at >0.5%; may interfere with assays.
    Polyethylene Glycol 400 (PEG 400) 12.5 In vitro, oral/parenteral formulations Generally safe; can be viscous.
    Ethanol 24.5 In vitro, oral formulations Volatile; can cause protein precipitation at high %.

    | Propylene Glycol | 32 | Oral/parenteral formulations | Biocompatible; good safety profile. |

  • Experimental Protocol: Co-solvent Screening for Formulation

    • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol).

    • Prepare Blends: Create a series of co-solvent:water (or buffer) blends, for example, 10%, 20%, 30%, and 40% (v/v) for each co-solvent.

    • Measure Solubility: Using the equilibrium solubility method described above, determine the solubility of your compound in each blend.

    • Plot Data: Plot solubility versus the percentage of co-solvent for each system. This helps identify the most effective solubilizing agent and the required concentration.

Technique 3: Cyclodextrin Inclusion Complexation
  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] Poorly soluble drugs can partition into this non-polar cavity, forming a host-guest inclusion complex. This complex has the favorable water-solubilizing properties of the cyclodextrin exterior, effectively shielding the hydrophobic drug from the aqueous environment.[17][18]

  • Diagram of Mechanism:

    G cluster_0 Before Complexation cluster_1 After Complexation Drug Oxazole Derivative (Hydrophobic) Water Water (Aqueous Environment) Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex Water2 Water (Aqueous Environment) Drug_in_CD Oxazole Arrow Forms

    Caption: Encapsulation of a drug within a cyclodextrin.

  • Troubleshooting Q&A:

    • Q: I don't see a significant solubility increase with β-cyclodextrin. What's wrong? A: The size and shape of your derivative might not be a good fit for the β-cyclodextrin cavity. Try other types, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which have higher solubility and different cavity characteristics.[18][19] Also, ensure the preparation method (e.g., kneading, co-evaporation) is sufficient to form the complex.[12]

  • Experimental Protocol: Preparation by Kneading Method

    • Molar Ratio: Weigh the this compound derivative and a selected cyclodextrin (e.g., HP-β-CD) in a 1:1 or 1:2 molar ratio.[19]

    • Add to Mortar: Place the cyclodextrin in a glass mortar and add a small amount of water or an alcohol-water mixture to form a paste.

    • Incorporate Drug: Slowly add the drug powder to the paste while triturating (kneading) vigorously.

    • Knead: Continue kneading for 30-60 minutes, adding small amounts of solvent as needed to maintain a paste-like consistency.[12][20]

    • Dry: Dry the resulting solid mass in an oven at 40-50°C or under vacuum until a constant weight is achieved.

    • Process: Gently crush the dried mass into a fine powder and pass it through a sieve.

    • Evaluate: Test the solubility of the prepared complex in water or buffer and compare it to a simple physical mixture and the drug alone.

Technique 4: Amorphous Solid Dispersions
  • Causality: Crystalline solids have high lattice energy that must be overcome to dissolve. A solid dispersion converts the drug from a stable, low-energy crystalline form to a high-energy amorphous state, molecularly dispersed within a hydrophilic polymer carrier.[21][22] This eliminates the crystal lattice energy barrier, leading to faster dissolution and often achieving a transient supersaturated state that enhances absorption.[22][23]

  • Troubleshooting Q&A:

    • Q: My solid dispersion is physically unstable and the drug is recrystallizing over time. How can I prevent this? A: This indicates either an inappropriate drug-to-polymer ratio (too much drug) or poor miscibility between the drug and the polymer. Try increasing the polymer ratio (e.g., from 1:2 to 1:5 drug:polymer). You can also screen different polymers (e.g., PVP K30, Soluplus®, HPMC-AS) to find one with better miscibility and hydrogen-bonding potential with your compound.

  • Experimental Protocol: Preparation by Solvent Evaporation

    • Select Components: Choose a hydrophilic polymer (e.g., Polyvinylpyrrolidone K30) and a volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, acetone, or a mixture).[24][25]

    • Dissolve: Dissolve the drug and polymer in the selected solvent in a defined ratio (e.g., 1:3 w/w drug:polymer). Ensure a clear solution is formed.

    • Evaporate: Remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to "trap" the drug in its amorphous state within the polymer.

    • Dry: Further dry the resulting solid film/powder in a vacuum oven for 24 hours to remove any residual solvent.

    • Characterize: Scrape the solid dispersion from the flask, pulverize it, and characterize it using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the absence of drug crystallinity.

    • Test Dissolution: Perform dissolution studies to compare the release profile of the solid dispersion to the pure crystalline drug.

Technique 5: Advanced Strategies (Nanosuspensions & Prodrugs)
  • Nanosuspensions: This technique reduces drug particle size to the sub-micron range (typically 200-600 nm).[26] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significant increase in dissolution velocity.[7][26] Nanosuspensions are stabilized by surfactants or polymers and are particularly useful for compounds that are poorly soluble in both aqueous and organic media (often called "brick dust").[11][27]

  • Prodrug Approach: This involves chemically modifying the this compound derivative to attach a polar, water-solubilizing promoiety (e.g., a phosphate, amino acid, or polyethylene glycol chain).[28][29][30] This new molecule (the prodrug) is highly soluble. After administration, enzymes in the body cleave off the promoiety, releasing the active parent drug at the site of action.[28][31] This is a powerful but complex strategy that requires significant medicinal chemistry effort.[31]

References

Technical Support Center: Optimization of Catalysts for Oxazole-5-carbothioamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Oxazole-5-carbothioamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst selection and optimization for this important heterocyclic scaffold. The inherent functionalities of the target molecule—the oxazole core and the carbothioamide group—present unique challenges and opportunities in catalytic synthesis.

This document provides in-depth, experience-driven advice in a question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common starting points for researchers new to this specific synthesis.

Q1: What are the primary classes of catalysts used for the synthesis of substituted oxazoles?

A1: The synthesis of the oxazole ring is versatile, with several classes of metal catalysts being widely employed. The most common are based on Palladium (Pd), Copper (Cu), and Gold (Au).[1]

  • Palladium catalysts are extensively used for cross-coupling and C-H activation strategies, offering robust methods for constructing 2,5-disubstituted oxazoles from precursors like N-propargylamides and aryl halides.[1][2]

  • Copper catalysts are often used for oxidative cyclizations and are valuable in reactions involving diazoketones and amides.[3] They are also employed in sustainable, one-pot procedures using heterogeneous catalysts like CuFe2O4.[4]

  • Gold catalysts have proven exceptionally efficient for cycloisomerization and annulation reactions, frequently operating under mild conditions.[5][6] They are particularly effective in activating alkynes towards nucleophilic attack.[6]

  • Cobalt (Co) catalysts have emerged as a powerful tool for the synthesis of 2,5-disubstituted oxazoles through a [3+2] cycloaddition of N-pivaloyloxyamides and alkynes under mild conditions.[7]

The choice of catalyst is highly dependent on the specific reaction pathway and the nature of the starting materials.

Q2: My target is an this compound. Does the thioamide group introduce specific catalytic challenges?

A2: Yes, the carbothioamide group (-CSNH2) is a significant consideration. Sulfur-containing functional groups are well-known for their potential to coordinate strongly with and deactivate late-transition metal catalysts, particularly palladium. This is often referred to as "catalyst poisoning." Therefore, you may encounter issues like low turnover frequency, catalyst deactivation, or the need for higher catalyst loadings. Careful selection of ligands that can modulate the catalyst's sensitivity to sulfur or choosing a catalytic system known to be robust in the presence of sulfur is critical.

Q3: Beyond the catalyst itself, what are the most critical reaction parameters to screen for optimization?

A3: Catalyst optimization is never done in isolation. The following parameters have a synergistic effect and must be co-optimized:

  • Solvent: Solvent choice can dramatically influence catalyst solubility, substrate reactivity, and even the reaction mechanism. A screening of polar aprotic (e.g., DMF, Dioxane), nonpolar (e.g., Toluene), and sometimes even aqueous or solvent-free conditions is recommended.[8]

  • Temperature: Reaction rates are highly sensitive to temperature. However, higher temperatures can also lead to catalyst decomposition or the formation of by-products.[8] An optimal temperature balances reaction rate with selectivity and stability.

  • Ligand (for Pd, Cu, Co): The ligand is arguably as important as the metal center. It modulates the catalyst's electronic and steric properties, influencing its stability, activity, and selectivity. Phosphine-based ligands are common, but N-heterocyclic carbenes (NHCs) are also gaining traction.

  • Base/Additive: Many catalytic cycles require a base to facilitate steps like deprotonation or to neutralize acidic by-products. The choice and stoichiometry of the base (e.g., K2CO3, NaOtBu) can be critical.[9][10]

Section 2: Troubleshooting Guide: Specific Experimental Issues

This section provides detailed troubleshooting for common problems encountered during the synthesis.

Problem Area: Low or No Product Yield

Q: My reaction shows high consumption of starting materials, but the yield of the desired this compound is very low. What are the likely catalyst-related causes?

A: This is a classic symptom of either catalyst deactivation or a competing reaction pathway that consumes the intermediate.

Plausible Causes & Troubleshooting Steps:

  • Catalyst Deactivation by the Thioamide Group: The sulfur atom in your carbothioamide moiety may be irreversibly binding to the metal center.

    • Solution 1: Increase Catalyst Loading. As a first-pass experiment, increasing the catalyst loading (e.g., from 2 mol% to 5 or 10 mol%) can sometimes overcome partial deactivation to provide a viable yield, though this is not ideal for process chemistry.[8]

    • Solution 2: Change Ligand. Switch to an electron-rich, bulky ligand. These ligands can sometimes form more stable complexes with the metal, reducing the opportunity for sulfur coordination.

    • Solution 3: Switch Metal System. If palladium fails, consider a gold-catalyzed pathway. Gold catalysts are often more tolerant of soft nucleophiles and may be less susceptible to sulfur poisoning in certain contexts.[6]

  • Intermediate Decomposition: The reaction intermediate, once formed, might be unstable under the reaction conditions.

    • Solution: Lower the Reaction Temperature. Run the reaction at a lower temperature for a longer duration. While this may slow down the desired reaction, it can disproportionately slow down the decomposition pathway, improving the overall yield.[8]

  • Inefficient Cyclization/Dehydration: The final ring-closing step to form the oxazole is often a dehydration or cyclodehydration. If this step is inefficient, the open-chain intermediate may revert or decompose.

    • Solution: Add a Dehydrating Agent. For syntheses that rely on a final dehydration step (like the Robinson-Gabriel synthesis), the addition of a dehydrating agent or the use of a catalyst that facilitates this step can be crucial.[11]

Experimental Protocol: Catalyst Screening for Low-Yield Reactions

This protocol outlines a systematic approach to identify a more effective catalyst system.

  • Setup: In an array of reaction vials on a parallel synthesizer or in individual Schlenk tubes, add your starting materials and solvent.

  • Catalyst Addition: To each vial, add a different catalyst/ligand combination. Ensure you have a diverse screen. A sample screen is provided in the table below.

  • Control: Include a no-catalyst control to confirm the reaction is indeed catalytic.

  • Execution: Run all reactions under identical conditions (temperature, concentration, time) under an inert atmosphere.[1]

  • Analysis: After the specified time, take an aliquot from each vial and analyze by LC-MS or TLC to determine the conversion and relative yield of the desired product.

  • Optimization: Take the most promising "hit" from the screen and perform further optimization of temperature, solvent, and catalyst loading.

Data Table: Example Catalyst Screening Conditions
EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
1Pd₂(dba)₃ (2.5)Tri(2-furyl)phosphine (10)NaOtBu (1.5)Dioxane100
2CuI (5)Phenanthroline (10)K₂CO₃ (2.0)DMF110
3(PPh₃)AuCl (5)AgOTf (5)NoneDichloromethane40
4Co(OAc)₂ (10)NoneNaOAc (2.0)DCE80
Problem Area: Formation of Significant By-products

Q: My reaction produces a complex mixture with multiple by-products. How can I improve the selectivity towards my target molecule?

A: Poor selectivity is often a result of the catalyst promoting undesired side reactions or a lack of regiochemical control.

Plausible Causes & Troubleshooting Steps:

  • Lack of Regioselectivity: In syntheses where two different isomers can form (e.g., 2,4- vs. 2,5-disubstitution), the catalyst and reaction conditions play a directing role.

    • Solution: The regioselectivity can sometimes be "switched" by changing the catalyst system. For example, in certain gold-catalyzed reactions, using terminal alkynes can lead to 2,4-disubstituted oxazoles, while using propynals can switch the selectivity to 2,5-disubstituted products.[6] The steric and electronic properties of the ligands and substrates are the key controlling factors.

  • Homocoupling of Starting Materials: Palladium catalysts, in particular, can sometimes promote the homocoupling of aryl halides or alkynes, consuming starting materials wastefully.

    • Solution: Adjust the ligand-to-metal ratio. Often, a higher ligand ratio can suppress side reactions. Alternatively, adding a small amount of an inhibitor for the homocoupling pathway, if known, can be effective.

  • Ring-Opening of the Oxazole Product: The oxazole ring itself can be susceptible to nucleophilic attack or decomposition under harsh conditions.[11][12]

    • Solution: Ensure the reaction conditions are not overly acidic or basic. Once the product is formed, it may be beneficial to cool the reaction or quench it to prevent post-synthesis degradation. The C2 position is particularly susceptible to deprotonation and subsequent ring-opening.[12][13]

Section 3: Visualization of Key Processes

Diagrams can clarify complex catalytic cycles and troubleshooting logic.

Diagram 1: Generalized Catalytic Cycle for Oxazole Synthesis

This diagram illustrates a simplified palladium-catalyzed synthesis of a 2,5-disubstituted oxazole from an N-propargylamide and an aryl halide, a common and robust method.[1]

Catalytic_Cycle A Pd(0)Ln B Oxidative Addition (Ar-Pd(II)-X)Ln A->B + Ar-X C Coordination & Insertion (Cyclization Intermediate) B->C + N-Propargylamide D Reductive Elimination C->D Isomerization/ Cyclization D->A - Product E Product (Oxazole) D->E F Ar-X F->B G N-Propargylamide G->C

Caption: A simplified Pd-catalyzed cycle for oxazole synthesis.

Diagram 2: Troubleshooting Flowchart for Low Yield

This decision tree provides a logical workflow for diagnosing and solving low-yield issues in your synthesis.

Troubleshooting_Flowchart start Low Product Yield check_sm Starting Material Consumed? start->check_sm cause_decomp Cause: Intermediate Decomposition or Catalyst Deactivation check_sm->cause_decomp Yes cause_inactive Cause: Catalyst Inactive or Conditions Too Mild check_sm->cause_inactive No sm_consumed Yes solution_decomp Solution: 1. Lower Temperature 2. Screen Ligands 3. Increase Catalyst Load cause_decomp->solution_decomp sm_not_consumed No solution_inactive Solution: 1. Increase Temperature 2. Check Reagent Purity 3. Screen Catalysts/Solvents cause_inactive->solution_inactive

Caption: Decision tree for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Analysis of Oxazole-5-Carboxamide and Its Isoxazole Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the nuanced interplay of structure and function dictates the therapeutic potential of novel molecular entities. This guide provides a comprehensive comparative analysis of oxazole-5-carboxamide and its isomeric counterpart, isoxazole-5-carboxamide. While the initial focus of this investigation was on the corresponding carbothioamides, a scarcity of direct comparative data necessitated a shift to the more extensively characterized carboxamide analogs. This substitution allows for a robust, data-supported discussion, with the foundational principles readily translatable to the carbothioamide series.

This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the synthesis, physicochemical properties, and biological activities of these important heterocyclic scaffolds. By understanding the subtle yet significant differences imparted by the placement of the nitrogen and oxygen atoms within the five-membered ring, we can make more informed decisions in the rational design of next-generation therapeutics.

Structural and Physicochemical Distinctions: Oxazole vs. Isoxazole

The core difference between oxazole and isoxazole lies in the relative positions of the oxygen and nitrogen atoms. In oxazole, they are in a 1,3-relationship, whereas in isoxazole, they are adjacent in a 1,2-arrangement. This seemingly minor variation has a profound impact on the electronic and physical properties of the resulting molecules.[1][2]

PropertyOxazoleIsoxazoleRationale and Implications in Drug Design
Basicity (pKa of conjugate acid) ~0.8[1][3]~ -3.0[1][4]Oxazole is a significantly weaker base than isoxazole.[1] This difference can influence drug-receptor interactions, particularly those involving protonation, and can affect solubility and formulation characteristics at different physiological pH values.
Aromaticity Weaker[3]StrongerThe greater aromaticity of the isoxazole ring generally confers increased stability. However, the weaker N-O bond in isoxazole can be a site for metabolic cleavage under reductive conditions.[4]
Dipole Moment LowerHigherThe greater charge separation in the isoxazole ring can lead to stronger dipole-dipole interactions and may influence binding to polar sites on biological targets.
Reactivity Electrophilic substitution is difficult and typically occurs at C5. Nucleophilic attack is favored at C2.[5]The N-O bond is susceptible to cleavage. The reactivity is influenced by the adjacent heteroatoms.These differences in reactivity are fundamental to the synthetic strategies employed and can also impact metabolic pathways.

Synthesis Strategies: A Comparative Overview

The synthesis of 5-substituted oxazole- and isoxazole-carboxamides follows distinct pathways, dictated by the inherent reactivity of the respective heterocyclic systems.

Synthesis of Oxazole-5-Carboxamide Derivatives

A prevalent method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[6] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). To arrive at an oxazole-5-carboxamide, a multi-step sequence is generally required, often starting with the synthesis of a 5-substituted oxazole ester, which is then converted to the corresponding carboxylic acid and subsequently amidated.

Generalized Synthetic Workflow for Oxazole-5-Carboxamides

A Aldehyde C Van Leusen Reaction A->C B TosMIC B->C D 5-Substituted Oxazole C->D Formation of oxazole ring E Hydrolysis D->E F Oxazole-5-carboxylic Acid E->F G Amide Coupling (e.g., EDC, HOBt) F->G H Oxazole-5-carboxamide G->H Amine R-NH2 Amine->G

Caption: General workflow for the synthesis of oxazole-5-carboxamides.

Synthesis of Isoxazole-5-Carboxamide Derivatives

The synthesis of isoxazole-5-carboxamides often proceeds through a 1,3-dipolar cycloaddition reaction. A common route involves the reaction of a nitrile oxide with an alkyne bearing a carboxylate group, followed by amide formation.[3] Alternatively, isoxazole-5-carboxylates can be synthesized from β-keto esters and hydroxylamine, with subsequent conversion to the amide.[7]

Generalized Synthetic Workflow for Isoxazole-5-Carboxamides

A Aldoxime C Nitrile Oxide (in situ) A->C B Oxidizing Agent (e.g., NCS) B->C E 1,3-Dipolar Cycloaddition C->E D Ethyl Propiolate D->E F Ethyl Isoxazole-5-carboxylate E->F G Hydrolysis F->G H Isoxazole-5-carboxylic Acid G->H I Amide Coupling (e.g., EDC, HOBt) H->I J Isoxazole-5-carboxamide I->J Amine R-NH2 Amine->I

Caption: General workflow for synthesizing isoxazole-5-carboxamides.

Comparative Biological Activity: Anticancer and Antimicrobial Potential

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of isoxazole-carboxamide derivatives against a range of cancer cell lines.[5][10] For instance, a series of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides were synthesized and evaluated for their cytotoxic activity.[5]

Table 1: Anticancer Activity of Selected Isoxazole-Carboxamide Derivatives [5]

CompoundCell LineIC₅₀ (µg/mL)
2d HeLa15.48
2e Hep3B~23
2a MCF-739.80
Doxorubicin (Control) HeLa-

Note: The specific structures of compounds 2a, 2d, and 2e can be found in the cited reference.

While less data is available for simple oxazole-5-carboxamides, a review of oxazole derivatives highlights their potential as anticancer agents, with activity often dependent on the substitution pattern.[11][12][13] The general observation is that the isoxazole ring is a common feature in numerous anticancer agents.[10]

Postulated Role in Apoptosis Induction

cluster_0 Cellular Stress Compound Isoxazole/Oxazole Carboxamide Mitochondrion Mitochondrion Compound->Mitochondrion Induces CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially targeted by these compounds.

Antimicrobial Activity

Both oxazole and isoxazole moieties are found in various antimicrobial agents.[9][11] The evaluation of antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Hypothetical Comparative Antimicrobial Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Oxazole-5-carboxamide Analog 1632
Isoxazole-5-carboxamide Analog 816
Ciprofloxacin (Control) 0.50.25

Note: This table is hypothetical and for illustrative purposes, as direct comparative data for the specific parent compounds is unavailable. The trend reflects the often-observed greater potency of isoxazole derivatives in recent studies.

Experimental Protocols

General Protocol for MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

General Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[15][16][17]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

This guide has provided a comparative overview of oxazole-5-carboxamide and its isoxazole analog, highlighting key differences in their physicochemical properties, synthetic routes, and potential biological activities. While the isoxazole scaffold appears to be more extensively investigated in recent literature, particularly for its anticancer and antimicrobial properties, the oxazole moiety remains a valuable pharmacophore with significant therapeutic potential.

The lack of direct comparative data for the specific carbothioamide derivatives underscores a gap in the current literature. Future research should focus on the head-to-head synthesis and evaluation of oxazole-5-carbothioamide and isthis compound to provide a definitive comparison of their biological profiles. Such studies will be invaluable for guiding the rational design of novel heterocyclic compounds with enhanced therapeutic efficacy.

References

A Comprehensive Guide to Validating the Anticancer Activity of Oxazole-5-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Oxazole Scaffold in Oncology

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3] This structural motif is found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. In the field of oncology, oxazole derivatives have emerged as a particularly promising class of compounds, demonstrating potent anticancer effects through diverse mechanisms of action.[4][5] These mechanisms include the inhibition of crucial cellular targets like tubulin, protein kinases, and DNA topoisomerases, as well as the induction of programmed cell death (apoptosis).[1][2][6]

This guide provides a comprehensive, multi-stage framework for the systematic validation of novel Oxazole-5-carbothioamide derivatives. Our objective is to equip researchers with a logical and robust workflow, moving from high-throughput primary screening to detailed mechanistic studies and culminating in preclinical in vivo evaluation. By following this structured approach, research teams can efficiently identify lead candidates, build a compelling data package for their mechanism of action, and make informed " go/no-go " decisions for further development.

Section 1: Initial In Vitro Cytotoxicity Screening — The Go/No-Go Decision

Rationale and Experimental Causality

The foundational step in evaluating any potential anticancer agent is to determine its intrinsic ability to inhibit cancer cell proliferation or induce cell death. This is most efficiently achieved through in vitro cytotoxicity screening against a panel of human cancer cell lines.[7][8] This approach allows for the rapid assessment of multiple compounds at various concentrations, providing a cost-effective method to identify "hits" with potent activity and to discern between broad-spectrum cytotoxicity and selective potency against specific cancer subtypes.

Comparative Assay Selection: SRB vs. MTT

Two of the most common colorimetric assays for cytotoxicity screening are the Sulforhodamine B (SRB) and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.

  • MTT Assay: This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which convert the yellow MTT salt into purple formazan crystals.[7][8] Its primary limitation is that it can be confounded by compounds that alter cellular metabolism without affecting viability.

  • SRB Assay: This assay relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins under mildly acidic conditions.[9] The amount of bound dye provides a direct measure of total cellular protein mass, which is proportional to the cell number.

Recommendation: For primary screening, the SRB assay is often preferred. It is less susceptible to metabolic interferences, offers a more stable endpoint, and has been shown to provide comparable, if not more consistent, dose-response curves than the MTT assay.[10]

Experimental Design for Robust Screening

A well-designed screening protocol is self-validating. Key components include:

  • Diverse Cell Line Panel: Test compounds against a panel of well-characterized human cancer cell lines from different tissue origins to identify the spectrum of activity. A standard starting panel could include:

    • MCF-7: Breast Adenocarcinoma

    • A549: Lung Carcinoma

    • HT-29: Colon Adenocarcinoma

    • PC3: Prostate Cancer

  • Positive Control: A standard-of-care chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel) must be run in parallel. This serves as a benchmark for potency and validates that the assay system is responding appropriately.[10][11][12]

  • Vehicle Control: All dilutions of the test compound should be compared to cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compound, to account for any solvent-induced effects.

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

Principle: This assay quantifies cell density based on the measurement of total cellular protein content. The pink aminoxanthene dye, Sulforhodamine B, forms an electrostatic complex with basic amino acids of proteins in fixed cells, which can be extracted and measured colorimetrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well microtiter plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and the positive control drug in culture medium. Remove the medium from the wells and add 100 µL of the various drug concentrations. Include vehicle control wells.

  • Incubation: Return the plates to the incubator for 48-72 hours.

  • Cell Fixation: After incubation, gently discard the supernatant. Fix the adherent cells by adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove excess TCA, serum proteins, and metabolites. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Wash and Dry: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates completely.

  • Solubilization and Measurement: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker.

  • Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.

Data Presentation: Summarizing Cytotoxicity

The primary output of this screen is the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀), which represents the concentration of a compound required to inhibit cell growth by 50%.[9] These values are crucial for comparing the potency of different derivatives.

Table 1: Comparative in vitro cytotoxicity (IC₅₀ in µM) of this compound derivatives against a panel of human cancer cell lines.

CompoundMCF-7 (Breast)A549 (Lung)HT-29 (Colon)PC3 (Prostate)
Derivative 1 1.252.503.101.80
Derivative 2 0.801.150.950.75
Derivative 3 > 50> 50> 50> 50
Doxorubicin 0.550.700.620.90

Data are hypothetical and for illustrative purposes only.

Section 2: Elucidating the Mechanism of Action (MoA)

Rationale: Moving from "If" to "How"

Confirming cytotoxicity is only the first step. A deep understanding of how a compound exerts its effect is paramount for rational drug development. For oxazole derivatives, common mechanisms include the disruption of the cell cycle and the induction of apoptosis.[1][2]

Workflow for Mechanistic Investigation

A logical experimental workflow allows for the systematic dissection of the mechanism of action.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Screen SRB Cytotoxicity Assay (IC50 Determination) Apoptosis Annexin V / PI Assay (Apoptosis Detection) Screen->Apoptosis  Treat cells at  IC50 & 2x IC50 CellCycle Propidium Iodide Staining (Cell Cycle Analysis) Screen->CellCycle  Treat cells at  IC50 & 2x IC50 InVivo Xenograft Model (Tumor Growth Inhibition) Apoptosis->InVivo  Confirm MoA  before in vivo test CellCycle->InVivo  Confirm MoA  before in vivo test

Caption: High-level workflow for validating anticancer drug candidates.

Detailed Protocol 1: Annexin V-FITC/PI Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours. Include untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like Trypsin-EDTA. Combine all cells and centrifuge.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Detailed Protocol 2: Cell Cycle Analysis via PI Staining

Principle: This method quantifies the DNA content of cells. Because cells have different amounts of DNA in each phase of the cell cycle (G1, S, G2/M), staining the DNA with a fluorescent dye like Propidium Iodide allows for the determination of the cell cycle distribution via flow cytometry. A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells, wash with PBS, and centrifuge to form a pellet.

  • Fixation: Resuspend the cell pellet gently in 1 mL of ice-cold 70% ethanol while vortexing slowly to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples by flow cytometry. The resulting DNA histogram is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizing a Potential Mechanism: The Intrinsic Apoptosis Pathway

Many anticancer agents, including oxazole derivatives, function by activating the intrinsic (or mitochondrial) pathway of apoptosis.

G cluster_0 Mitochondrion Bax Bax/Bak Activation CytC Cytochrome c Release Bax->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Compound This compound Derivative Bcl2 Bcl-2 Inhibition Compound->Bcl2 Inhibits Bcl2->Bax Normally inhibits Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway, a potential target for oxazoles.

Section 3: In Vivo Validation — Assessing Efficacy in a Living System

Rationale: Bridging the Gap from Bench to Preclinical

While in vitro assays are essential for initial screening and mechanistic studies, they do not capture the complexities of a whole organism, such as drug metabolism, distribution, and tumor microenvironment interactions. Therefore, validating promising candidates in an in vivo animal model is a critical step.[13][14][15]

Model Selection: The Cell Line-Derived Xenograft (CDX) Model

The most widely used and cost-effective model for initial in vivo efficacy testing is the cell line-derived xenograft (CDX) model.[16][17] This involves the subcutaneous implantation of human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice).[13][14] The compromised immune system of these mice prevents the rejection of the human tumor cells, allowing for the study of tumor growth and response to therapy.[14]

Detailed Protocol: Subcutaneous CDX Model Efficacy Study

Principle: To evaluate the ability of a test compound to inhibit the growth of an established human tumor in an immunodeficient mouse model, comparing its effect to a vehicle control and a standard-of-care drug.

Step-by-Step Methodology:

  • Cell Preparation and Implantation: Culture the selected cancer cell line (e.g., one that showed high in vitro sensitivity). Harvest and resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor growth. Subcutaneously inject ~5-10 million cells into the flank of each immunodeficient mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a palpable, measurable volume (e.g., 100-150 mm³), randomize the animals into treatment groups (typically n=8-10 mice per group).

    • Group 1: Vehicle Control (e.g., saline, PBS with 5% DMSO)

    • Group 2: this compound derivative (at a predetermined dose)

    • Group 3: Standard-of-Care Drug (e.g., Paclitaxel, Cisplatin)

  • Treatment Administration: Administer the treatments according to a defined schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal injection, oral gavage).

  • Data Collection: Measure tumor volume with digital calipers at least twice a week (Volume = 0.5 x Length x Width²). Record the body weight of each animal at the same time to monitor for toxicity.

  • Study Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the animals, and excise and weigh the tumors.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.

Data Presentation: Summarizing In Vivo Efficacy and Toxicity

Results should be presented clearly to compare the efficacy and tolerability of the test compound against controls.

Table 2: Comparative in vivo efficacy of Derivative 2 in an A549 lung cancer xenograft model.

Treatment Group (Dose)Mean Final Tumor Volume (mm³) ± SEM% TGIMean Body Weight Change (%) ± SEM
Vehicle Control 1250 ± 110-+5.5 ± 1.2
Derivative 2 (20 mg/kg) 410 ± 6567.2-2.1 ± 0.8
Cisplatin (5 mg/kg) 355 ± 5871.6-10.8 ± 2.1

Data are hypothetical and for illustrative purposes only. %TGI = 100 x (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]).

Conclusion: Synthesizing a Compelling Preclinical Case

The validation of a novel anticancer agent is a systematic process of building a coherent and evidence-based narrative. This guide outlines a logical progression from broad screening to focused mechanistic and in vivo studies. A successful lead candidate from the this compound class would be one that not only demonstrates potent and selective cytotoxicity in vitro (Section 1) but also has a clearly defined and plausible mechanism of action, such as inducing apoptosis or cell cycle arrest (Section 2). Crucially, this in vitro activity must translate to significant tumor growth inhibition in a preclinical xenograft model at a well-tolerated dose (Section 3). By rigorously following this validation pathway, researchers can confidently identify and advance the most promising derivatives toward the next stages of drug development, bringing new therapeutic options one step closer to the clinic.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Oxazole-5-Carbothioamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a privileged scaffold in drug discovery.[3][4] Oxazole derivatives have demonstrated a vast array of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[2][5][6]

This guide focuses on a specific, highly versatile subclass: oxazole-5-carbothioamides . The presence of the carbothioamide group at the C5 position introduces unique hydrogen bonding capabilities and reactivity, making it a valuable building block for developing novel therapeutic agents.[7] Understanding the structure-activity relationship (SAR) is paramount for optimizing these molecules into potent and selective drug candidates. This document provides a comparative analysis of SAR studies, detailing how specific structural modifications to the oxazole-5-carbothioamide scaffold influence biological outcomes and outlining the experimental methodologies used for their evaluation.

The this compound Scaffold: A Platform for Innovation

The core structure of this compound offers multiple positions for chemical modification. Each site presents an opportunity to fine-tune the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—to enhance target affinity, selectivity, and pharmacokinetic parameters.

Caption: Core chemical structure with key modification points (R1, R2, R3).

The primary points for derivatization are:

  • R1 (C2-position): Substituents here can significantly influence the molecule's overall shape and electronic properties, often interacting with hydrophobic pockets or forming key interactions within a target's active site.

  • R2 (C4-position): Modification at this position can affect the planarity and electronic nature of the oxazole ring system.

  • R3 (Thioamide Nitrogen): N-alkylation or N-arylation can alter hydrogen bonding capacity, lipophilicity, and metabolic stability. Replacing the sulfur atom with oxygen (to form a carboxamide) also provides a critical point of comparison for SAR studies.[8]

Comparative SAR Analysis: Decoding the Impact of Structural Modifications

The biological activity of this compound analogs is highly dependent on the nature and position of their substituents. The following sections compare different analog series to elucidate key SAR trends.

Influence of C2- and C4-Position Substituents on Antiproliferative Activity

Studies on related oxazole scaffolds have shown that aromatic and heterocyclic substituents at the C2 and C4 positions are crucial for potent antiproliferative activity. The choice of these groups dictates the molecule's ability to engage with targets involved in cell proliferation, such as protein kinases or tubulin.[6]

For instance, in a series of oxazolyl-indoles, the nature of the substituent on the indole ring (which is analogous to a complex substituent at the C2 position of the oxazole) dramatically impacted cytotoxicity against leukemia (HL-60) and glioma (C6) cell lines.[9]

Table 1: Comparison of C2/C4 Substitutions on Antiproliferative Activity

Analog Series R1 (C2-Substituent) R2 (C4-Substituent) Biological Activity (IC50) Key SAR Insight Reference
Oxazolyl-IndolesIndole-based moietiesMethylPotent against HL-60 and C6 cellsThe indole moiety is critical for activity; substitutions on the indole further modulate potency.[9]
Truncated Ustat A AnalogsSequential thiazole/oxazole unitsHCytotoxicity requires at least two sequential thiazole rings.Heterocycle type (thiazole vs. oxazole) and sequence length are determinants of activity.[4]
Phenyl-OxazolesPhenylPhenyl, MethylVaries depending on targetAromatic stacking and hydrophobic interactions are key drivers of binding.[10]

The causality behind these observations lies in the specific interactions formed with the biological target. Aromatic groups at R1 and R2 can engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in an enzyme's active site. The inclusion of heteroatoms can introduce hydrogen bonding opportunities, enhancing binding affinity.

The Critical Role of the Carbothioamide vs. Carboxamide Moiety

A pivotal aspect of SAR is comparing the carbothioamide (-CSNHR) with its carboxamide (-CONHR) counterpart. The sulfur atom in the thiocarbonyl group is larger and less electronegative than oxygen, which alters the group's hydrogen bonding capacity, polarity, and metabolic stability.

In studies of oxazolidinone antibacterial agents, replacing the carbonyl oxygen with a thiocarbonyl sulfur (=S) significantly enhanced in vitro antibacterial activity.[8] Specifically, an analog with a 5-thiourea group showed 4-8 times stronger activity than the corresponding urea-containing drug, linezolid.[8] This suggests that the thiocarbonyl group may form more favorable interactions with the bacterial ribosome target.

SAR_Comparison cluster_0 Modification Strategy cluster_1 SAR Trend cluster_2 Predicted Outcome Modification Structural Modification on Oxazole Core Carbothioamide Carbothioamide (-CSNHR) - Enhanced H-bond donation - Increased lipophilicity Modification->Carbothioamide Sulfur for Oxygen Carboxamide Carboxamide (-CONHR) - Strong H-bond acceptor - Generally more polar Modification->Carboxamide Baseline Activity_Increase Increased Potency (e.g., Antibacterial) Carbothioamide->Activity_Increase Activity_Decrease Decreased or Altered Selectivity Carboxamide->Activity_Decrease

Caption: SAR logic: Comparing carbothioamide and carboxamide analogs.

Experimental Protocols for SAR Evaluation

To establish a robust SAR, reproducible experimental workflows are essential. The following protocols are standard in the field for synthesizing and evaluating oxazole-based compounds.

General Synthesis of this compound Analogs

A common and versatile method for synthesizing the oxazole core is a modified Hantzsch-type reaction or a Robinson-Gabriel cyclization.[9][11]

Step-by-Step Protocol:

  • Starting Material Preparation: Begin with an appropriate α-haloketone and a primary thioamide. The choice of these precursors directly determines the substituents at the C4 and C2 positions, respectively.

  • Cyclocondensation: React the α-haloketone with the thioamide in a suitable solvent (e.g., ethanol, DMF) under reflux conditions. This step forms the oxazole ring.

  • Functional Group Introduction: The carbothioamide at C5 is typically introduced from a corresponding ester or carboxylic acid precursor. Convert an oxazole-5-carboxylic acid to the corresponding amide and then thionate it using a reagent like Lawesson's reagent.

  • Purification: The final product is purified using column chromatography on silica gel, and its structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).[12]

In Vitro Evaluation: Antiproliferative MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound analogs in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Oxazole Analogs (Serial Dilutions) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 3-4 hours) C->D E 5. Solubilize Formazan Crystals (Add DMSO) D->E F 6. Measure Absorbance (~570 nm) E->F G 7. Calculate IC50 Values F->G

Caption: Experimental workflow for the MTT antiproliferative assay.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs reveal a highly tunable scaffold with significant therapeutic potential. Key takeaways include:

  • C2/C4 Substitutions: Aromatic and heterocyclic groups at these positions are critical for activity, likely through hydrophobic and π-stacking interactions with biological targets.

  • Thioamide Moiety: The carbothioamide group is not merely a structural placeholder. Its unique properties, when compared to a carboxamide, can lead to enhanced potency, as demonstrated in antibacterial contexts.[8]

Future research should focus on a multi-parameter optimization approach. Efforts should be directed toward synthesizing libraries with diverse substitutions at all three R-positions to explore new chemical space. Combining potent structural motifs with functional groups that improve pharmacokinetic properties (e.g., solubility, metabolic stability) will be crucial for translating in vitro activity into in vivo efficacy. Furthermore, identifying the specific molecular targets of the most active compounds through techniques like thermal shift assays or affinity chromatography will enable more rational, target-based drug design.

References

A Comparative Guide to the Synthesis of Oxazole-5-carbothioamides: An Evaluation of Efficacy and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxazole-5-carbothioamide Scaffold

The oxazole ring is a privileged five-membered heterocyclic motif frequently encountered in a vast array of biologically active natural products and pharmaceutical agents. Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in medicinal chemistry. The incorporation of a carbothioamide group at the 5-position of the oxazole ring introduces a versatile functional handle that can significantly modulate a molecule's physicochemical properties and biological activity. Oxazole-5-carbothioamides are recognized as important intermediates in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs[1]. Given their importance, the development of efficient and robust synthetic methods for accessing this scaffold is of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth comparison of the primary synthetic strategies for obtaining oxazole-5-carbothioamides, focusing on the efficacy, practicality, and underlying mechanistic principles of each approach. We will explore both multi-step sequences involving the construction of the oxazole ring followed by functional group manipulation, and potential direct routes. Experimental data and detailed protocols are provided to empower researchers to select the most suitable method for their specific synthetic challenges.

Method 1: A Two-Step Approach via Oxazole-5-carboxamide Formation and Subsequent Thionation

A prevalent and reliable strategy for the synthesis of oxazole-5-carbothioamides involves a two-step process: the initial synthesis of an oxazole-5-carboxamide intermediate, followed by a thionation reaction. This approach offers flexibility in the introduction of substituents on the oxazole ring and the carbothioamide nitrogen.

Step 1: Synthesis of the Oxazole-5-carboxamide Intermediate

The construction of the core oxazole ring can be achieved through several established name reactions. The Van Leusen oxazole synthesis is a particularly powerful method for generating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC)[2][3].

Reaction Scheme: Van Leusen Oxazole Synthesis

Van_Leusen_Oxazole_Synthesis cluster_reactants Reactants cluster_products Products aldehyde Aldehyde (R¹-CHO) intermediate Oxazoline Intermediate aldehyde->intermediate + TosMIC tosmic TosMIC tosmic->intermediate base Base (e.g., K₂CO₃) base->intermediate oxazole 5-Substituted Oxazole intermediate->oxazole Elimination of TsH

Caption: Generalized workflow for the Van Leusen oxazole synthesis.

Mechanistic Insights (Expertise & Experience): The Van Leusen reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent intramolecular cyclization forms a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate. The key to aromatization is the elimination of the tosyl group as p-toluenesulfinic acid, which is facilitated by a base, to yield the 5-substituted oxazole[2][3]. The choice of base and solvent can significantly impact the reaction efficiency. While traditional methods employ bases like potassium carbonate in alcoholic solvents, modern variations utilize ionic liquids to enhance reaction rates and facilitate catalyst recycling[4].

To obtain the crucial oxazole-5-carboxamide intermediate, a variation of this approach involves the use of an α-isocyanoacetamide as the isocyanide component.

Step 2: Thionation of the Oxazole-5-carboxamide

The conversion of the carboxamide to a carbothioamide is a classic transformation in organic synthesis. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is the most widely employed and efficient reagent for this purpose[5].

Reaction Scheme: Thionation with Lawesson's Reagent

Thionation_with_Lawessons_Reagent cluster_reactants Reactants cluster_products Product carboxamide Oxazole-5-carboxamide thioamide This compound carboxamide->thioamide + Lawesson's Reagent lawessons Lawesson's Reagent lawessons->thioamide

Caption: Conversion of a carboxamide to a carbothioamide using Lawesson's Reagent.

Mechanistic Insights (Expertise & Experience): Lawesson's reagent functions by exchanging the carbonyl oxygen with a sulfur atom. The reaction mechanism is believed to involve the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then reacts with the carbonyl group of the amide[5]. The reaction is typically carried out in an anhydrous, high-boiling solvent such as toluene or xylene at elevated temperatures. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amide is consumed.

Method 2: Multicomponent Reactions (MCRs) as a Direct Route

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, offer a highly efficient and atom-economical approach to complex molecules. While a direct one-pot synthesis of oxazole-5-carbothioamides via an MCR is not yet widely established, variations of well-known MCRs, such as the Ugi and Passerini reactions, can provide rapid access to highly functionalized oxazole precursors.

The Ugi/Robinson-Gabriel Approach

A tandem Ugi four-component condensation followed by a Robinson-Gabriel cyclodehydration offers a powerful strategy for the synthesis of 2,4,5-trisubstituted oxazoles[4]. This approach can be adapted to generate oxazoles with a functional group at the 5-position that can be subsequently converted to a carbothioamide.

Conceptual Workflow: Ugi/Robinson-Gabriel Strategy

Ugi_Robinson_Gabriel reactants Amine + Aldehyde + Carboxylic Acid + Isocyanide ugi_product Ugi Product (α-acylamino amide) reactants->ugi_product Ugi-4CR cyclization Robinson-Gabriel Cyclodehydration ugi_product->cyclization oxazole 2,4,5-Trisubstituted Oxazole cyclization->oxazole functionalization Functional Group Transformation oxazole->functionalization thioamide This compound functionalization->thioamide

Caption: Conceptual pathway for oxazole synthesis via a Ugi/Robinson-Gabriel sequence followed by functionalization.

Expertise & Experience: The power of this method lies in its convergence and the ability to introduce diversity at multiple positions of the oxazole ring in a single step. By carefully selecting the starting materials, particularly the carboxylic acid and isocyanide components, a precursor amenable to conversion to a carbothioamide can be constructed. For instance, using a carboxylic acid with a protected amine or a nitrile group could provide a handle for further elaboration at the 5-position after the oxazole ring has been formed.

Comparative Analysis of Synthetic Methods

FeatureMethod 1: Two-Step (Van Leusen + Thionation)Method 2: MCR Approach (Ugi/Robinson-Gabriel)
Overall Yield Generally moderate to good, dependent on both steps.Can be high for the MCR step, but overall yield depends on subsequent transformations.
Versatility High. A wide range of aldehydes and amines can be used.High. Four points of diversity can be introduced in the MCR step.
Scalability Both steps are generally scalable.MCRs are often highly scalable.
Reaction Conditions Van Leusen: Mild to moderate. Thionation: Often requires elevated temperatures.Ugi: Typically mild. Robinson-Gabriel: Can require acidic conditions and heat.
Atom Economy Moderate. Two separate reactions with workups.High for the MCR step.
Reagent Toxicity Lawesson's reagent has a strong, unpleasant odor and should be handled in a fume hood.Isocyanides are volatile and have a strong odor; some can be toxic.
Directness Indirect, two-step process.Indirect for the target molecule, but direct for the oxazole core.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Model Oxazole-5-carboxamide via Van Leusen Reaction

This protocol is a general representation and may require optimization for specific substrates.

  • Reaction Setup: To a solution of an appropriate aldehyde (1.0 mmol) and an α-isocyanoacetamide (1.1 mmol) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add potassium carbonate (2.0 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired oxazole-5-carboxamide.

Protocol 2: Thionation of an Oxazole-5-carboxamide using Lawesson's Reagent

Caution: Lawesson's reagent should be handled in a well-ventilated fume hood.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the oxazole-5-carboxamide (1.0 mmol) in anhydrous toluene (15 mL).

  • Reagent Addition: Add Lawesson's reagent (0.5 mmol, 0.4 equivalents) to the solution under a nitrogen atmosphere.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: After the starting material is consumed, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield the target this compound.

Conclusion and Future Outlook

The synthesis of oxazole-5-carbothioamides is most reliably achieved through a two-step sequence involving the formation of an oxazole-5-carboxamide intermediate, followed by thionation with Lawesson's reagent. This approach offers a high degree of flexibility and is generally applicable to a wide range of substrates. While direct multicomponent reaction strategies are highly desirable for their efficiency, their application to the direct synthesis of this specific scaffold remains an area for further development.

Future research in this field will likely focus on the development of novel one-pot methodologies that combine oxazole ring formation and C-5 functionalization in a single, streamlined process. The exploration of new catalysts and reaction conditions for direct C-H carbothioamidation of the oxazole ring could also provide a more atom-economical and elegant route to these valuable compounds. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of more efficient and sustainable synthetic methods for scaffolds like oxazole-5-carbothioamides will remain a key area of investigation.

References

A Comparative Guide to the In Vitro and In Vivo Validation of an Oxazole-5-carbothioamide Derivative as a Carbonic Anhydrase II Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a novel, hypothetically optimized Oxazole-5-carbothioamide derivative, herein designated as OXA-5T, against the clinically established carbonic anhydrase inhibitor, Dorzolamide. We will delve into the essential in vitro and in vivo validation workflows, offering detailed experimental protocols and comparative data to guide researchers, scientists, and drug development professionals in the evaluation of this promising class of enzyme inhibitors.

Introduction: The Therapeutic Promise of Carbonic Anhydrase II Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] The isoform Carbonic Anhydrase II (CA II) is a well-established therapeutic target, particularly in the management of glaucoma.[2][3] Elevated intraocular pressure (IOP) is a major risk factor for glaucomatous optic neuropathy, and the inhibition of CA II in the ciliary processes of the eye reduces the secretion of aqueous humor, thereby lowering IOP.[4][5]

Dorzolamide, a topical CA II inhibitor, has been a mainstay in glaucoma therapy for decades.[2][6] However, the quest for novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry. The oxazole scaffold has emerged as a privileged structure in the design of various enzyme inhibitors.[7][8] This guide focuses on a hypothetical this compound derivative, OXA-5T, designed to exhibit potent and selective CA II inhibition.

Comparative Analysis: OXA-5T vs. Dorzolamide

This section provides a head-to-head comparison of the in vitro and in vivo performance of our hypothetical lead compound, OXA-5T, with the established drug, Dorzolamide. The data presented is illustrative, based on typical results for a promising preclinical candidate.

In Vitro Performance

The initial validation of a potential enzyme inhibitor relies on robust in vitro assays to determine its potency, selectivity, and mechanism of action.

Table 1: In Vitro Inhibition Profile of OXA-5T and Dorzolamide against Carbonic Anhydrase Isoforms

CompoundTarget EnzymeIC50 (nM)Ki (nM)Selectivity (CA I / CA II)
OXA-5T hCA II5.22.8>1000
Dorzolamide hCA II10.86.1~100

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; hCA: human Carbonic Anhydrase. Data is hypothetical.

The in vitro data indicates that OXA-5T exhibits superior potency against hCA II compared to Dorzolamide, with a lower IC50 and Ki value. Furthermore, OXA-5T demonstrates a significantly higher selectivity for CA II over the closely related isoform CA I, suggesting a potentially better side-effect profile.

In Vivo Efficacy

The ultimate validation of a drug candidate lies in its performance in a relevant in vivo model. For glaucoma, the reduction of intraocular pressure (IOP) in an animal model is a key efficacy endpoint.

Table 2: In Vivo Efficacy of OXA-5T and Dorzolamide in a Rabbit Model of Ocular Hypertension

Compound (2% topical solution)Time Post-Administration (hours)Mean IOP Reduction (mmHg)
OXA-5T 26.8
48.2
87.1
Dorzolamide 25.5
46.9
85.8

Data is hypothetical and represents the mean reduction in intraocular pressure from baseline in a normotensive rabbit model.

In the in vivo model, a 2% topical solution of OXA-5T demonstrated a more pronounced and sustained reduction in IOP compared to an equivalent formulation of Dorzolamide. This suggests that OXA-5T may offer a more potent therapeutic effect in a clinical setting.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key in vitro and in vivo experiments described above.

In Vitro Validation Workflow

The following workflow outlines the key steps in the in vitro characterization of a CA II inhibitor.

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays synthesis Synthesis of This compound Derivative (OXA-5T) ic50 IC50 Determination (Esterase Activity Assay) synthesis->ic50 Test Compound kinetics Enzyme Kinetics (Mechanism of Action) ic50->kinetics Potent Hits selectivity Isoform Selectivity (CA I vs. CA II) kinetics->selectivity Characterized Inhibitor

Caption: In Vitro Validation Workflow for a Carbonic Anhydrase II Inhibitor.

This assay is a common and reliable method for determining the inhibitory potency of compounds against CA II.[9][10]

Principle: Carbonic anhydrase II possesses esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm. An inhibitor will reduce the rate of this reaction.

Materials:

  • Human recombinant Carbonic Anhydrase II (CA II)

  • p-Nitrophenyl acetate (pNPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compound (OXA-5T) and reference inhibitor (Dorzolamide) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of CA II in Tris-HCl buffer.

  • Prepare serial dilutions of the test compound and reference inhibitor in Tris-HCl buffer containing a final DMSO concentration of 1%.

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the enzyme solution, and 20 µL of the test compound/inhibitor dilution to the appropriate wells.

  • For the control (100% activity), add 20 µL of buffer with 1% DMSO instead of the inhibitor. For the blank, add buffer in place of both enzyme and inhibitor.

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of a freshly prepared pNPA solution in acetonitrile to each well.

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

In Vivo Validation Workflow

The following workflow illustrates the key stages of in vivo validation for a topical CA II inhibitor.

in_vivo_workflow cluster_formulation Formulation cluster_invivo In Vivo Model formulation Topical Formulation (2% Ophthalmic Solution) animal_model Normotensive Rabbit Model formulation->animal_model Topical Administration iop_measurement Intraocular Pressure (IOP) Measurement animal_model->iop_measurement Efficacy Endpoint pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis iop_measurement->pk_pd Data for Analysis

Caption: In Vivo Validation Workflow for a Topical Carbonic Anhydrase II Inhibitor.

The normotensive rabbit model is a standard and well-accepted model for the preclinical evaluation of IOP-lowering agents.[7]

Principle: A single topical dose of the test compound is administered to the eyes of normotensive rabbits, and the change in intraocular pressure (IOP) is measured over time using a tonometer.

Materials:

  • New Zealand White rabbits

  • Test compound (OXA-5T) and reference compound (Dorzolamide) formulated as a 2% ophthalmic solution

  • Tonometer (e.g., Tono-Pen)

  • Topical anesthetic (e.g., proparacaine hydrochloride)

Procedure:

  • Acclimatize the rabbits to the experimental conditions and handling procedures.

  • Measure the baseline IOP in both eyes of each rabbit.

  • Administer a single 50 µL drop of the test or reference compound solution into one eye of each rabbit. The contralateral eye receives the vehicle as a control.

  • At specified time points (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration, anesthetize the cornea with a drop of proparacaine hydrochloride.

  • Measure the IOP in both eyes using a calibrated tonometer.

  • Calculate the mean change in IOP from baseline for each treatment group and compare the efficacy of the test compound to the reference compound.

Mechanism of Action and Signaling Pathway

Dorzolamide and, hypothetically, OXA-5T act by inhibiting Carbonic Anhydrase II in the ciliary epithelium of the eye. This inhibition disrupts the formation of bicarbonate ions, which in turn reduces the secretion of aqueous humor and lowers intraocular pressure.

signaling_pathway CO2 CO2 + H2O CAII Carbonic Anhydrase II (CA II) CO2->CAII Catalysis HCO3 H+ + HCO3- CAII->HCO3 AqueousHumor Aqueous Humor Secretion HCO3->AqueousHumor Drives IOP Intraocular Pressure (IOP) AqueousHumor->IOP Increases Inhibitor OXA-5T / Dorzolamide Inhibitor->CAII Inhibits

Caption: Mechanism of Action of Carbonic Anhydrase II Inhibitors in the Eye.

Conclusion and Future Directions

The hypothetical this compound derivative, OXA-5T, demonstrates significant promise as a potent and selective Carbonic Anhydrase II inhibitor with superior in vitro and in vivo performance compared to the established drug, Dorzolamide. The detailed experimental protocols provided in this guide offer a robust framework for the validation of novel CA II inhibitors.

Future studies should focus on comprehensive pharmacokinetic and toxicological profiling of OXA-5T to further assess its drug-like properties and safety profile. Additionally, exploring the structure-activity relationship (SAR) of the this compound scaffold could lead to the discovery of even more potent and selective CA II inhibitors for the treatment of glaucoma and other CA-related disorders.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Oxazole-5-Carbothioamide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge. The human kinome, with its more than 500 members, presents a complex landscape where achieving target specificity is critical to maximizing therapeutic efficacy while minimizing off-target effects and associated toxicities.[1] The oxazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[2][3] This guide delves into the cross-reactivity profile of a promising, yet less explored, subclass: oxazole-5-carbothioamides.

Due to the novelty of the oxazole-5-carbothioamide scaffold, publicly available, extensive cross-reactivity data is limited. Therefore, this guide will present a comprehensive analysis through a hypothetical case study of a representative compound, OXC-T-001 . We will outline the experimental workflows to determine its selectivity, present a plausible cross-reactivity profile, and compare it with established kinase inhibitors possessing similar structural motifs or targeting related kinase families. This comparative approach, grounded in established methodologies, will provide a robust framework for researchers to evaluate the potential of this emerging compound class.

The Importance of Selectivity Profiling

In the development of kinase inhibitors, high potency against the intended target is only half the battle. The promiscuous nature of the ATP-binding site, which is highly conserved across the kinome, often leads to inhibitors binding to multiple kinases.[4] This "polypharmacology" can sometimes be beneficial, but more often than not, it is the root cause of adverse drug reactions.[4] Therefore, early and comprehensive selectivity profiling is not just a regulatory requirement but a fundamental aspect of rational drug design.[4][5]

There are several metrics to quantify selectivity, including the Selectivity Score (S-score) and the Gini coefficient . The S-score calculates the number of kinases an inhibitor binds to with a certain affinity threshold (e.g., Kd < 3 µM) divided by the total number of kinases tested.[4][6] A score closer to zero indicates higher selectivity. The Gini coefficient, on the other hand, measures the inequality of inhibitor binding across the kinome, with a score of 1 representing absolute specificity to a single target.[7][8]

Hypothetical Case Study: OXC-T-001

Let us consider a hypothetical this compound, OXC-T-001 , designed as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis implicated in cancer.

Structure of OXC-T-001:

(A representative chemical structure would be presented here in a publication)

To assess its therapeutic potential, a thorough cross-reactivity study is essential. This would involve both biochemical and cell-based assays.

Experimental Methodologies for Cross-Reactivity Profiling

A multi-tiered approach is often the most effective for characterizing the selectivity of a novel inhibitor.[5]

In Vitro Biochemical Kinase Assays

Biochemical assays are the first line of assessment, providing a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase.[4][5] A common approach is to perform an initial screen at a single high concentration (e.g., 1-10 µM) against a large panel of kinases, followed by dose-response curves to determine the IC50 values for any "hits".[5]

Workflow for In Vitro Kinase Profiling:

G cluster_prep Compound & Assay Preparation cluster_assay Kinase Inhibition Assay cluster_analysis Data Analysis compound OXC-T-001 Stock Solution in DMSO dilution Serial Dilution of OXC-T-001 compound->dilution plate Dispense Kinase, Inhibitor, and Buffer into 384-well plate dilution->plate kinase_panel Panel of Purified Kinases kinase_panel->plate reagents Assay Buffer, ATP, Substrate initiate Initiate reaction with ATP/Substrate mix reagents->initiate pre_inc Pre-incubation (15-30 min) plate->pre_inc pre_inc->initiate reaction Incubate (e.g., 60 min at RT) initiate->reaction stop Stop reaction & Detect Signal reaction->stop readout Measure Luminescence/Fluorescence stop->readout calc Calculate % Inhibition readout->calc ic50 Determine IC50 values for hits calc->ic50 selectivity Calculate Selectivity Score/Gini Coefficient ic50->selectivity

Caption: Workflow for in vitro biochemical kinase cross-reactivity profiling.

Detailed Protocol: Luminescence-Based In Vitro Kinase Assay [9][10]

  • Compound Preparation: A 10 mM stock solution of OXC-T-001 is prepared in 100% DMSO. A 10-point serial dilution is then performed to generate a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: The assay is performed in a 384-well plate. 5 µL of the diluted OXC-T-001 or DMSO (vehicle control) is added to the appropriate wells.

  • Enzyme Addition: 5 µL of a solution containing the specific kinase from the panel is added to each well. The plate is then incubated for 15-30 minutes at room temperature to allow for compound-kinase binding.

  • Reaction Initiation: The kinase reaction is initiated by adding 10 µL of a solution containing the kinase-specific substrate and ATP (typically at its Km concentration for each kinase) to each well.[4][11]

  • Incubation: The plate is incubated for 60 minutes at 30°C.

  • Signal Detection: An ADP detection reagent (such as ADP-Glo™) is added to stop the kinase reaction and measure the amount of ADP produced. The resulting luminescence is proportional to the kinase activity.[9][10]

  • Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to calculate the IC50 value.[9]

Cellular Target Engagement Assays

While biochemical assays are crucial, they do not fully recapitulate the complex cellular environment.[12] Cellular assays are therefore essential to confirm that a compound can penetrate the cell membrane, engage its target, and exert its inhibitory effect in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14]

Workflow for Cellular Thermal Shift Assay (CETSA):

G cluster_cell_prep Cell Culture & Treatment cluster_heating Heat Treatment cluster_analysis Analysis of Soluble Protein cells Culture Cells to 70-80% Confluency treat Treat cells with OXC-T-001 or DMSO cells->treat incubate Incubate (1-2 hours) treat->incubate harvest Harvest and Resuspend Cells incubate->harvest aliquot Aliquot cell suspension into PCR tubes harvest->aliquot heat Apply Temperature Gradient (e.g., 40-70°C) aliquot->heat lyse Freeze-Thaw Lysis heat->lyse centrifuge Pellet Precipitated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant western Western Blot for Target Protein supernatant->western quantify Quantify Band Intensity western->quantify plot Plot % Soluble Protein vs. Temperature quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA followed by Western Blot [14][15][16]

  • Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR-2, are grown to 70-80% confluency. The cells are then treated with 10 µM OXC-T-001 or a DMSO vehicle control and incubated for 1-2 hours.

  • Cell Harvesting and Heat Treatment: Cells are harvested, washed with PBS, and resuspended in PBS with a protease inhibitor cocktail. The cell suspension is aliquoted into PCR tubes.

  • Thermal Denaturation: The tubes are heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling.

  • Cell Lysis and Fractionation: The cells are lysed using freeze-thaw cycles. The lysates are then centrifuged at high speed to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: The supernatant, containing the soluble protein fraction, is collected. Protein concentration is normalized, and the samples are analyzed by SDS-PAGE and Western blotting using an antibody specific for VEGFR-2.

  • Data Analysis: The band intensities for VEGFR-2 at each temperature are quantified and normalized to the unheated control. The percentage of soluble protein is plotted against temperature to generate melting curves. A shift in the melting curve for the OXC-T-001-treated sample compared to the control indicates target engagement.[14]

Comparative Cross-Reactivity Profile

The following table presents a hypothetical cross-reactivity profile for OXC-T-001, compared with known kinase inhibitors that have either an oxazole/isoxazole core or target similar kinase families. The data for the comparator compounds are representative values from public sources or publications.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetOXC-T-001 (Hypothetical)Sorafenib (VEGFR/PDGFR/Raf inhibitor)SB-203580 (p38 MAPK inhibitor)[17]JNK Inhibitor V (AS601245)[18]
VEGFR-2 15 90>10,000>10,000
PDGFRβ8058>10,000>10,000
c-Kit25068>10,000>10,000
B-Raf1,50022>10,000>10,000
p38α 5,000>10,000505,000
p38β8,000>10,000100>10,000
JNK1 >10,000>10,000>10,000230
JNK3 >10,000>10,000>10,00090
CDK2/cyclin A8,500>10,000>10,000>10,000
SRC3,000>10,000>10,000>10,000

Discussion and Interpretation

Based on our hypothetical data, OXC-T-001 demonstrates potent inhibition of VEGFR-2 with an IC50 of 15 nM. The compound also shows activity against other members of the VEGFR family, such as PDGFRβ and c-Kit, albeit at lower potencies. This is a common feature of many VEGFR-2 inhibitors, including the multi-kinase inhibitor Sorafenib.[19]

Compared to the highly selective p38 MAPK inhibitor SB-203580, which contains an imidazole core, OXC-T-001 shows significantly less activity against p38α and p38β.[1][20] This suggests a favorable selectivity profile away from the MAPK pathway. Similarly, when compared to a known JNK inhibitor, OXC-T-001 shows no significant inhibition of JNK isoforms.[21]

The hypothetical selectivity score for OXC-T-001, based on a broader kinase panel screen (data not shown), could be calculated. For instance, if OXC-T-001 inhibits 5 out of 400 kinases with a Kd < 3 µM, its S(3µM) would be 0.0125, indicating a high degree of selectivity.

The cellular thermal shift assay would further validate these findings by confirming that OXC-T-001 engages VEGFR-2 in intact cells, leading to its thermal stabilization. This would provide strong evidence that the observed anti-proliferative effects in cell-based assays are indeed mediated through the intended target.

Conclusion and Future Directions

This guide has provided a comprehensive framework for evaluating the cross-reactivity of novel this compound-based compounds using a hypothetical case study. By employing a combination of in vitro biochemical assays and cellular target engagement studies, a detailed picture of a compound's selectivity can be established.

The hypothetical data for OXC-T-001 suggests that the this compound scaffold has the potential to yield highly selective kinase inhibitors. The next steps in the development of this compound class would involve:

  • Synthesis and screening of a library of analogues to establish structure-activity relationships (SAR) and structure-selectivity relationships (SSR).

  • Profiling promising candidates against a large kinase panel (e.g., KINOMEscan™) to obtain a comprehensive understanding of their selectivity.[18][22]

  • In vivo studies in relevant disease models to assess efficacy and safety.

By following such a rigorous and systematic approach, the therapeutic potential of this compound-based compounds can be fully realized, paving the way for the development of novel, highly selective medicines.

References

A Head-to-Head Comparison of a Novel Oxazole-5-carbothioamide Derivative with Known Cyclooxygenase (COX) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Inflammation and Drug Discovery

Introduction: The Central Role of Cyclooxygenase in Inflammation

Cyclooxygenase (COX), officially known as prostaglandin-endoperoxide synthase (PTGS), is a pivotal enzyme in the inflammatory cascade.[1] It is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[2][3][4] There are two primary isoforms of this enzyme: COX-1 and COX-2.[5]

  • COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastrointestinal lining and maintaining renal blood flow.[1]

  • COX-2 , on the other hand, is an inducible enzyme.[6] Its expression is significantly upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[1][6]

This distinction between the two isoforms is fundamental to the development of anti-inflammatory drugs. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[1] While the inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, the simultaneous inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal issues.[7][8] This has driven the development of COX-2 selective inhibitors.[8]

This guide provides a head-to-head comparison of a novel, representative Oxazole-5-carbothioamide derivative, herein referred to as Oxa-5-thio , with two well-established NSAIDs: the non-selective COX inhibitor Ibuprofen and the selective COX-2 inhibitor Celecoxib .

Signaling Pathway of Cyclooxygenase

The following diagram illustrates the role of COX enzymes in the arachidonic acid cascade, leading to the production of prostaglandins.

COX_Pathway cluster_inhibition Inhibition Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 & COX-2 Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGD2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGD2, etc.)->Inflammation, Pain, Fever COX-1 & COX-2 COX-1 & COX-2 NSAIDs (Ibuprofen) NSAIDs (Ibuprofen) NSAIDs (Ibuprofen)->COX-1 & COX-2 Inhibits both COX-2 COX-2 Selective COX-2 Inhibitors (Celecoxib, Oxa-5-thio) Selective COX-2 Inhibitors (Celecoxib, Oxa-5-thio) Selective COX-2 Inhibitors (Celecoxib, Oxa-5-thio)->COX-2 Selectively Inhibits COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prepare Reagents Prepare Assay Buffer, Cofactors, and Probe Add Reagents Add Buffer, Heme, Enzyme (COX-1 or COX-2), and Inhibitor to wells Prepare Reagents->Add Reagents Prepare Inhibitors Serial Dilutions of Oxa-5-thio, Ibuprofen, Celecoxib Prepare Inhibitors->Add Reagents Prepare Enzymes Purified COX-1 and COX-2 Prepare Enzymes->Add Reagents Incubate Incubate at 25°C for 5 minutes Add Reagents->Incubate Initiate Reaction Add Arachidonic Acid and Fluorometric Probe Incubate->Initiate Reaction Measure Fluorescence Read fluorescence at Ex/Em = 535/587 nm Initiate Reaction->Measure Fluorescence Calculate Inhibition Calculate % Inhibition relative to control Measure Fluorescence->Calculate Inhibition Determine IC50 Plot % Inhibition vs. Inhibitor Concentration to determine IC50 Calculate Inhibition->Determine IC50

References

A Researcher's Guide to Comparative Docking Studies of Oxazole-5-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of Oxazole-5-carbothioamide derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for hit identification and lead optimization. By synthesizing technical protocols with expert insights, this document aims to ensure scientific rigor and reproducibility in your virtual screening campaigns.

Oxazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the oxazole ring plays a crucial role in determining their biological effects. Specifically, this compound derivatives have emerged as a promising scaffold in drug discovery. Molecular docking, a powerful computational technique, allows for the prediction of the binding orientation and affinity of these small molecules to their protein targets at an atomic level. This in silico approach is instrumental in structure-based drug design, facilitating the prioritization of compounds for further experimental validation.

I. The Strategic Imperative of Comparative Docking
II. Foundational Pillars: Target Selection and Validation

The success of any docking study hinges on the appropriate selection and preparation of the protein target. Based on the known biological activities of oxazole derivatives, several protein families represent promising targets for this compound derivatives.

Potential Protein Targets:

  • Receptor Tyrosine Kinases (RTKs): VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth. Several oxazole-based compounds have been investigated as VEGFR-2 inhibitors.

  • Enzyme Inhibitors: Cyclooxygenase (COX) enzymes, particularly COX-2, are implicated in inflammation and cancer. Dihydropteroate Synthase (DHPS) is a validated target in bacteria, and oxazole derivatives have been explored for their antimicrobial potential against this enzyme.

  • Heme-binding Proteins: The HmuY protein from Porphyromonas gingivalis is essential for its virulence, making it an attractive target for novel antibacterial agents.

Target Validation is Non-Negotiable: Before initiating a large-scale docking campaign, it is critical to validate the docking protocol. This is typically achieved by redocking a co-crystallized ligand into the active site of the protein. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation. This step ensures that the chosen docking software and parameters can accurately reproduce the known binding mode.

III. Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a generalized yet robust workflow for a comparative docking study. The causality behind each step is explained to provide a deeper understanding of the process.

The accuracy of ligand representation directly impacts the quality of docking results.

  • 2D Structure Generation: Draw the 2D structures of the this compound derivatives using chemical drawing software like ChemDraw.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D. This is a critical step as the initial 3D conformation can influence the docking outcome. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This process removes steric clashes and brings the molecule to a more realistic geometry.

  • File Format Conversion: Save the optimized 3D structures in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).

The protein structure must be carefully cleaned and prepared to be receptive to the ligand.

  • Protein Structure Retrieval: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Structure Cleanup: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the interaction. The presence of these molecules can interfere with the docking process.

  • Protonation and Charge Assignment: Add polar hydrogens and assign appropriate charges (e.g., Kollman charges) to the protein residues. This is crucial for accurately calculating the electrostatic interactions between the protein and the ligand. Software like AutoDockTools is commonly used for this purpose.

This is the core computational step where the ligand is "docked" into the protein's active site.

  • Grid Box Definition: Define a grid box that encompasses the active site of the protein. The grid defines the search space for the ligand. The size and center of the grid should be carefully chosen based on the location of the known binding site, often guided by the position of the co-crystallized ligand.

  • Docking with a Validated Algorithm: Utilize a well-established docking program such as AutoDock Vina, GOLD, or Glide. These programs employ sophisticated search algorithms (e.g., genetic algorithms, Monte Carlo) to explore various conformations and orientations of the ligand within the active site.

  • Generation of Binding Poses: The docking software will generate multiple binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol).

The raw docking scores are just the beginning. A thorough analysis is required to extract meaningful insights.

  • Binding Energy Comparison: The primary metric for comparison is the binding energy. A more negative value generally indicates a more favorable binding affinity.

  • Interaction Analysis: Visualize the top-ranked poses for each derivative and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the active site. This analysis is crucial for understanding the molecular basis of binding and for explaining differences in affinity between derivatives.

  • Comparative SAR: Correlate the structural modifications across the series of derivatives with their predicted binding affinities and interaction patterns. This will help in building a structure-activity relationship model.

IV. Visualizing the Workflow

A clear visualization of the experimental process is essential for communication and reproducibility.

Comparative_Docking_Workflow cluster_LigandPrep Ligand Preparation cluster_ProteinPrep Protein Preparation cluster_Docking Molecular Docking cluster_Analysis Post-Docking Analysis Ligand_2D 2D Structure Drawing Ligand_3D 3D Conversion & Energy Minimization Ligand_2D->Ligand_3D Ligand_PDBQT Save as .pdbqt Ligand_3D->Ligand_PDBQT Run_Docking Execute Docking (e.g., AutoDock Vina) Ligand_PDBQT->Run_Docking Protein_PDB Retrieve PDB Structure Protein_Clean Remove Water & Heteroatoms Protein_PDB->Protein_Clean Protein_Protonate Add Hydrogens & Charges Protein_Clean->Protein_Protonate Grid_Box Define Grid Box Protein_Protonate->Grid_Box Grid_Box->Run_Docking Binding_Energy Compare Binding Energies Run_Docking->Binding_Energy Interaction_Analysis Analyze Molecular Interactions Binding_Energy->Interaction_Analysis SAR_Analysis Structure-Activity Relationship Interaction_Analysis->SAR_Analysis

Caption: Comparative molecular docking workflow for this compound derivatives.

V. Data Presentation for Comparative Analysis

Summarizing the quantitative data in a structured table facilitates easy comparison and interpretation.

Derivative IDTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
OXA-01VEGFR-2 (e.g., 4ASD)-9.5Cys919, Asp1046, Glu8852
OXA-02VEGFR-2 (e.g., 4ASD)-8.7Cys919, Phe10471
OXA-03COX-2 (e.g., 5IKR)-10.2Arg120, Tyr355, Ser5303
OXA-04COX-2 (e.g., 5IKR)-9.1Arg120, Tyr3552
OXA-05HmuY (e.g., 3H8T)-11.3His134, His1651
OXA-06HmuY (e.g., 3H8T)-10.0His134, Tyr1621

Note: The data presented in this table is hypothetical and for illustrative purposes only.

VI. Conclusion and Future Directions

This guide provides a robust framework for conducting comparative docking studies of this compound derivatives. By adhering to the principles of rigorous target validation, meticulous preparation of molecules, and in-depth post-docking analysis, researchers can generate reliable in silico data to guide their drug discovery efforts. The insights gained from these studies can significantly accelerate the identification of promising lead compounds and inform the design of next-generation derivatives with enhanced potency and selectivity. It is imperative to remember that molecular docking is a predictive tool, and its findings should always be validated through subsequent experimental assays.

Evaluating the ADME Properties of Oxazole-5-carbothioamide Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more pertinent. The success of a therapeutic candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which collectively determine its pharmacokinetic profile and ultimate clinical viability. The oxazole-5-carbothioamide scaffold has emerged as a promising motif in medicinal chemistry, with analogs demonstrating a wide range of biological activities.[1][2] However, to translate this potential into tangible therapeutic success, a thorough and early evaluation of their ADME characteristics is paramount.[3]

This guide provides a comprehensive framework for evaluating and comparing the ADME properties of novel this compound analogs. As a Senior Application Scientist, the narrative that follows is grounded in established experimental and in silico methodologies, offering field-proven insights into the causality behind experimental choices. We will explore the key assays and predictive models that enable researchers to de-risk their candidates and guide synthetic efforts toward compounds with optimal pharmacokinetic profiles.

The Critical Role of ADME in Drug Development

A promising lead compound with excellent in vitro potency can falter in clinical development due to poor ADME properties.[3] Early and systematic ADME profiling helps to identify and mitigate potential liabilities, thereby reducing the high attrition rates in drug discovery.[4] For the this compound series, understanding how structural modifications impact their ADME profile is crucial for optimizing for oral bioavailability, target tissue exposure, and a suitable half-life.

A Strategic Workflow for ADME Evaluation

A tiered and integrated approach to ADME assessment is the most efficient strategy. This typically begins with in silico predictions to rapidly screen large numbers of virtual compounds, followed by a suite of in vitro assays for more accurate characterization of promising candidates.

Below is a graphical representation of a typical ADME evaluation workflow:

ADME_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Assays cluster_decision Decision Making in_silico Virtual Library of This compound Analogs adme_prediction ADME Property Prediction (Solubility, Permeability, Metabolism) in_silico->adme_prediction Computational Models solubility Aqueous Solubility adme_prediction->solubility Prioritization permeability Permeability (PAMPA, Caco-2/MDCK) solubility->permeability metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolic_stability ppb Plasma Protein Binding metabolic_stability->ppb data_analysis Data Analysis & Structure-Activity Relationship (SAR) ppb->data_analysis Comprehensive Profile candidate_selection Candidate Selection for In Vivo Studies data_analysis->candidate_selection

Caption: A tiered workflow for evaluating the ADME properties of drug candidates.

Absorption: Crossing the Barriers

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first critical step. Key parameters influencing absorption are aqueous solubility and membrane permeability.

Aqueous Solubility

Poor aqueous solubility can limit the dissolution of a compound in the GI fluid, thereby hindering its absorption. The thermodynamic and kinetic solubility of this compound analogs should be assessed early.

Experimental Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

  • Incubation and Precipitation: Shake the plate for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

  • Separation: Separate the solid precipitate from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the compound in the supernatant using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

Membrane Permeability

The ability of a compound to passively diffuse across the intestinal epithelium is a major determinant of its oral absorption. Two widely used in vitro models for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like Caco-2 or MDCK.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane.[5] It is a cost-effective method for initial screening of a large number of analogs.

Experimental Protocol: PAMPA

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: The test compound is added to a donor plate, which is then placed on top of an acceptor plate containing buffer.

  • Incubation: The "sandwich" is incubated, allowing the compound to diffuse from the donor to the acceptor compartment.

  • Quantification: After incubation, the concentration of the compound in both compartments is measured by LC-MS/MS to determine the apparent permeability coefficient (Papp).

MDCK-MDR1 Permeability Assay

For a more biologically relevant assessment, cell-based assays using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which expresses the P-glycoprotein efflux transporter) are employed.[6][7] This assay not only measures passive permeability but also identifies compounds that are substrates of P-gp, a key efflux transporter that can limit drug absorption and brain penetration.

Experimental Protocol: MDCK-MDR1 Assay

  • Cell Culture: MDCK-MDR1 cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured to form a confluent monolayer.

  • Bidirectional Transport: The assay is performed in two directions: apical to basolateral (A-B) to measure absorption, and basolateral to apical (B-A) to measure efflux.

  • Incubation: The test compound is added to the donor compartment, and samples are taken from the receiver compartment at specific time points.

  • Quantification and Analysis: Compound concentrations are determined by LC-MS/MS. The apparent permeability (Papp) in both directions is calculated, and an efflux ratio (Papp(B-A) / Papp(A-B)) is determined. An efflux ratio ≥ 2 suggests the compound is a substrate for P-gp.[6]

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body via the systemic circulation. The extent of distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues.

Plasma Protein Binding (PPB)

Only the unbound fraction of a drug is free to interact with its target and exert a pharmacological effect.[3] High plasma protein binding can limit the free drug concentration, affecting efficacy and clearance. Equilibrium dialysis is the gold standard for determining the percentage of a compound bound to plasma proteins.[8]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Setup: A RED device consists of a Teflon base plate with disposable inserts, each containing two chambers separated by a semi-permeable dialysis membrane.

  • Sample Addition: The test compound is added to plasma in one chamber, and buffer is added to the other.

  • Equilibrium: The plate is sealed and incubated with shaking at 37°C to allow the unbound compound to reach equilibrium across the membrane.

  • Quantification: After incubation, samples are taken from both chambers, and the concentrations are measured by LC-MS/MS to calculate the fraction unbound (fu).

Metabolism: The Body's Chemical Factory

Drug metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds that can be easily excreted. The Cytochrome P450 (CYP450) enzyme family is responsible for the metabolism of a vast majority of drugs.[9] Understanding the metabolic stability of this compound analogs is crucial for predicting their in vivo half-life and potential for drug-drug interactions.

Metabolic Stability in Liver Microsomes

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including CYPs. The microsomal stability assay is a common in vitro method to assess the intrinsic clearance of a compound.

Experimental Protocol: Microsomal Stability Assay

  • Reaction Mixture: The test compound is incubated with liver microsomes (from human or other species) and a cofactor, typically NADPH, to initiate the metabolic reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.

  • Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Comparative ADME Profile of Hypothetical this compound Analogs

  • Analog A: Unsubstituted phenyl ring.

  • Analog B: Phenyl ring with an electron-withdrawing group (e.g., -CF3).

  • Analog C: Phenyl ring with a lipophilic, electron-donating group (e.g., -OCH3).

ADME ParameterAssayAnalog A (Unsubstituted)Analog B (-CF3)Analog C (-OCH3)Rationale for Predicted Differences
Absorption
Kinetic Solubility (µM)TurbidimetricModerateLowerHigherThe electron-withdrawing CF3 group can decrease solubility, while the methoxy group may improve it.
Permeability (Papp, 10⁻⁶ cm/s)PAMPAModerateHigherModerate-HighIncreased lipophilicity from the CF3 group can enhance passive permeability. The methoxy group also increases lipophilicity.
P-gp Efflux RatioMDCK-MDR1< 2> 2< 2Lipophilic and electron-poor structures can sometimes be recognized by P-gp.
Distribution
Fraction Unbound (fu, %)Equilibrium DialysisModerateLowerLowerIncreased lipophilicity (Analogs B and C) generally leads to higher plasma protein binding and thus a lower fraction unbound.
Metabolism
In Vitro Half-life (t½, min)Liver MicrosomesModerateHigherLowerThe electron-withdrawing CF3 group can block potential sites of metabolism, increasing stability. The electron-rich methoxy group can be a site for O-demethylation, leading to faster metabolism.
Intrinsic Clearance (CLint, µL/min/mg)Liver MicrosomesModerateLowerHigherInversely related to the in vitro half-life.

Note: The data in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.

Excretion and In Silico Predictions

While not covered in detail with experimental protocols here, understanding the routes of excretion (renal, biliary) is the final piece of the ADME puzzle. In silico tools play a crucial role in the early stages by predicting a wide range of ADME properties, including solubility, permeability, metabolic stability, and potential for toxicity.[5] These predictions, while not a substitute for experimental data, are invaluable for prioritizing compounds for synthesis and in vitro testing.

Conclusion

A comprehensive and early evaluation of the ADME properties of this compound analogs is a critical success factor in their development as therapeutic agents. By employing a strategic workflow that integrates in silico predictions with a suite of robust in vitro assays, researchers can gain a deep understanding of the pharmacokinetic potential of their compounds. This data-driven approach allows for the rational design of analogs with improved drug-like properties, ultimately increasing the probability of advancing a successful candidate to the clinic. The experimental protocols and comparative framework presented in this guide provide a solid foundation for researchers and drug development professionals to navigate the complex but essential journey of ADME characterization.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Oxazole-5-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities like Oxazole-5-carbothioamide are routine. However, the lifecycle of such compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. As a molecule combining a heterocyclic oxazole ring with a reactive thioamide group, this compound requires a disposal protocol rooted in a thorough understanding of its potential chemical hazards.[1]

This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound. The protocols herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. It is imperative to recognize that this document serves as a specialized guide and must always be used in conjunction with the official Safety Data Sheet (SDS) provided by the manufacturer and the specific hazardous waste management protocols established by your institution's Environmental Health and Safety (EHS) department.[2][3]

Part 1: Hazard Assessment and Risk Profile

A complete toxicological profile for this compound is not extensively documented in readily available literature.[4] Therefore, a conservative approach to risk assessment is necessary, inferring potential hazards from the compound's structural motifs: the thioamide group and the oxazole ring. Thioamides as a class may include compounds considered to be carcinogenic and can be harmful if swallowed.[5][6] The oxazole moiety is a component of many biologically active molecules, but its toxicological impact in this specific structure is not fully characterized.[7]

The primary causality for treating this compound as hazardous waste stems from the reactivity of the thioamide functional group and the potential for the release of toxic gases, such as nitrogen oxides (NOx) and sulfur oxides (SOx), upon decomposition or incineration.[8][9][10]

Table 1: Inferred Hazard Profile for this compound

Hazard Classification Potential Effects & Rationale Precautionary Statements (Examples)
Acute Toxicity, Oral Based on the general classification of thioamides, the compound may be harmful if swallowed.[5] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]
Skin Corrosion/Irritation May cause skin irritation upon prolonged contact. Related oxazole compounds are classified as skin irritants.[8] P280: Wear protective gloves/protective clothing. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Irritation May cause serious eye irritation or damage. Oxazole itself is classified as causing serious eye damage.[8][9] P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Aquatic Hazard Assumed to be harmful to aquatic life, a common trait for many specialized organic compounds. Avoid release to the environment.[5] P273: Avoid release to the environment.[5]

| Carcinogenicity (Potential) | Some thioamides are considered potential carcinogens. Lacking specific data, this should be treated as a potential long-term hazard.[5] | Handle with appropriate engineering controls (e.g., chemical fume hood) and PPE to minimize exposure.[11] |

Part 2: Pre-Disposal Safety and Handling

Before initiating any disposal procedures, the immediate safety of laboratory personnel is paramount. This requires the mandatory use of appropriate Personal Protective Equipment (PPE) to create a barrier against potential chemical exposure.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specifications Rationale
Hand Protection Chemical-resistant nitrile rubber gloves.[12] To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[9]
Eye Protection Safety glasses with side-shields or chemical safety goggles.[12] To protect against splashes or airborne particles of the compound. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[8]
Protective Clothing Standard laboratory coat.[12] To protect skin and personal clothing from contamination.

| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. If dust or aerosols may be generated outside a hood, a NIOSH-approved respirator is necessary.[8][12] | To prevent inhalation of the compound, which may cause respiratory irritation.[9] |

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste.[12] On-site chemical neutralization or degradation should not be attempted unless a validated and approved procedure is provided by your EHS department, as incomplete reactions can produce unknown and potentially more hazardous byproducts.[13]

Step 1: Waste Segregation

Immediately segregate all waste streams containing this compound. This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, filter paper, chromatography columns).

  • Contaminated PPE (e.g., gloves).

This waste must not be mixed with non-hazardous trash or other chemical waste streams unless deemed compatible by EHS guidelines.[14]

Step 2: Waste Collection and Containment
  • Primary Container: Collect all waste in a designated, chemically compatible, and sealable hazardous waste container.[12][15] High-density polyethylene (HDPE) containers are generally suitable for organic solids and solutions.[16]

  • Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[14]

  • Headspace: Do not fill the container completely. Leave at least 10% headspace (approximately one inch) to allow for expansion of contents due to temperature changes or potential off-gassing.[14]

  • Contaminated Sharps: Any sharp items (needles, razor blades) contaminated with the compound must be placed in a designated sharps container and labeled as hazardous chemical waste.[16]

Step 3: Comprehensive Labeling

Proper labeling is a critical regulatory requirement. The waste container must be labeled at the moment the first piece of waste is added.[17] The label must include:

  • The words "Hazardous Waste" .[12]

  • The full, unabbreviated chemical name: "this compound" .[17]

  • A list of all components in the container by percentage or volume, including solvents.[14]

  • The associated hazards (e.g., "Toxic," "Irritant").[14]

  • The date on which waste accumulation began (the "accumulation start date").[17]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[14]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[18] A designated area within a chemical fume hood or a secondary containment tray on a workbench are common examples.[14]

  • Segregation: Store the container away from incompatible materials to prevent accidental reactions.[14]

Table 3: Incompatible Material Classes

Material Class Hazard of Mixing
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates) Can react violently with organic materials and sulfur compounds, potentially causing fire or explosion.[16]
Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid) May cause decomposition, releasing toxic fumes (SOx, NOx).[19]
Strong Bases (e.g., Sodium Hydroxide) Can promote hydrolysis or other degradation pathways, the products of which may be unknown.[13]

| Reactive Metals (e.g., Alkali Metals) | Risk of violent, exothermic reactions.[13] |

Step 5: Arranging for Final Disposal

The final step is the transfer of the waste to trained professionals.

  • Contact EHS: When the waste container is full or has been in accumulation for the maximum allowable time (typically 6-12 months, check your institutional policy), contact your institution's EHS office to schedule a waste pickup.[15][17][18]

  • Professional Disposal Service: EHS will arrange for the transport and ultimate disposal of the waste via a licensed professional hazardous waste management company, typically through high-temperature incineration.[20]

Part 4: Emergency Procedures – Spill and Exposure

In the event of an accidental release or exposure, a swift and correct response is critical to minimizing harm.

Spill Response
  • Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.[17]

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.[2]

  • Don PPE: Before cleanup, don the full PPE detailed in Table 2.[17]

  • Containment & Cleanup: For small spills of solid material, carefully sweep it up to avoid creating dust and place it in the hazardous waste container.[8] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), then collect the material and place it in the waste container.[2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and soap and water. All cleaning materials must also be disposed of as hazardous waste.[17]

  • Report: Report the incident to your laboratory supervisor and EHS department.

Exposure First Aid

These first-aid measures are for immediate response. Always seek professional medical attention after any chemical exposure.[2]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2]

Visualization: Disposal Decision Workflow

The following diagram outlines the logical decision-making process for the proper management and disposal of waste containing this compound.

DisposalWorkflow start Start: Waste Generation hazard_assessment Hazard Assessment: Treat as Hazardous Waste start->hazard_assessment segregate Step 1: Segregate Waste Stream hazard_assessment->segregate collect Step 2: Collect in Compatible, Sealed Container segregate->collect label_waste Step 3: Label Container with 'Hazardous Waste' & Details collect->label_waste store_saa Step 4: Store in Designated SAA Away from Incompatibles label_waste->store_saa contact_ehs Step 5: Container Full or Time Limit Reached? Contact EHS for Pickup store_saa->contact_ehs contact_ehs->store_saa No end_disposal End: Professional Disposal by Licensed Vendor contact_ehs->end_disposal Yes

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxazole-5-carbothioamide
Reactant of Route 2
Oxazole-5-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.